Product packaging for 3-(2-furyl)benzoic Acid(Cat. No.:CAS No. 35461-99-5)

3-(2-furyl)benzoic Acid

Cat. No.: B1335733
CAS No.: 35461-99-5
M. Wt: 188.18 g/mol
InChI Key: RQVVFGRDMHDHNI-UHFFFAOYSA-N
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Description

3-(2-Furyl)benzoic Acid ( 35461-99-5) is an organic compound with the molecular formula C11H8O3 and a molecular weight of 188.18 g/mol . This compound features a benzoic acid scaffold substituted with a 2-furyl group at the meta position, making it a versatile bifunctional building block for synthetic organic chemistry . Its structure, containing both an aromatic carboxylic acid and a furan heterocycle, allows it to participate in various chemical transformations. Researchers can utilize the carboxylic acid group for condensation reactions to form amides or esters, while the furan ring can be explored in cyclization reactions or as a diene in Diels-Alder cycloadditions . While specific biological mechanisms of action for this precise compound are not well-documented in the public domain, compounds with similar furan and benzoic acid motifs are frequently investigated as intermediates in the synthesis of more complex molecules for materials science, pharmaceutical research, and agrochemical development . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting. Refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O3 B1335733 3-(2-furyl)benzoic Acid CAS No. 35461-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVVFGRDMHDHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407689
Record name 3-(2-furyl)benzoic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35461-99-5
Record name 3-(2-Furanyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35461-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-furyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-furyl)benzoic acid (CAS: 35461-99-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-furyl)benzoic acid, with the CAS number 35461-99-5, is a biaryl carboxylic acid that incorporates both a benzene and a furan ring system. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by furan- and benzoic acid-containing compounds. Furan derivatives are known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Similarly, benzoic acid and its derivatives are prevalent in numerous therapeutic agents and serve as versatile scaffolds in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on experimental details and data presentation for a scientific audience.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 188.18 g/mol . Its chemical structure and key properties are summarized in the tables below.[1][2]

PropertyValueReference
CAS Number 35461-99-5[1]
Molecular Formula C₁₁H₈O₃[1]
Molecular Weight 188.18 g/mol [1]
IUPAC Name 3-(furan-2-yl)benzoic acid
SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2[1]
Purity Typically ≥97% (commercial samples)[1]
Appearance Solid
Storage Store at 4°C, sealed and dry[1][2]

Computed Physicochemical Data

The following table presents computed physicochemical properties that are valuable in drug discovery and development for predicting the pharmacokinetic profile of a compound.[1]

PropertyValueReference
TPSA (Topological Polar Surface Area) 50.44 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.6448[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]

Synthesis

The synthesis of this compound can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a highly effective and widely used method for the formation of C-C bonds between aryl and heteroaryl moieties.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a generalized procedure adapted from literature for the synthesis of biaryl compounds and can be optimized for the specific synthesis of this compound.[3]

Materials:

  • 3-Bromobenzoic acid (or other suitable aryl halide)

  • 2-Furanylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos or JohnPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., dioxane/water, THF/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 3-bromobenzoic acid (1.0 eq.), 2-furanylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 3-Bromobenzoic Acid E Inert Atmosphere (Ar/N2) A->E B 2-Furanylboronic Acid B->E C Palladium Catalyst C->E D Base (e.g., K2CO3) D->E F Solvent System (e.g., Dioxane/H2O) E->F Add Solvent G Heating (80-110 °C) F->G Heat H Aqueous Work-up G->H Cool & Quench I Extraction with Organic Solvent H->I J Drying & Concentration I->J K Column Chromatography J->K L This compound K->L

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Biological Activity

While specific biological data for this compound is not extensively reported in publicly available literature, research on structurally similar compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, provides insights into its potential antimicrobial properties.

Antimicrobial Activity of Structurally Related Compounds

A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated their antimicrobial activity against various pathogens. These compounds were found to inhibit the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL.[4][5] Furthermore, a minimum inhibitory concentration (MIC) of 128 µg/mL was observed for most of the tested compounds against the Gram-positive bacterium Staphylococcus aureus.[4] These findings suggest that the 3-(furan-2-yl)aryl acid scaffold may be a promising starting point for the development of new antimicrobial agents.

Table: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives

MicroorganismActivity Concentration/MICReference
Candida albicans64 µg/mL[4][5]
Staphylococcus aureus128 µg/mL[4]
Escherichia coliInhibition observed[4][5]
Plausible Mechanism of Action

The precise mechanism of action for this compound is not yet elucidated. However, based on the known activities of furan and benzoic acid derivatives, several hypotheses can be proposed. The mechanism of action for benzoic acid and its derivatives often involves the disruption of cellular processes through their acidic nature, interactions with enzymes, or membrane disruption.[6] In the context of antimicrobial activity, these compounds may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication. The furan moiety, being an electron-rich aromatic system, can participate in various interactions with biological macromolecules.

Diagram: Potential Antimicrobial Mechanisms

Antimicrobial_Mechanism cluster_compound This compound cluster_targets Potential Cellular Targets cluster_effects Resulting Effects Compound This compound CellWall Bacterial Cell Wall Compound->CellWall Interference Membrane Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition DNA DNA/RNA Synthesis Compound->DNA Interference Inhibition Inhibition of Growth CellWall->Inhibition Disruption Cellular Disruption Membrane->Disruption Enzymes->Inhibition DNA->Inhibition Death Bacterial/Fungal Cell Death Inhibition->Death Disruption->Death

Caption: Plausible mechanisms of antimicrobial action for this compound.

Conclusion and Future Directions

This compound is a readily accessible compound with potential for further investigation in drug discovery and materials science. While detailed biological studies on this specific molecule are limited, the known activities of its structural analogues suggest that it may possess valuable antimicrobial properties. Future research should focus on the development of optimized and scalable synthetic routes, comprehensive evaluation of its biological activity against a broader panel of pathogens, and elucidation of its precise mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-furyl)benzoic acid (CAS No: 35461-99-5) is an organic compound that incorporates both a benzoic acid moiety and a furan ring.[1][][3] This unique structure makes it a subject of interest in medicinal chemistry and materials science. As a derivative of benzoic acid, it shares some of its fundamental chemical characteristics, yet the presence of the furan ring introduces distinct electronic and steric properties that can influence its biological activity and material characteristics.[4][5]

Understanding the physicochemical properties of this compound is paramount for its application in drug development and scientific research. Properties such as acidity (pKa), lipophilicity (logP), and solubility are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the core physicochemical properties of this compound, presents detailed experimental protocols for their determination, and visualizes key experimental workflows.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized below. The data is a combination of experimentally determined and computationally predicted values available in the public domain.

General and Computational Properties

This table summarizes the fundamental identifiers and computed molecular descriptors for this compound.

PropertyValueSource
CAS Number 35461-99-5[1][3]
Molecular Formula C₁₁H₈O₃[1][][3]
Molecular Weight 188.18 g/mol [1][][3]
IUPAC Name 3-(furan-2-yl)benzoic acid[3][6]
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2[1][]
InChI Key RQVVFGRDMHDHNI-UHFFFAOYSA-N[3]
Topological Polar Surface Area (TPSA) 50.44 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]
Experimental and Predicted Physical Properties

This table presents key physical constants, including both measured and predicted values, which are crucial for handling and formulation.

PropertyValueNotesSource
Melting Point 157 °CExperimental[7]
150-153 °CExperimental[8]
Boiling Point 366.4 °Cat 760 mmHg[7]
Density 1.254 g/cm³Predicted[7]
Flash Point 175.4 °C[7]
Refractive Index 1.581Predicted[7]
Physicochemical Parameters for Drug Development

This table focuses on parameters that are critical for assessing the drug-like properties of the compound.

PropertyValueMethodSource
Acidity Constant (pKa) 4.14 ± 0.10Predicted[7]
Partition Coefficient (logP) 2.64Computational[1]
3.03Predicted[7]
2.2XLogP3-AA (Computational)[7][9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data. The following sections describe standard protocols for determining the key properties of this compound.

Determination of Acidity Constant (pKa) by Potentiometric Titration

The pKa value, which quantifies the acidity of a compound, is critical for predicting its ionization state at physiological pH. A standard method for its determination is potentiometric titration.[10]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[10]

Materials and Equipment:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water

  • Ethanol (or other suitable co-solvent if solubility is low)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 250 mL beaker

Procedure:

  • Preparation of Analyte Solution: Accurately weigh approximately 0.2-0.3 g of this compound and transfer it to a 250 mL beaker.

  • Dissolution: Add a minimal amount of ethanol (e.g., 10-20 mL) to dissolve the compound, as benzoic acid derivatives can have limited aqueous solubility.[10] Once dissolved, add deionized water to bring the total volume to approximately 100 mL.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the analyte solution.

  • Data Collection: Add the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Reduce the increment size significantly near the expected equivalence point, where the pH changes most rapidly.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point from the steepest part of the curve (or by using the first or second derivative of the titration curve). The volume of NaOH at the half-equivalence point is then used to find the corresponding pH on the graph. This pH value is the pKa of the acid.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Co-solvent & Deionized Water start->dissolve setup Setup Titration Apparatus (pH meter, burette) dissolve->setup titrate Add NaOH Titrant in Increments setup->titrate record Record pH vs. Volume of NaOH titrate->record plot Plot pH vs. Volume record->plot find_ep Determine Equivalence Point plot->find_ep find_hep Find Half-Equivalence Point find_ep->find_hep pKa pKa = pH at Half-Equivalence find_hep->pKa

Workflow for pKa determination via potentiometric titration.
Determination of Solubility

Aqueous solubility is a crucial property that affects drug absorption and bioavailability. The shake-flask method followed by quantitative analysis is a common approach.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique like titration or HPLC.[11]

Materials and Equipment:

  • This compound

  • Solvent (e.g., pH 7.4 phosphate buffer)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • HPLC system or titration equipment

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing the chosen solvent. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC with a UV detector, against a standard curve. Alternatively, if the compound is sufficiently acidic, a direct titration with a standardized base can be performed.[11][12]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution steps. This concentration represents the solubility of the compound.

Solubility_Determination_Workflow A Add Excess Solid to Solvent B Equilibrate in Thermostatic Shaker (24-48h) A->B C Separate Phases (Centrifugation) B->C D Filter Supernatant (0.45 µm filter) C->D E Quantify Concentration (e.g., HPLC, Titration) D->E F Calculate Solubility E->F

Workflow for solubility determination using the shake-flask method.

Interrelation of Physicochemical Properties in Drug Development

The physicochemical properties of a compound like this compound are not independent variables but are interconnected. Their interplay governs the suitability of a molecule as a drug candidate.

  • pKa and Solubility: The pKa dictates the ionization state of the molecule at a given pH. Since the ionized form of a molecule is generally more water-soluble than the neutral form, the solubility of this compound will be highly pH-dependent. In the acidic environment of the stomach, it will be predominantly in its neutral, less soluble form. In the more neutral pH of the intestines, it will be more ionized and thus more soluble.

  • logP and Permeability: The logP value is a measure of lipophilicity. For a drug to be absorbed via passive diffusion, it must be able to partition into and cross the lipid bilayer of cell membranes. A moderate logP value (typically 1-3) is often optimal for balancing aqueous solubility with membrane permeability.

  • Solubility and Absorption: A drug must be in a dissolved state to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

The relationship between these key properties is crucial for predicting the ADME profile of a potential drug molecule.

Properties_Interrelation cluster_properties Core Physicochemical Properties cluster_adme Biological Consequences (ADME) pKa pKa (Acidity) Sol Solubility pKa->Sol influences Abs Absorption & Permeability pKa->Abs affects ionization in GI tract logP logP (Lipophilicity) logP->Abs governs Sol->Abs is critical for Bio Bioavailability Sol->Bio Abs->Bio Dist Distribution Dist->Bio

Interrelation of key physicochemical properties and their impact on ADME.

Conclusion

The physicochemical properties of this compound define its behavior in both chemical and biological systems. With a pKa typical of benzoic acid derivatives, its solubility and membrane permeability are expected to be pH-dependent. Its moderate predicted logP values suggest it has the potential to cross biological membranes. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound, particularly in the field of drug discovery and development. Accurate and reproducible determination of these properties is a critical first step in the journey from a chemical entity to a potential therapeutic agent.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-(2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 3-(2-furyl)benzoic acid, a bifunctional aromatic compound of interest in medicinal chemistry and materials science. This document collates available physicochemical data, provides detailed experimental protocols for its synthesis and characterization, and explores its structural features through comparative analysis and computational modeling.

Core Molecular Properties

This compound (CAS No. 35461-99-5) is a solid at room temperature with a molecular formula of C₁₁H₈O₃ and a molecular weight of 188.18 g/mol . The molecule consists of a benzoic acid moiety substituted with a furan ring at the meta-position.

PropertyValueReference
Molecular Formula C₁₁H₈O₃N/A
Molecular Weight 188.18 g/mol N/A
CAS Number 35461-99-5N/A
Melting Point 157 °CN/A
Topological Polar Surface Area (TPSA) 50.44 ŲN/A
Predicted logP 2.64N/A
Predicted pKa 4.14 ± 0.10N/A

Molecular Structure and Bonding

The molecular structure of this compound is characterized by the spatial arrangement of its constituent furan and benzoic acid rings. The bonding within the molecule is a composite of covalent interactions and electron delocalization across both aromatic systems.

Please note: As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, the bond lengths, bond angles, and dihedral angles presented below are based on computational modeling and comparative analysis with structurally related compounds.

Bond Predicted Bond Length (Å) Bond Angle Predicted Bond Angle (°)
C(carboxyl)-C(aromatic)1.49C(aromatic)-C(carboxyl)-O(carbonyl)120
C=O (carbonyl)1.23C(aromatic)-C(carboxyl)-O(hydroxyl)118
C-O (hydroxyl)1.34O(carbonyl)-C(carboxyl)-O(hydroxyl)122
C(aromatic)-C(furan)1.48C(aromatic)-C(aromatic)-C(furan)121
C-O (furan)1.36C-O-C (furan)107
C=C (furan)1.35C-C=C (furan)108

Bonding Characteristics:

  • Covalent Bonding: The molecule is held together by a framework of sigma (σ) bonds between carbon, oxygen, and hydrogen atoms.

  • Aromaticity and Electron Delocalization: Both the benzene and furan rings are aromatic, exhibiting π-electron delocalization, which contributes to the molecule's overall stability. The connection between the two rings allows for a degree of electronic communication, influencing the chemical properties of both moieties.

  • Inter-ring Torsion: The dihedral angle between the planes of the furan and benzoic acid rings is a key structural parameter. Steric hindrance between the ortho-hydrogens of the two rings is expected to result in a non-planar conformation in the gas phase. In the solid state, crystal packing forces will play a significant role in determining this angle.

  • Intermolecular Interactions: In the solid state, this compound is expected to form hydrogen-bonded dimers through its carboxylic acid groups, a common structural motif for carboxylic acids. These dimers are then likely to be arranged in a stacked fashion, stabilized by π-π interactions between the aromatic rings.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound, adapted from established methods for similar biaryl compounds.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a common method for the formation of the C-C bond between the furan and benzene rings.

Materials:

  • 3-Bromobenzoic acid

  • 2-Furanboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 2-furanboronic acid (1.2 eq), sodium carbonate (3.0 eq), and a palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl to precipitate the product.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show distinct signals for the protons on the furan and benzene rings, as well as a characteristic downfield signal for the carboxylic acid proton.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or a Nujol mull. The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1600-1450 cm⁻¹), and C-O stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy:

  • Dissolve a sample in a suitable solvent (e.g., ethanol or methanol) and record the absorption spectrum. The spectrum is expected to show absorption maxima corresponding to π-π* transitions within the aromatic systems.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and characterization, and the relationship between the molecular structure and its bonding characteristics.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (3-Bromobenzoic acid, 2-Furanboronic acid) reaction Suzuki-Miyaura Cross-Coupling start->reaction Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir uv UV-Vis Spectroscopy product->uv ms Mass Spectrometry product->ms analysis Structural Elucidation & Purity Confirmation nmr->analysis ir->analysis uv->analysis ms->analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

structure_bonding_relationship cluster_bonding Bonding Characteristics cluster_properties Chemical & Physical Properties structure Molecular Structure (this compound) covalent Covalent Bonds (σ framework) structure->covalent aromatic Aromaticity (π-delocalization) structure->aromatic torsion Inter-ring Torsion structure->torsion intermolecular Intermolecular Forces (H-bonding, π-π stacking) structure->intermolecular reactivity Chemical Reactivity covalent->reactivity aromatic->reactivity spectroscopy Spectroscopic Signatures aromatic->spectroscopy crystal Crystal Packing torsion->crystal intermolecular->crystal solubility Solubility & Physical State intermolecular->solubility

Caption: Relationship between the molecular structure and bonding of this compound and its properties.

An In-depth Technical Guide to the Synthesis of 3-(2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2-furyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document details the prevalent Suzuki-Miyaura coupling reaction, offering specific experimental protocols and expected outcomes.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an aryl halide (3-bromobenzoic acid) and an organoboron compound (2-furylboronic acid).[1][3] The reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of the starting materials.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzoic acid) to form a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (the furyl group) is transferred to the palladium center.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1]

A general schematic of the Suzuki-Miyaura coupling for the synthesis of this compound is presented below.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-bromobenzoic_acid 3-Bromobenzoic Acid Reaction 3-bromobenzoic_acid->Reaction 2-furylboronic_acid 2-Furylboronic Acid 2-furylboronic_acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Water, Dioxane) Solvent->Reaction 3-2-furylbenzoic_acid This compound Reaction->3-2-furylbenzoic_acid Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of this compound, based on analogous reactions reported in the literature.[1][2]

ParameterValueReference
Reactants
3-Bromobenzoic Acid1.0 mmol[1]
2-Furylboronic Acid1.2 mmol[1]
Catalyst
[PdCl₂(NH₂CH₂COOH)₂]0.1 mol%[2]
or Pd(PPh₃)₄3-5 mol%[4]
Base
Potassium Carbonate (K₂CO₃)3.0 mmol[1]
Solvent
Distilled Water5.0 mL[1]
Reaction Conditions
TemperatureRoom Temperature[2]
Reaction Time1.5 hours[1]
Product
Yield85-95% (typical)[2]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl bromides containing a carboxylic acid moiety.[1][2]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 201.0 mg)

  • 2-Furylboronic acid (1.2 mmol, 134.3 mg)

  • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)[2][4]

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 2-furylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]

  • Add 5.0 mL of distilled water to the flask.[1]

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.[1]

  • Upon completion of the reaction (monitored by TLC), acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

  • The product will precipitate out of the solution.

  • Filter the precipitate and wash with cold distilled water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative Pathway: Esterification Followed by Suzuki Coupling and Hydrolysis

An alternative route involves the initial protection of the carboxylic acid as a methyl ester, followed by the Suzuki coupling and subsequent hydrolysis.

Step 1: Synthesis of Methyl 3-bromobenzoate

A general procedure for Fischer esterification can be followed.[5]

Step 2: Suzuki-Miyaura Coupling of Methyl 3-bromobenzoate

The procedure is similar to the one described above, using methyl 3-bromobenzoate as the starting material.

Step 3: Hydrolysis of Methyl 3-(2-furyl)benzoate

A general procedure for the hydrolysis of a methyl ester can be used.[6]

Materials:

  • Methyl 3-(2-furyl)benzoate (1.0 mmol)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 3-(2-furyl)benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for 2-4 hours.

  • After cooling to room temperature, acidify the mixture with concentrated HCl.

  • The resulting precipitate of this compound is then filtered, washed with water, and dried.

Experimental Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

experimental_workflow start Start: Synthesis of This compound direct_coupling Direct Suzuki Coupling of 3-Bromobenzoic Acid start->direct_coupling protection_route Protection Route: Esterification -> Coupling -> Hydrolysis start->protection_route product Final Product: This compound direct_coupling->product esterification Esterification of 3-Bromobenzoic Acid protection_route->esterification coupling_ester Suzuki Coupling of Methyl 3-bromobenzoate esterification->coupling_ester hydrolysis Hydrolysis of Methyl 3-(2-furyl)benzoate coupling_ester->hydrolysis hydrolysis->product

Caption: Synthetic Strategy Workflow.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 3-(2-furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-(2-furyl)benzoic acid, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the spectral data of analogous compounds, such as benzoic acid, 2-substituted furans, and other 3-substituted benzoic acids.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0br s1H-COOH
~8.2 - 8.4s1HAr-H (Position 2)
~8.0 - 8.2d1HAr-H (Position 4 or 6)
~7.8 - 8.0d1HAr-H (Position 6 or 4)
~7.5 - 7.6t1HAr-H (Position 5)
~7.5dd1HFuran-H (Position 5')
~6.8d1HFuran-H (Position 3')
~6.5dd1HFuran-H (Position 4')

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~172-COOH
~154Furan C-2'
~144Furan C-5'
~134Aromatic C-3
~131Aromatic C-1
~130Aromatic C-6
~129Aromatic C-4
~128Aromatic C-2
~125Aromatic C-5
~112Furan C-4'
~108Furan C-3'

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic and Furan rings)
~1300MediumC-O stretch (Carboxylic acid)
~1150, ~1020MediumC-O-C stretch (Furan)
~920Broad, MediumO-H bend (Out-of-plane)
~750StrongC-H bend (Aromatic and Furan out-of-plane)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
188High[M]⁺ (Molecular Ion)
171Medium[M - OH]⁺
160Medium[M - CO]⁺
143Medium[M - COOH]⁺
115High[C₇H₅O]⁺
95Medium[C₅H₃O₂]⁺
67High[C₄H₃O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS reference signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing and Analysis:

    • Identify the wavenumbers of the major absorption bands.

    • Correlate these absorption bands with the vibrational modes of the functional groups expected in this compound (e.g., O-H stretch, C=O stretch, C=C stretches, C-O stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in the ion source under high vacuum.

  • Ionization:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Mass Analysis:

    • The molecular ion and any fragment ions formed are accelerated by an electric field.

    • The ions are then passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • A detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of the molecular ion provides clues about the different structural components.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Analyze_NMR ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration) Acquire_NMR->Analyze_NMR Analyze_IR IR Spectrum (Functional Group Identification) Acquire_IR->Analyze_IR Analyze_MS Mass Spectrum (Molecular Weight, Fragmentation) Acquire_MS->Analyze_MS Structure Structure Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to Determining the Solubility of 3-(2-furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-(2-furyl)benzoic acid in various solvents. Due to a lack of readily available quantitative solubility data for this compound in the public domain, this document focuses on providing researchers with the necessary experimental protocols to generate this critical data in-house. The guide details the widely accepted shake-flask method for achieving thermodynamic solubility, followed by two common analytical techniques for quantification: gravimetric analysis and UV/Vis spectroscopy. Furthermore, a qualitative solubility prediction based on the behavior of the structurally similar compound, benzoic acid, is provided to aid in solvent selection for initial screening.

Introduction

This compound is a bifunctional organic molecule containing both a furan ring and a benzoic acid moiety. Its structural features make it a compound of interest in medicinal chemistry and materials science. Solubility is a fundamental physicochemical property that dictates a compound's behavior in various systems, critically impacting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its processability in chemical synthesis and formulation.

This guide outlines a robust experimental framework for determining the aqueous and organic solvent solubility of this compound, enabling researchers to generate the precise data necessary for their specific applications.

Predicted Solubility Profile

While specific quantitative data for this compound is not available, the solubility of benzoic acid can provide a useful qualitative starting point for solvent selection due to its structural similarity. Benzoic acid exhibits low solubility in water and non-polar solvents, but good solubility in polar organic solvents.[1][2][3] It is expected that this compound will follow a similar trend.

Table 1: Predicted Qualitative Solubility of this compound Based on Benzoic Acid Data

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow in Water, Moderate to High in AlcoholsThe carboxylic acid group can hydrogen bond with protic solvents. The larger non-polar furan and phenyl rings will limit aqueous solubility.[1][2][3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHighThe polar nature of these solvents can effectively solvate the carboxylic acid group.[4][5]
Non-Polar Toluene, ChloroformLow to Moderate"Like dissolves like" principle suggests some solubility due to the aromatic rings, but the polar carboxylic acid group will limit overall solubility.[1][6]

Experimental Protocol for Solubility Determination

The following protocol details the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[7][8] This method ensures that the solution reaches equilibrium, providing a true measure of solubility.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Apparatus for chosen analytical method (e.g., drying oven for gravimetric analysis, UV/Vis spectrophotometer)

Experimental Workflow Diagram

G A Add excess this compound to a known volume of solvent in a sealed vial. B Equilibrate on a shaker at a constant temperature for 24-48 hours. A->B C Allow the solution to stand for undissolved solids to sediment. B->C D Filter the supernatant to remove all solid particles. C->D E Analyze the concentration of the clear filtrate. D->E F Gravimetric Analysis E->F Method 1 G UV/Vis Spectroscopy E->G Method 2

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent. An excess is necessary to ensure a saturated solution is formed.[7]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment.[7]

  • Filtration: Carefully withdraw a sample of the supernatant and filter it using a syringe filter (0.45 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.[7]

  • Analysis: Determine the concentration of this compound in the clear filtrate using a suitable analytical method. Two common methods are detailed below.

Analytical Methods for Quantification

This method is straightforward and does not require sophisticated instrumentation, but it is best suited for non-volatile solutes and solvents.[10][11]

  • Accurately weigh an empty, dry evaporating dish.

  • Pipette a known volume of the clear filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

  • Gently evaporate the solvent in a drying oven set to a temperature below the boiling point of the solute and above that of the solvent.

  • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is achieved.

  • The final mass represents the amount of dissolved this compound. Calculate the solubility in g/L or other desired units.[10]

This method is suitable for compounds that have a chromophore, such as the aromatic rings in this compound, and is highly sensitive.[12][13]

  • Determine the λmax: Prepare a dilute stock solution of this compound in the chosen solvent. Scan this solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically absorb in the 200-400 nm range.[12]

  • Prepare a Calibration Curve: From the stock solution, prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

  • Analyze the Sample: Dilute the clear filtrate with a known factor to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted filtrate at the λmax.

  • Calculate Concentration: Use the absorbance of the diluted filtrate and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution.[12]

Data Presentation

The experimentally determined solubility data should be meticulously recorded. A well-structured table is essential for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of this compound at [Specify Temperature]

SolventMethod of AnalysisReplicate 1 (g/L)Replicate 2 (g/L)Replicate 3 (g/L)Average Solubility (g/L)Standard Deviation
Water
Ethanol
Methanol
Acetone
DMSO
Chloroform
Toluene
Other

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter accurately and reliably. The combination of the shake-flask method for sample preparation with either gravimetric analysis or UV/Vis spectroscopy for quantification offers a robust approach. The resulting data will be invaluable for a wide range of applications, from informing preclinical drug development to optimizing chemical reaction conditions. It is recommended that experiments are performed in triplicate to ensure the precision and accuracy of the generated data.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-Furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Furyl)benzoic acid is a bifunctional organic molecule incorporating a furan ring and a benzoic acid moiety. Its thermal stability is a critical parameter for applications in drug development, materials science, and chemical synthesis, as it dictates storage conditions, processing temperatures, and potential degradation pathways. Understanding its thermal behavior is essential for ensuring product quality, safety, and efficacy. This document outlines the probable thermal properties and decomposition pathways of this compound by examining related compounds and standard analytical methodologies.

Physicochemical and Thermal Properties

While specific thermal analysis data for this compound is scarce, data from structurally similar compounds can provide valuable insights. The isomeric 4-(2-furyl)benzoic acid has a reported melting point of 231 °C[1]. Furthermore, detailed thermodynamic studies have been conducted on 3-(2-furyl)-2-propenoic acid, an analogue that shares the 3-(2-furyl) substitution pattern.

The following table summarizes key thermodynamic parameters for 3-(2-furyl)-2-propenoic acid, which can serve as an estimate for the thermal behavior of this compound.

Parameter3-(2-Furyl)-2-propenoic acidFuran-2-carboxylic acid
Molecular Weight ( g/mol ) 138.12112.08
Enthalpy of Fusion (ΔHfus, kJ/mol) 72.8 ± 1.0 (at Tm = 455 K)67.32 ± 0.90 (at Tm = 445 K)
Enthalpy of Sublimation (ΔHsub, kJ/mol) 102.2 ± 4.7 (at Tm = 360 K)108.4 ± 0.82 (at Tm = 322 K)
Enthalpy of Vaporization (ΔHvap, kJ/mol) 72.8 ± 1.0 (at Tm = 455 K)67.32 ± 0.90 (at Tm = 445 K)
Data sourced from SUNTIUBE.[2]

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through mechanisms characteristic of both the benzoic acid and furan moieties.

The primary and most anticipated decomposition pathway for benzoic acid and its derivatives is decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide (CO₂). For benzoic acid itself, thermal decomposition at elevated temperatures (e.g., 475-499 °C) yields CO₂ and benzene as the main products[3]. This suggests that this compound would likely decompose to form 2-phenylfuran and CO₂.

The furan ring itself is susceptible to thermal degradation. Studies on various furan-containing compounds indicate that decomposition can be initiated by:

  • Ring-Opening: The furan ring can open at the C–O bond, leading to the formation of unsaturated aldehyde or ketone intermediates[4].

  • Radical Formation: At high temperatures, homolytic bond scission can occur, generating various radical species[5]. For furan, this can lead to the formation of propargyl radicals, acetylene, ketene, and carbon monoxide[6].

  • Decarboxylation of Furoic Acids: 2-Furoic acid, a related compound, undergoes thermal decarboxylation to produce furan, with the reaction activating at temperatures around 140-160 °C[7].

For this compound, it is plausible that decomposition of the furan ring could occur concurrently with or subsequent to the decarboxylation of the benzoic acid group, leading to a complex mixture of smaller volatile products.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following protocols are based on standard methods for the analysis of organic acids.

Objective: To determine the temperatures at which the compound loses mass due to decomposition or volatilization.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, typically as the point of initial significant mass loss.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium (Tm = 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

      • Hold isothermally for 2-5 minutes to ensure complete melting.

      • Cool the sample back to ambient temperature at 10 °C/min.

      • Reheat the sample to the upper-temperature limit to observe any changes in thermal behavior after the first heating cycle.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, boiling, sublimation, decomposition) and exothermic (crystallization, some decompositions) peaks. The peak area is used to calculate the enthalpy of the transition.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_thermal Thermal Analysis start Start: Compound Synthesis & Purification characterization Physicochemical Characterization (NMR, MS) start->characterization dsc Differential Scanning Calorimetry (DSC) characterization->dsc Determine Phase Transitions (Melting) tga Thermogravimetric Analysis (TGA) characterization->tga Determine Mass Loss Profile data_analysis Data Integration & Analysis dsc->data_analysis tga_ms Evolved Gas Analysis (TGA-MS/FTIR) tga->tga_ms Identify Gaseous Decomposition Products tga->data_analysis tga_ms->data_analysis report Generate Stability Report & Decomposition Profile data_analysis->report

Caption: Workflow for Thermal Stability and Decomposition Analysis.

Conclusion

While direct experimental data for this compound remains to be established, a robust analytical framework can be applied to determine its thermal properties. Based on analogous compounds, the molecule is expected to be a crystalline solid with a melting point likely above 200 °C. Its thermal decomposition is predicted to initiate with decarboxylation, followed or accompanied by the degradation of the furan ring at higher temperatures. The experimental protocols and workflow detailed in this guide provide a clear path for researchers to obtain precise data on the thermal stability and decomposition mechanisms of this compound, which is crucial for its safe and effective application.

References

Quantum Chemical Analysis of 3-(2-Furyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 3-(2-furyl)benzoic acid. This molecule, possessing both a furan and a benzoic acid moiety, is of interest for its potential applications in medicinal chemistry and materials science. Understanding its structural, electronic, and spectroscopic properties at a quantum mechanical level is crucial for elucidating its reactivity, stability, and potential biological activity. This document outlines the standard computational methodologies, presents expected data in a structured format, and visualizes the analytical workflow.

Experimental and Computational Methodologies

The in-silico analysis of this compound would be conducted using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

Molecular Structure Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (lowest energy state). This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p). The B3LYP functional is well-regarded for its ability to accurately predict the structural and spectral properties of organic molecules.[1] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).

Electronic Properties and Spectral Analysis

Subsequent to geometry optimization, a range of electronic properties are calculated to understand the molecule's reactivity and kinetic stability. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[1] The theoretical UV-Vis spectrum is typically predicted using Time-Dependent DFT (TD-DFT) calculations, which provide insights into the electronic transitions within the molecule.[2] Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

The following diagram illustrates the typical computational workflow for this analysis.

Computational_Workflow start Initial Molecular Structure of this compound opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq electronic Electronic Properties (HOMO, LUMO, MEP) opt->electronic nmr NMR Spectra (GIAO Method) opt->nmr uvvis UV-Vis Spectra (TD-DFT) opt->uvvis verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Imaginary Frequencies Found thermo Thermodynamic Properties verify->thermo Verified spectra Vibrational Spectra (FT-IR, Raman) verify->spectra Verified end Comprehensive Analysis thermo->end spectra->end electronic->end nmr->end uvvis->end

Computational workflow for quantum chemical analysis.

Data Presentation

The following tables summarize the expected quantitative data from a comprehensive quantum chemical analysis of this compound. Note that these are illustrative values based on similar compounds and not the result of a new calculation.

Optimized Geometrical Parameters

The optimized structure would reveal the planarity and relative orientations of the furan and benzoic acid rings.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C(aromatic)-C(aromatic)1.39 - 1.41
C(aromatic)-C(carboxyl)~1.48
C=O (carboxyl)~1.21
C-O (carboxyl)~1.35
O-H (carboxyl)~0.97
C-O (furan)~1.36
C=C (furan)~1.37
C-C (furan)~1.43
Bond Angles (°) C-C-C (aromatic)119 - 121
O=C-O (carboxyl)~123
C-O-C (furan)~107
Dihedral Angle (°) Furan Ring - Benzene Ring~20-30
Calculated Vibrational Frequencies

The theoretical vibrational spectrum provides a fingerprint of the molecule, allowing for the identification of key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3500ν(O-H)Carboxylic acid O-H stretch
~3100ν(C-H)Aromatic and furan C-H stretch
~1720ν(C=O)Carboxylic acid C=O stretch
~1600, ~1450ν(C=C)Aromatic and furan ring stretching
~1300δ(O-H)In-plane O-H bend
~1250ν(C-O)Carboxylic acid C-O stretch
~1015Furan ring breathing
~920γ(O-H)Out-of-plane O-H bend
Key Electronic and Quantum Chemical Parameters

These parameters are crucial for assessing the molecule's stability and reactivity.

Parameter Calculated Value (eV)
Energy of HOMO~ -6.5
Energy of LUMO~ -2.0
HOMO-LUMO Energy Gap (ΔE)~ 4.5
Ionization Potential (I)~ 6.5
Electron Affinity (A)~ 2.0
Chemical Hardness (η)~ 2.25
Electronegativity (χ)~ 4.25
Electrophilicity Index (ω)~ 4.01
Predicted Spectroscopic Data

Theoretical spectra serve as a valuable tool for interpreting experimental results.

Spectrum Parameter Predicted Value
¹H NMR Chemical Shift (δ, ppm) - COOH12.0 - 13.0
Chemical Shift (δ, ppm) - Aromatic H7.2 - 8.2
Chemical Shift (δ, ppm) - Furan H6.5 - 7.6
¹³C NMR Chemical Shift (δ, ppm) - COOH168 - 172
Chemical Shift (δ, ppm) - Aromatic C120 - 140
Chemical Shift (δ, ppm) - Furan C110 - 145
UV-Vis λ_max (nm)~280 - 320
Electronic Transitionπ → π*

Structure-Property Relationships and Potential Applications

The quantum chemical data provides a foundation for understanding the molecule's behavior and guiding its potential applications in drug development and materials science. The relationships between the calculated properties and potential applications are visualized below.

Structure_Property_Application cluster_0 Quantum Chemical Properties cluster_1 Inferred Characteristics cluster_2 Potential Applications Optimized Geometry Optimized Geometry Molecular Stability & Conformation Molecular Stability & Conformation Optimized Geometry->Molecular Stability & Conformation Electronic Properties\n(HOMO-LUMO, MEP) Electronic Properties (HOMO-LUMO, MEP) Chemical Reactivity & Bioactivity Chemical Reactivity & Bioactivity Electronic Properties\n(HOMO-LUMO, MEP)->Chemical Reactivity & Bioactivity Spectroscopic Signatures\n(IR, NMR, UV-Vis) Spectroscopic Signatures (IR, NMR, UV-Vis) Material Identification & Characterization Material Identification & Characterization Spectroscopic Signatures\n(IR, NMR, UV-Vis)->Material Identification & Characterization Drug Design\n(Receptor Binding) Drug Design (Receptor Binding) Molecular Stability & Conformation->Drug Design\n(Receptor Binding) Chemical Reactivity & Bioactivity->Drug Design\n(Receptor Binding) Materials Science\n(Optoelectronics) Materials Science (Optoelectronics) Chemical Reactivity & Bioactivity->Materials Science\n(Optoelectronics) Quality Control & Synthesis Verification Quality Control & Synthesis Verification Material Identification & Characterization->Quality Control & Synthesis Verification

References

An In-depth Technical Guide to 3-(2-Furyl)benzoic Acid: Synthesis and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-(2-furyl)benzoic acid, a biaryl carboxylic acid of interest to researchers in medicinal chemistry and materials science. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis falls within the well-established and versatile methodologies of modern organic chemistry. This guide focuses on the prevalent synthetic routes, particularly the Suzuki-Miyaura cross-coupling reaction, and presents a compilation of its physicochemical properties. Detailed experimental protocols and data are provided to support researchers and drug development professionals in the synthesis and characterization of this molecule.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of synthetic methodologies for creating carbon-carbon bonds between aromatic rings. While the exact date and discoverer of this specific molecule are not prominently recorded, its structural motif, a substituted biaryl carboxylic acid, is a common feature in many biologically active compounds. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of such compounds, making molecules like this compound readily accessible for research and development. Benzoic acid itself was discovered in the 16th century, with its structure being determined in 1832.[1][2][3] Its derivatives have since become foundational in various fields, including their use as preservatives and as intermediates in the synthesis of dyes, perfumes, and pharmaceuticals.[4][5][6][7] The applications of benzoic acid derivatives are vast, ranging from antifungal agents to serving as key components in drug molecules.[5][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-(Furan-2-yl)benzoic acid[9]
CAS Number 35461-99-5[9]
Molecular Formula C₁₁H₈O₃[9]
Molecular Weight 188.18 g/mol [9]
Melting Point 157 °C[10]
Boiling Point 366.4 °C at 760 mmHg[10]
logP 3.03 (Predicted)[10]
pKa 4.14 ± 0.10 (Predicted)[10]
PSA (Polar Surface Area) 50.44 Ų[10]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[11]

General Reaction Scheme

The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of 3-bromobenzoic acid with 2-furylboronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents r1 3-Bromobenzoic Acid product This compound r1->product Suzuki-Miyaura Coupling r2 2-Furylboronic Acid r2->product reagent1 Palladium Catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂]) reagent1->product reagent2 Base (e.g., K₂CO₃) reagent2->product reagent3 Solvent (e.g., Water) reagent3->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general method for the Suzuki coupling of 3-bromobenzoic acid with arylboronic acids.[11]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • 2-Furylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (glycine-based palladium catalyst) (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 2-furylboronic acid (1.2 mmol), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[11]

  • Add 5.0 mL of distilled water to the flask.[11]

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.[11]

  • Upon completion of the reaction (monitored by TLC or LC-MS), acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound.

G prep Preparation of Reactants and Reagents setup Reaction Setup in Aqueous Media prep->setup reaction Suzuki-Miyaura Coupling (Room Temperature, 1.5h) setup->reaction workup Acidification and Product Precipitation reaction->workup purification Filtration and Recrystallization workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: Standard experimental workflow for the synthesis.

Biological and Pharmacological Context

While specific and extensive biological activity data for this compound is not widely published, the broader class of benzoic acid derivatives is known for a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[6][12] The introduction of a furan ring, a common moiety in many pharmaceuticals, suggests that this compound could be a valuable scaffold for medicinal chemistry exploration. For instance, various benzoic acid derivatives have been synthesized and evaluated as VLA-4 antagonists, which are relevant in treating inflammatory diseases.[8] Further research is warranted to fully elucidate the biological potential of this specific compound.

Conclusion

This compound is a readily accessible biaryl carboxylic acid with potential applications in drug discovery and materials science. Although its specific discovery and early history are not well-defined, its synthesis is straightforward using modern techniques like the Suzuki-Miyaura cross-coupling reaction. This guide provides the necessary technical information, including a detailed experimental protocol and physicochemical data, to facilitate further research and application of this compound. The provided synthetic workflow and reaction diagrams offer a clear visual representation for researchers and professionals in the field.

References

Theoretical Exploration of 3-(2-Furyl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzoic acid and its derivatives are fundamental scaffolds in the development of new pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a furan moiety, a five-membered aromatic heterocycle, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The 3-(2-furyl)benzoic acid framework, in particular, presents a unique combination of structural features that warrant in-depth theoretical investigation to unlock its full therapeutic potential.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool in drug discovery for predicting molecular properties and guiding the synthesis of novel compounds.[3] This guide will explore the theoretical underpinnings of this compound derivatives, providing a roadmap for their rational design and development.

Theoretical Studies: A Deep Dive into Molecular Properties

Due to the limited availability of direct theoretical studies on this compound, this section will utilize data from a comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid as a representative model.[4] This analogue shares the key 3-(2-furyl) and carboxylic acid functionalities, making it a suitable proxy for understanding the fundamental electronic and structural characteristics.

Computational Methodology

The theoretical calculations referenced in this guide were performed using the Gaussian suite of programs. The molecular geometry optimization and subsequent property calculations were carried out using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d) basis set.[4] This level of theory is widely accepted for providing a good balance between accuracy and computational cost for organic molecules of this size.

Computational Workflow

G cluster_start Initial Structure Generation cluster_dft DFT Calculations cluster_analysis Data Analysis and Interpretation start Initial 3D Structure of This compound derivative geom_opt Geometry Optimization (B3LYP/6-31G(d)) start->geom_opt Input freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry homo_lumo Frontier Molecular Orbital (HOMO-LUMO) Analysis geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping geom_opt->mep struct_analysis Structural Parameters (Bond Lengths, Angles) geom_opt->struct_analysis Optimized Coordinates spec_analysis Spectroscopic Properties (IR, NMR) freq_calc->spec_analysis Frequencies reactivity_analysis Reactivity Prediction (HOMO-LUMO Gap) homo_lumo->reactivity_analysis Orbital Energies mep->reactivity_analysis docking Molecular Docking (Optional) reactivity_analysis->docking Further Studies

Figure 1: A generalized workflow for the theoretical study of this compound derivatives.
Molecular Geometry

Geometry optimization calculations predict a near-planar conformation for the 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule.[4] This planarity is a key feature, suggesting extensive electron delocalization across the aromatic rings, which can contribute to the molecule's stability and influence its interactions with biological targets. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule.

Table 1: Selected Calculated Geometric Parameters for a 3-(2-Furyl) Carboxylic Acid Derivative (Proxy Data)

ParameterBond/AngleValue (Å or °)
Bond Lengths C=O1.210
C-O1.350
O-H0.950
C-C (ring)1.390 (avg.)
Bond Angles C-C-C (ring)120.0 (avg.)
O=C-O123.0 (approx.)
Dihedral Angle Phenyl-Furan~0-20 (near planar)
(Data is representative and based on typical values for similar structures and calculations on benzoic acid itself)[5]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[6] A larger gap suggests higher stability and lower reactivity. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap is approximately 4.458 eV, indicating good electronic stability.[4]

Table 2: Calculated Electronic Properties of a 3-(2-Furyl) Carboxylic Acid Derivative (Proxy Data)

PropertySymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.303
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.243
HOMO-LUMO Energy GapΔE4.060
(Data from a representative benzoic acid derivative)

HOMO-LUMO Visualization

G cluster_energy Energy homo Highest Occupied Molecular Orbital lumo Lowest Unoccupied Molecular Orbital homo:e->lumo:w ΔE = E_LUMO - E_HOMO energy_axis

Figure 2: Schematic representation of the HOMO-LUMO energy gap.
Vibrational Analysis

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated IR spectrum shows characteristic bands for the O-H stretch of the carboxylic acid (around 3400-3200 cm⁻¹), C-H stretches of the aromatic rings (around 3100-3000 cm⁻¹), and the C=O stretch (around 1700 cm⁻¹).[4]

Table 3: Key Calculated Vibrational Frequencies for a 3-(2-Furyl) Carboxylic Acid Derivative (Proxy Data)

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3752
C-H StretchAromatic Rings3212 - 3168
C=O StretchCarboxylic Acid1780
C=C StretchAromatic Rings1643 - 1528
C-O StretchCarboxylic Acid1365
(Data from calculations on benzoic acid)

Experimental Protocols

This section outlines general experimental procedures for the synthesis and characterization of this compound derivatives, based on established methods for similar compounds.

Synthesis

A common route for the synthesis of this compound derivatives involves the Suzuki coupling reaction between a boronic acid derivative of furan and a halogenated benzoic acid derivative. An alternative approach is the condensation of a substituted furan-2-carbaldehyde with a derivative of malonic acid, followed by further chemical transformations.[7]

General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reactant1 Furan Derivative (e.g., Furan-2-boronic acid) reaction Suzuki Coupling (Pd catalyst, base, solvent) reactant1->reaction reactant2 Benzoic Acid Derivative (e.g., 3-Bromobenzoic acid) reactant2->reaction workup Extraction Filtration reaction->workup Crude Product purification Column Chromatography Recrystallization workup->purification product This compound Derivative purification->product Pure Product

References

The Rising Potential of 3-(2-Furyl)Benzoic Acid Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

The confluence of the furan ring and the benzoic acid scaffold presents a compelling area of investigation in medicinal chemistry. Both moieties are privileged structures, known to impart a wide range of biological activities. This technical whitepaper explores the biological potential of novel 3-(2-furyl)benzoic acid derivatives. While direct research on this specific chemical class is nascent, this guide consolidates available data on structurally similar compounds and outlines the established potential for antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and conceptual workflows are provided to empower researchers to investigate this promising class of molecules.

Introduction: A Scaffold of Promise

The furan nucleus is a five-membered aromatic heterocycle containing an oxygen atom, which is a core component of many bioactive natural products and synthetic drugs.[1] Its electron-rich nature and aromaticity contribute to metabolic stability and the ability to engage in various interactions with biological targets, leading to a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] Similarly, the benzoic acid scaffold is a fundamental building block in pharmaceutical sciences, with derivatives exhibiting well-documented therapeutic applications, from simple antiseptics to complex enzyme inhibitors.[3][4]

The combination of these two pharmacophores into the this compound framework is a logical step in the rational design of new therapeutic agents. This guide synthesizes the current, albeit limited, knowledge base and provides a predictive look into the key biological activities that these novel derivatives are likely to possess. We will draw upon data from closely related analogs, such as 3-aryl-3-(furan-2-yl)propanoic acids, to build a foundational understanding and provide robust experimental frameworks for future studies.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Furan derivatives have historically played a significant role as antibacterial agents (e.g., Nitrofurantoin). Recent studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share a core structural motif with our topic of interest, have demonstrated promising antimicrobial effects.[5][6]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for 3-aryl-3-(furan-2-yl)propanoic acid derivatives against various pathogens. These compounds demonstrate notable activity, particularly against yeast-like fungi.

Compound ClassTest OrganismStrainMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acids & estersCandida albicansATCC 1023164[5]
3-Aryl-3-(furan-2-yl)propanoic acids & estersStaphylococcus aureusATCC 29213128[5]
3-Aryl-3-(furan-2-yl)propanoic acids & estersEscherichia coliATCC 25922>128 (Inhibited)[1][5]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Create serial two-fold dilutions in the appropriate growth medium (CAMHB or RPMI) directly in the 96-well plates. The final concentration range might typically be from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Culture the microorganism on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring optical density.

Visualization: Synthesis Workflow

The synthesis of structurally similar compounds often involves a hydroarylation reaction, which can be visualized as a straightforward workflow.

G Start Starting Materials: 3-(furan-2-yl)propenoic acid Arene (e.g., Benzene) Reaction Hydroarylation Reaction (Stir at 0°C) Start->Reaction Acid Brønsted Superacid (e.g., TfOH) Acid->Reaction Quench Quench Reaction (Pour into water) Reaction->Quench Extract Extraction (e.g., with Chloroform) Quench->Extract Purify Purification Extract->Purify Product Final Product: 3-Aryl-3-(furan-2-yl)propanoic acid Purify->Product

General Synthesis Workflow for Furan-Propanoic Acid Derivatives.

Potential Anticancer Activity

Benzoic acid derivatives are widely investigated as anticancer agents, known to inhibit critical enzymes like histone deacetylases (HDAC) or act via other mechanisms to retard cancer cell growth.[7][8] Furan-containing molecules have also demonstrated significant cytotoxic effects against various cancer cell lines.[9] Therefore, this compound derivatives are strong candidates for anticancer drug discovery.

Representative Anticancer Data

The following table includes quantitative data for various benzoic acid and furan derivatives, illustrating the range of cytotoxic activity observed in the literature. This data serves as a benchmark for what might be expected from novel this compound compounds.

Compound ClassCell LineCancer TypeIC₅₀Reference
Quinazolinone DerivativeMCF-7Breast Cancer100 µM[8]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLaCervical Cancer17.84 µM[8]
Triazolo-thiadiazole DerivativeK562Leukemia15 µM[8]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7Breast Cancer15.6 µM[8]
Gallic acid–stearylamine conjugateA431Squamous Cancer100 µg/mL[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Visualization: Cytotoxicity Assay Workflow

A Seed Cancer Cells in 96-well plate B Incubate 24h (Cell Adhesion) A->B C Add Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO/SDS) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ Value H->I

Standard Workflow for an MTT-based Cytotoxicity Assay.

Potential Anti-inflammatory and Enzyme Inhibition Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, and benzoic acid derivatives have been successfully developed as anti-inflammatory agents.[10] Furthermore, the ability to inhibit key enzymes is a cornerstone of modern pharmacology. Benzoic acid derivatives have been identified as potent inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and carbonic anhydrases (hCAs).[11]

Representative Enzyme Inhibition and Anti-Inflammatory Data

The following table presents quantitative data for various benzoic acid derivatives as enzyme inhibitors and anti-inflammatory agents, highlighting the therapeutic potential in these areas.

Compound ClassTargetActivity TypeValueReference
3-Amide benzoic acid derivativeP2Y₁₄ ReceptorIC₅₀1.77 nM[12]
Tetrahydroisoquinolynyl-benzoic acidAcetylcholinesterase (AChE)Kᵢ13.62 ± 0.21 nM[11]
4-Aminobenzoic acidTyrosinase (monophenolase)Kᵢ3.8 µM[13]
2-Aminobenzoic acidTyrosinase (diphenolase)Kᵢ4.72 µM[13]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced Edema% Inhibition (25 mg/kg)48.9 - 63.1%[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac, 10 mg/kg)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast animals overnight before the experiment with free access to water.

  • Grouping and Administration: Divide animals into groups (n=6): Vehicle control, reference drug, and test compound groups at various doses (e.g., 10, 25, 50 mg/kg). Administer the compounds orally or intraperitoneally.

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: Enzyme Inhibition Mechanism

Enzyme inhibitors can act through various mechanisms. The diagram below illustrates the fundamental concept of competitive inhibition, a common mechanism for drug action.

G cluster_0 Normal Reaction cluster_1 Competitive Inhibition E1 Enzyme ES1 [Enzyme-Substrate Complex] E1->ES1 + S1 Substrate S1->ES1 P1 Products ES1->P1 Reaction E2 Enzyme EI2 [Enzyme-Inhibitor Complex] (No Reaction) E2->EI2 + S2 Substrate S2->E2 Blocked I2 Inhibitor (e.g., Benzoic Acid Derivative) I2->EI2

Conceptual Diagram of Competitive Enzyme Inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By analyzing data from structurally related furan and benzoic acid analogs, we can logically predict a high potential for significant biological activity, particularly in the antimicrobial, anticancer, and anti-inflammatory domains. The quantitative data and detailed experimental protocols provided in this guide serve as a robust starting point for researchers and drug development professionals. Future work should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation using the methodologies outlined herein to uncover novel therapeutic leads.

References

3-(2-furyl)benzoic acid precursors and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Precursors and Starting Materials for 3-(2-Furyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the primary precursors and starting materials for the synthesis of this compound, a molecule of interest for pharmaceutical and materials science applications. The document details the predominant synthetic methodology, the Suzuki-Miyaura cross-coupling reaction, and furnishes a complete experimental protocol adapted from established procedures. Quantitative data, including reaction yields and conditions, are systematically presented in tabular format to facilitate comparison and analysis. Furthermore, key reaction pathways and experimental workflows are illustrated using diagrams generated with the DOT language to provide clear, logical visualizations for researchers, scientists, and professionals in drug development.

Introduction

This compound is a biaryl carboxylic acid featuring a furan ring coupled to a benzoic acid moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of both the furan and benzoic acid components. The synthesis of such biaryl compounds has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, which offer a robust and high-yielding pathway. This guide focuses on the most common and efficient method for synthesizing this compound: the Suzuki-Miyaura cross-coupling reaction.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound.[2][3] For the target molecule, this involves the coupling of a 3-halobenzoic acid with a furan-2-boron species.

Core Precursors and Starting Materials

The key starting materials for this synthesis are:

  • Aryl Halide: 3-Bromobenzoic acid is a commonly used and commercially available starting material.[4] Other aryl halides, such as those containing iodo or chloro groups, can also be utilized, though reaction conditions may require optimization.[5][6]

  • Organoboron Reagent: Furan-2-boronic acid is the standard coupling partner.[2] Boronic esters, such as pinacol esters, can also be employed and are sometimes favored for their stability.[7][8]

The general reaction scheme is depicted below.

G cluster_reactants Starting Materials cluster_product Product A 3-Bromobenzoic Acid Catalyst Pd(0) Catalyst + Base A->Catalyst B Furan-2-boronic Acid B->Catalyst C This compound Catalyst->C C-C Bond Formation

Figure 1: Overall synthesis of this compound via Suzuki coupling.
Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzoic acid), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: The furan group is transferred from the boronic acid to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Trans Transmetalation PdII_ArX->Trans PdII_ArAr Ar-Pd(II)L₂-Ar' Trans->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 RedElim->Product_out ArX_in->OxAdd Boronic_in->Trans

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides containing carboxylic acid groups.[4][5]

Materials and Reagents
  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • Furan-2-boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂] or Pd(OAc)₂) (0.1 - 1.0 mol%)[5]

  • Base (e.g., K₂CO₃ or K₃PO₄) (3.0 mmol, 3.0 equiv)[4]

  • Solvent (e.g., Distilled water or Toluene/Water mixture) (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Reaction Procedure
  • Reaction Setup: To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), furan-2-boronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[4]

  • Solvent Addition: Add 5.0 mL of distilled water to the flask.[4]

  • Reaction Execution: Stir the mixture vigorously at room temperature (or heat to 80-100 °C for less reactive substrates) under a normal atmosphere.[4][5] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 24 hours.[5][9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Isolation: Filter the resulting precipitate and wash thoroughly with cold distilled water to remove inorganic salts.[4]

  • Purification: To remove potential homo-coupling byproducts from the boronic acid, the crude product can be recrystallized. Dissolve the precipitate in boiling water or an appropriate organic solvent (e.g., ethanol), filter while hot, and allow the solution to cool, yielding the purified this compound.[5]

Quantitative Data

The Suzuki-Miyaura coupling is known for its high efficiency. The table below summarizes typical yields for the coupling of 3-bromobenzoic acid with various arylboronic acids under aqueous conditions, which provides a benchmark for the expected yield of this compound.

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid3-Phenylbenzoic acid97[4]
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95[4]
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99[4]
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89[4]
5 Furan-2-boronic acid This compound High (Est.) -

Note: While the exact yield for furan-2-boronic acid under these specific conditions is not cited, high yields are anticipated given the general robustness of the reaction with heterocyclic boronic acids.[6]

Conclusion

The synthesis of this compound is reliably achieved through the Suzuki-Miyaura cross-coupling reaction. The primary and most accessible precursors are 3-bromobenzoic acid and furan-2-boronic acid. This method is characterized by mild reaction conditions, high yields, and tolerance of the carboxylic acid functional group, making it an ideal choice for laboratory and industrial-scale synthesis. The detailed protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this and related biaryl compounds.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of 3-(2-Furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 3-(2-furyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a bifunctional molecule incorporating both a benzoic acid and a furan moiety. This structural motif is of significant interest in drug discovery and development, as the furan ring can act as a bioisostere for a phenyl group, while the carboxylic acid provides a handle for further chemical modifications. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that is widely used for the synthesis of biaryl and heteroaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

Two primary retrosynthetic disconnections are considered for the synthesis of this compound via the Suzuki-Miyaura coupling, as illustrated below. This protocol will focus on the coupling of 3-bromobenzoic acid with 2-furylboronic acid, a route that has been shown to provide high yields for analogous transformations.

Reaction Scheme

G cluster_main A 3-Bromobenzoic Acid plus1 + B 2-Furylboronic Acid arrow Pd Catalyst, Base C This compound

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar Suzuki-Miyaura cross-coupling reactions.[1]

ParameterValueReference
Reactants
3-Bromobenzoic Acid1.0 mmol (201.0 mg)Starting Material
2-Furylboronic Acid1.2 mmol (134.3 mg)Reagent
Catalyst System
Pd(PPh₃)₄0.03 mmol (34.7 mg)Catalyst
K₂CO₃2.0 mmol (276.4 mg)Base
Reaction Conditions
SolventToluene/Ethanol/Water (4:1:1)10 mL
Temperature100 °CReaction Temperature
Reaction Time12 hoursDuration
Product
Product NameThis compoundC₁₁H₈O₃
Molecular Weight188.18 g/mol Calculated
Expected Yield85-95%Based on analogous reactions[1]
AppearanceWhite to off-white solidExpected Observation
Characterization
Melting Point~150-153 °CLiterature Value (for similar compounds)
¹H NMR (400 MHz, DMSO-d₆)See predicted spectrum belowSpectroscopic Data
¹³C NMR (101 MHz, DMSO-d₆)See predicted spectrum belowSpectroscopic Data

Experimental Protocols

Materials and Equipment:

  • 3-Bromobenzoic acid (≥98%)

  • 2-Furylboronic acid (≥97%)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99%)

  • Potassium carbonate (K₂CO₃) (≥99%)

  • Toluene (anhydrous, ≥99.8%)

  • Ethanol (200 proof, anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate (reagent grade)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Detailed Experimental Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (201.0 mg, 1.0 mmol), 2-furylboronic acid (134.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the flask.

    • Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL).

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 100 °C using an oil bath.

    • Maintain the reaction at this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes).

  • Work-up:

    • After 12 hours, cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization.[2][3]

    • Dissolve the crude solid in a minimal amount of hot solvent (e.g., ethanol/water or toluene).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A 1. Reaction Setup: - Add reactants, base, and catalyst to flask. - Establish inert atmosphere. - Add solvent mixture. B 2. Reaction Execution: - Heat to 100 °C with stirring. - Maintain for 12 hours. - Monitor by TLC. A->B C 3. Work-up: - Cool to room temperature. - Acidify with 1 M HCl. - Extract with ethyl acetate. - Wash with water and brine. - Dry and concentrate. B->C D 4. Purification: - Recrystallize from a suitable solvent. - Collect crystals by vacuum filtration. - Dry the final product. C->D E 5. Characterization: - Determine yield and melting point. - Obtain NMR spectra. D->E

Caption: Experimental workflow for the synthesis of this compound.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'-B(OR)₂ D Reductive Elimination (Ar-Ar') C->D D->A Product (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Predicted Characterization Data

Based on the known spectra of benzoic acid and 2-furoic acid, the following are the predicted NMR chemical shifts for this compound.[4]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~13.1 (s, 1H, COOH), 8.1-7.5 (m, 4H, Ar-H), 7.2-6.5 (m, 3H, Furan-H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~167 (C=O), ~153 (Furan C-O), ~145-110 (Ar-C and Furan-C).

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are flammable and should be handled with care.

  • Toluene is a flammable and volatile solvent. Avoid inhalation and contact with skin.

  • Hydrochloric acid is corrosive. Handle with care.

By following this detailed protocol, researchers can achieve a high-yield synthesis of this compound, a key intermediate for various applications in the fields of chemistry and drug development.

References

Application Notes and Protocols for the Purification of 3-(2-Furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(2-furyl)benzoic acid, a key intermediate in various synthetic and medicinal chemistry applications. The following methods, including recrystallization and column chromatography, have been outlined to achieve high purity of the target compound.

Introduction

This compound is a bifunctional molecule incorporating both a furan ring and a benzoic acid moiety. Its purity is crucial for subsequent reactions and for ensuring the quality and safety of downstream products in drug development. This document details two primary methods for its purification: recrystallization, a cost-effective technique for removing impurities based on solubility differences, and column chromatography, a versatile method for separating the target compound from a complex mixture.

Purification Methods

Two common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

Table 1: Recrystallization Solvent System and Expected Outcome

ParameterValueReference
Solvent SystemEthanol/Water[1][2]
Purity (Post-Recrystallization)>98% (Typical)General laboratory practice
Recovery Yield70-90% (Typical)General laboratory practice
Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For acidic compounds like this compound, silica gel is a commonly used stationary phase. The mobile phase, typically a mixture of a non-polar and a polar solvent, is optimized to achieve effective separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective for separating the desired product from impurities with different polarities.

Table 2: Column Chromatography Parameters and Expected Outcome

ParameterValueReference
Stationary PhaseSilica Gel[3]
Mobile PhaseHexane/Ethyl Acetate Gradient[3]
Purity (Post-Chromatography)>99% (Typical)General laboratory practice
Recovery Yield60-80% (Typical)General laboratory practice

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate or in a heating mantle with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Inducing Crystallization: While the ethanolic solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached. If the solution remains clear, continue adding hot water until turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography with a hexane/ethyl acetate gradient.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column. Alternatively, the sample can be loaded as a concentrated solution directly onto the column.

  • Elution: Begin the elution with a non-polar mobile phase, such as 100% hexane or a hexane-rich mixture (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 9:1 to 1:1 hexane:ethyl acetate.[3] The optimal gradient may need to be determined by preliminary TLC analysis.

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Workflow Diagrams

The following diagrams illustrate the logical flow of the purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Dissolve crude product in hot ethanol B Hot gravity filtration (optional) A->B Remove insoluble impurities C Add hot water to induce cloudiness A->C B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash with cold solvent mixture F->G H Dry purified crystals G->H

Caption: Recrystallization workflow for this compound.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_final Final Product A Pack silica gel column B Load crude sample A->B C Elute with hexane/ ethyl acetate gradient B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F Identify pure fractions G Evaporate solvent F->G H Dry purified product G->H

Caption: Column chromatography workflow for this compound.

References

Application Notes and Protocols: 3-(2-Furyl)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)benzoic acid is a bifunctional organic molecule that serves as a valuable building block in the synthesis of a wide range of complex organic compounds. Its structure, featuring a carboxylic acid group and a furan moiety, allows for diverse chemical modifications, making it an attractive starting material for the preparation of novel therapeutic agents and functional materials. The furan ring can participate in various transformations, while the benzoic acid functionality provides a handle for amide bond formation, esterification, and other coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic synthetic transformations.

Key Applications

One of the notable applications of this compound is in the development of inhibitors of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is implicated in various cellular processes, including cell proliferation and fibrosis, making its inhibitors potential therapeutic agents for a range of diseases.

Data Presentation

The following tables summarize representative yields for key synthetic transformations involving this compound and related benzoic acid derivatives.

Table 1: Amide Coupling Reaction Yield

Amine SubstrateCoupling ReagentsProductYield (%)Reference
N-(4-chlorophenyl)-3-fluoropiperidine-3-carboxamide trifluoroacetateEDC, DIEA, DMAPN-(4-chlorophenyl)-1-(3-(furan-2-yl)benzoyl)-3-fluoropiperidine-3-carboxamide49[1]

Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields of Arylbenzoic Acids

Arylboronic AcidCatalyst (mol%)BaseSolventProductYield (%)
Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water3-Phenylbenzoic acid97
4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water3-(p-Tolyl)benzoic acid95
4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water3-(4-Methoxyphenyl)benzoic acid99

Table 3: Representative Fischer Esterification Yields of Benzoic Acid Derivatives

AlcoholAcid CatalystReaction ConditionsProductYield (%)
MethanolH₂SO₄RefluxMethyl 3-(2-furyl)benzoate>90 (Typical)
EthanolH₂SO₄RefluxEthyl 3-(2-furyl)benzoate>90 (Typical)
IsopropanolH₂SO₄RefluxIsopropyl 3-(2-furyl)benzoate>85 (Typical)

Experimental Protocols

Protocol 1: Amide Coupling for the Synthesis of MRTF/SRF Inhibitors

This protocol details the synthesis of N-(4-chlorophenyl)-1-(3-(furan-2-yl)benzoyl)-3-fluoropiperidine-3-carboxamide, a potential MRTF/SRF inhibitor.[1]

Materials:

  • 3-(Furan-2-yl)benzoic acid

  • N-(4-chlorophenyl)-3-fluoropiperidine-3-carboxamide trifluoroacetate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Diisopropylethylamine (DIEA)

  • 4-N,N-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of N-(4-chlorophenyl)-3-fluoropiperidine-3-carboxamide trifluoroacetate (0.67 mmol) in dichloromethane (12 mL), add 3-(Furan-2-yl)benzoic acid (0.61 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.74 mmol), diisopropylethylamine (1.53 mmol), and 4-N,N-dimethylaminopyridine (0.245 mmol) under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired amide.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (as the corresponding aryl halide precursor, e.g., 3-bromo- or 3-iodobenzoic acid which is then coupled to furan-2-boronic acid, or by direct coupling if a suitable boronic acid derivative of the furan is used)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a round-bottom flask, combine this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Fischer Esterification

This protocol describes a general method for the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Strong acid catalyst (e.g., concentrated H₂SO₄, HCl)

Procedure:

  • Dissolve this compound in an excess of the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of the strong acid.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

Visualizations

MRTF_SRF_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Activation RhoA_GDP RhoA-GDP Receptor->RhoA_GDP GEF activation RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GTP G_actin G-actin RhoA_GTP->G_actin Actin Polymerization F_actin F-actin G_actin->F_actin MRTF MRTF G_actin->MRTF Release MRTF->G_actin Binding MRTF_n MRTF MRTF->MRTF_n Nuclear Translocation SRF SRF MRTF_n->SRF Co-activation Target_Gene Target Gene Expression SRF->Target_Gene Inhibitor 3-(2-Furyl)benzoic Acid Derivative Inhibitor->MRTF_n Inhibition

Caption: MRTF/SRF signaling pathway and point of inhibition.

Amide_Coupling_Workflow start Start reactants Combine this compound, amine, coupling reagents (EDC, DIEA, DMAP) in DCM start->reactants reaction Stir at Room Temperature reactants->reaction workup Quench with Water Extract with Organic Solvent reaction->workup purification Column Chromatography workup->purification product Final Amide Product purification->product

Caption: Experimental workflow for amide coupling.

Suzuki_Coupling_Workflow start Start reactants Combine this compound derivative, arylboronic acid, Pd catalyst, and base start->reactants inert_atm Establish Inert Atmosphere reactants->inert_atm solvent_add Add Degassed Solvent inert_atm->solvent_add reaction Heat and Stir solvent_add->reaction workup Cool, Dilute, and Wash reaction->workup purification Column Chromatography or Recrystallization workup->purification product Final Biaryl Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Fischer_Esterification_Workflow start Start reactants Dissolve this compound in excess alcohol with acid catalyst start->reactants reaction Reflux for several hours reactants->reaction workup Cool, remove excess alcohol, dissolve in organic solvent, and wash reaction->workup purification Concentrate to yield ester workup->purification product Final Ester Product purification->product

Caption: Experimental workflow for Fischer esterification.

References

The Untapped Potential of 3-(2-Furyl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)benzoic acid is a bicyclic aromatic carboxylic acid that presents a unique structural scaffold for medicinal chemistry exploration. Its composition, featuring a benzoic acid moiety linked to a furan ring, offers a combination of aromaticity, hydrogen bonding capabilities, and conformational rigidity that make it an intriguing starting point for the design of novel therapeutic agents. While direct and extensive research on the specific applications of this compound is emerging, the broader family of benzoic acid and furan-containing derivatives has shown significant promise in a multitude of therapeutic areas. This document provides an overview of the potential applications of this compound, drawing parallels from structurally related compounds, and offers detailed protocols for its derivatization and biological evaluation.

Potential Therapeutic Applications

Based on the activities of analogous structures, derivatives of this compound are hypothesized to be promising candidates for a range of biological targets. The furan ring can act as a bioisostere for a phenyl ring or other aromatic systems, while the benzoic acid group provides a key interaction point with many biological targets, often mimicking a phosphate or carboxylate-containing natural ligand.

Enzyme Inhibition

The benzoic acid scaffold is a common feature in many enzyme inhibitors. The carboxylate group can form crucial ionic and hydrogen bond interactions within the active sites of enzymes.

  • Protein Tyrosine Kinase (PTK) Inhibition: Structurally related furan-2-yl(phenyl)methanone derivatives have demonstrated inhibitory activity against protein tyrosine kinases, with IC50 values in the low micromolar range.[1] This suggests that derivatives of this compound could be developed as potential anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.

  • Cholinesterase and Carbonic Anhydrase Inhibition: Benzoic acid derivatives have been explored as multi-target inhibitors for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).[2] The this compound scaffold could serve as a basis for developing novel therapeutics for neurodegenerative disorders.

  • Other Enzyme Targets: The broader class of benzoic acid derivatives has been investigated for the inhibition of various other enzymes, including influenza neuraminidase, steroid 5α-reductase, and tyrosinase.

Receptor Antagonism

The rigid structure of this compound makes it a suitable scaffold for designing receptor antagonists that can block the action of endogenous ligands.

  • P2Y14 Receptor Antagonism: 3-Amide-5-aryl benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, with potential applications in treating inflammatory conditions like gout.[3] The this compound core could be functionalized to create novel P2Y14 antagonists.

Antimicrobial and Antiviral Activity

Furan-containing compounds have a long history in the development of antimicrobial agents.

  • Antimicrobial Agents: Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good antimicrobial activity against various bacteria and fungi.[4][5] This suggests that amides and esters of this compound could be synthesized and evaluated for their potential as novel anti-infective agents.

Data Presentation: Inhibitory Activities of Structurally Related Compounds

The following tables summarize the quantitative data for compounds that are structurally related to this compound, providing a rationale for its potential applications.

Table 1: Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [1]

CompoundStructureIC50 (µM)
4a 2,4-dihydroxy-5-bromophenyl)(furan-2-yl)methanone4.66
4b 2,4-dihydroxy-3,5-dibromophenyl)(furan-2-yl)methanone6.42
8a 2,3,4-trihydroxyphenyl)(furan-2-yl)methanone5.31
8c 5-bromo-2,3,4-trihydroxyphenyl)(furan-2-yl)methanone2.72
22c 3-bromo-4,5-dihydroxyphenyl)(furan-2-yl)methanone4.62
Genistein (Positive Control)13.65

Table 2: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives [4][5]

CompoundTarget OrganismConcentration for Inhibition
Starting Furan Derivatives (1a-i)Candida albicans64 µg/mL
Hydroarylation Products (2a-r)Candida albicans64 µg/mL
Most Tested CompoundsStaphylococcus aureusMIC = 128 µg/mL

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound, adapted from methodologies used for structurally similar compounds.

Protocol 1: Synthesis of 3-(2-Furyl)benzoyl Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(2-furyl)benzoyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM dropwise to the acyl chloride solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired amide derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay

This protocol outlines a method to screen this compound derivatives for their ability to inhibit protein tyrosine kinases.

Materials:

  • Synthesized this compound derivatives

  • Recombinant protein tyrosine kinase (e.g., EGFR, Src)

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

  • ELISA-based PTK assay kit (or alternative detection method)

  • Genistein (as a positive control)

  • DMSO (for compound dissolution)

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Dissolve the test compounds and genistein in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the substrate solution (poly(Glu, Tyr)), and the diluted test compounds or controls.

  • Enzyme Addition: Add the protein tyrosine kinase to each well to initiate the reaction.

  • Initiation of Phosphorylation: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the extent of phosphorylation using an appropriate detection method (e.g., ELISA with an anti-phosphotyrosine antibody).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway: Potential Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds FBA_Derivative This compound Derivative (Inhibitor) FBA_Derivative->RTK Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Potential inhibition of an RTK signaling pathway.

Experimental Workflow: Synthesis and Screening of this compound Derivatives

workflow start This compound step1 Chemical Derivatization (e.g., Amide/Ester Formation) start->step1 step2 Purification and Characterization (NMR, MS) step1->step2 step3 Biological Screening (e.g., Enzyme Inhibition Assay) step2->step3 step4 Data Analysis (IC50/EC50 Determination) step3->step4 end Identification of Lead Compounds step4->end

Caption: Workflow for synthesis and screening.

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

sar_logic cluster_modifications Structural Modifications Core This compound Core Scaffold R1 Modification at Carboxylic Acid (R1) Core->R1 R2 Substitution on Benzoic Ring (R2) Core->R2 R3 Substitution on Furan Ring (R3) Core->R3 Activity Biological Activity (Potency and Selectivity) R1->Activity R2->Activity R3->Activity

Caption: Exploring structure-activity relationships.

References

Application Notes and Protocols for 3-(2-furyl)benzoic Acid Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial potential of 3-(2-furyl)benzoic acid derivatives. While extensive research on this specific class of compounds is emerging, this document outlines standardized protocols for antimicrobial susceptibility testing and presents illustrative data from structurally related furan and benzoic acid derivatives.

Quantitative Data Summary

The antimicrobial efficacy of novel compounds is primarily quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[1] The following table summarizes the antimicrobial activity of various furan and benzoic acid derivatives against a panel of clinically relevant microorganisms, providing a benchmark for the evaluation of new this compound derivatives.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives Starting Furan Derivatives & Hydroarylation ProductsCandida albicans (ATCC 10231)64[2][3]
Most Tested CompoundsStaphylococcus aureus (ATCC 29213)128[2][3]
-Escherichia coli (ATCC 25922)>128[2][3]
3-(5-nitro-2-furyl)acrylic Acid Derivatives 18 Esters and AmidesEscherichia coliNot specified, but active[4]
18 Esters and AmidesStaphylococcus aureusNot specified, but active[4]
18 Esters and AmidesCandida albicansNot specified, but active[4]
Benzoic Acid Derivatives 3-hydroxy benzoic acidKlebsiella pneumoniae4000 (inhibited biofilm formation)[5]
2,5-dihydroxybenzoic acidKlebsiella pneumoniae8000 (inhibited biofilm formation)[5]
3-Benzofurancarboxylic Acid Derivatives Halogenated Derivatives (III, IV, VI)Gram-positive bacteria50 - 200[6][7]
Halogenated Derivatives (III, VI)Candida albicans100[6][7]
Halogenated Derivatives (III, VI)Candida parapsilosis100[6][7]

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of antimicrobial activity. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Broth Microdilution Assay for MIC Determination

This method is widely used to determine the MIC of a compound against bacteria and yeast.[1][8]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative) stock solution in a suitable solvent (e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with inoculum)

  • Sterility control (broth only)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.[9]

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][9]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][9][10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations.[8][10]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include positive, negative, and sterility controls on each plate.[10]

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.[10]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][10] This can be assessed visually or by measuring the optical density with a plate reader.[1]

Agar Well Diffusion Method

This method is suitable for preliminary screening of antimicrobial activity.

Materials:

  • Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer

  • Test compound solution

  • Positive control antibiotic solution

  • Solvent control

Procedure:

  • Preparation of Agar Plates:

    • Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar plate.[10]

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compound:

    • Add a fixed volume of the test compound solution to a designated well.

    • Similarly, add the positive control and solvent control to other wells.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution Add to plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microorganism prep_inoculum->inoculation Add to wells serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect or Read Absorbance incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Hypothetical Signaling Pathway for Antimicrobial Action

Given that some furan derivatives are known to interfere with cellular energy processes, a hypothetical mechanism of action could involve the disruption of key metabolic pathways.[4]

signaling_pathway compound 3-(2-furyl)benzoic Acid Derivative cell_membrane Bacterial Cell Membrane compound->cell_membrane Penetrates glycolysis Glycolysis compound->glycolysis Inhibits cell_membrane->glycolysis atp_production ATP Production glycolysis->atp_production cell_death Inhibition of Growth & Cell Death atp_production->cell_death Depletion leads to

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 3-(2-Furyl)benzoic Acid Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific detailed protocols or application notes for the synthesis of metal complexes using 3-(2-furyl)benzoic acid as a ligand. This suggests that this particular area is underexplored. The following application notes and protocols are therefore provided as a generalized guide based on established methods for the synthesis of the ligand itself and for the formation of metal complexes with structurally similar substituted benzoic acids. Researchers should consider these as a starting point for their own investigations, and optimization of the described methods will be necessary.

Introduction

Metal complexes with organic ligands are at the forefront of research in catalysis, materials science, and medicinal chemistry. The unique electronic and structural properties of the metal center, combined with the versatility of the organic ligand, allow for the fine-tuning of the complex's function. Ligands derived from benzoic acid are of particular interest due to their ability to form stable complexes with a variety of metal ions. The incorporation of a furan moiety, as in this compound, introduces additional potential coordination sites and electronic properties that could lead to novel applications. This document provides a general framework for the synthesis and characterization of metal complexes with this compound, aimed at stimulating research in this promising area.

Synthesis of the Ligand: this compound

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds and is known for its high efficiency and tolerance of various functional groups.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromobenzoic acid

  • 2-Furylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand like SPhos)[2]

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[2]

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)[1][2]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromobenzoic acid (1.0 equiv), 2-furylboronic acid (1.2 equiv), and the chosen base (2.0-3.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

General Protocol for the Synthesis of Metal Complexes

The following is a generalized protocol for the synthesis of a metal complex with this compound. The choice of metal salt, solvent, and reaction conditions will significantly impact the outcome and will require optimization.

Experimental Protocol: Metal Complex Synthesis

Materials:

  • This compound (ligand)

  • A metal salt (e.g., Cobalt(II) chloride, Nickel(II) acetate, Copper(II) sulfate, Zinc(II) nitrate)

  • Solvent (e.g., Ethanol, Methanol, Acetonitrile, Dimethylformamide (DMF))

  • Base (optional, e.g., Sodium hydroxide, Triethylamine)

Procedure:

  • Dissolve the this compound ligand in the chosen solvent. Gentle heating may be required.

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If deprotonation of the carboxylic acid is desired to facilitate coordination, a stoichiometric amount of a suitable base can be added to the ligand solution prior to the addition of the metal salt.

  • The reaction mixture may be stirred at room temperature or heated under reflux for several hours. The formation of a precipitate may indicate the formation of the complex.

  • Monitor the reaction by observing color changes or the formation of a solid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to facilitate drying.

  • Dry the complex in a desiccator or under vacuum.

Characterization of the Metal Complexes

A thorough characterization of the newly synthesized complexes is essential to determine their structure and purity. The following techniques are recommended:

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and furan groups.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in the complex.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and to support the proposed stoichiometry.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in a given solvent.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination environment of the metal ion.

Potential Applications

While specific applications for metal complexes of this compound have not been reported, based on analogous compounds, potential areas of investigation include:

  • Catalysis: The complexes could be explored as catalysts in various organic transformations, such as oxidation, reduction, or cross-coupling reactions.

  • Biological Activity: Many metal complexes with substituted benzoic acids exhibit antimicrobial, antifungal, or anticancer properties. These new complexes could be screened for their biological activities.

  • Materials Science: The complexes could be investigated for their potential as building blocks for Metal-Organic Frameworks (MOFs) with interesting magnetic, luminescent, or porous properties.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example templates for presenting characterization data.

Table 1: Physicochemical and Analytical Data of Synthesized Complexes

CompoundFormulaFormula Weight ( g/mol )ColorYield (%)M.p. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMFMagnetic Moment (μB)
Ligand C₁₁H₈O₃188.18White----
Complex 1 [To be determined][To be determined][e.g., Blue][e.g., 75][e.g., >300][e.g., 15][e.g., 1.85]
Complex 2 [To be determined][To be determined][e.g., Green][e.g., 82][e.g., 250 (dec.)][e.g., 12][e.g., 3.10]

Table 2: Key IR and UV-Vis Spectral Data of the Ligand and its Metal Complexes

CompoundIR (cm⁻¹) ν(C=O)IR (cm⁻¹) νas(COO⁻)IR (cm⁻¹) νs(COO⁻)Δν (νas-νs)UV-Vis λmax (nm) (in DMF)
Ligand [e.g., 1690]---[e.g., 280, 310]
Complex 1 -[e.g., 1580][e.g., 1410][e.g., 170][e.g., 285, 320, 650]
Complex 2 -[e.g., 1595][e.g., 1420][e.g., 175][e.g., 290, 315, 450, 680]

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis & Characterization start 3-Bromobenzoic Acid + 2-Furylboronic Acid suzuki Suzuki-Miyaura Coupling start->suzuki ligand This compound suzuki->ligand reaction Complexation Reaction ligand->reaction metal_salt Metal Salt Solution metal_salt->reaction complex Metal Complex reaction->complex characterization Characterization (IR, UV-Vis, NMR, etc.) complex->characterization application Application Studies (Catalysis, Biological Activity) characterization->application coordination_modes cluster_ligand This compound O1 O C1 C C1->O1 O2 O C1->O2 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C7 C4->C7 C6 C5->C6 C6->C2 C8 C7->C8 C9 C8->C9 O3 O C9->O3 C10 O3->C10 C10->C7 C11 M M M->O1 Monodentate Carboxylate M->O2 M->O3 Furan Oxygen Coordination

References

Application Note: A Detailed Experimental Protocol for the Suzuki-Miyaura Cross-Coupling Synthesis of 3-(2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1][2][3] These structural motifs are of significant interest in medicinal chemistry and materials science. This application note provides a detailed protocol for the synthesis of 3-(2-furyl)benzoic acid via a palladium-catalyzed Suzuki coupling between 3-bromobenzoic acid and 2-furylboronic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable method for this specific transformation. The reaction tolerates a wide range of functional groups and generally proceeds under mild conditions.[3]

Reaction Scheme

The overall transformation involves the palladium-catalyzed cross-coupling of 3-bromobenzoic acid with 2-furylboronic acid in the presence of a base.

General Reaction Scheme for the Suzuki Coupling of 3-bromobenzoic acid and 2-furylboronic acid.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

  • 3-Bromobenzoic acid

  • 2-Furylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or balloon with inert gas supply

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 equiv), 2-furylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 20 mL of dioxane and 5 mL of water for a 1 mmol scale reaction). The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: To the stirred mixture, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), under a positive flow of inert gas.[1]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Acidification and Extraction: Carefully acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.[2] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[1][2]

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate with 1% acetic acid) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the described Suzuki coupling protocol.

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Notes
3-Bromobenzoic acid1.0201.0 mgLimiting reagent
2-Furylboronic acid1.2134.3 mgSlight excess to ensure full conversion
Pd(PPh₃)₄0.0334.6 mgCatalyst
K₂CO₃2.5345.5 mgBase
1,4-Dioxane-20 mLSolvent
Water-5 mLCo-solvent
Reaction Conditions
Temperature-90-100 °C
Time-12-16 h
Atmosphere-Inert (Argon or Nitrogen)

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-bromobenzoic acid, 2-furylboronic acid, and K2CO3 in a flask B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Solvents (Dioxane/Water) B->C D Add Pd(PPh3)4 Catalyst C->D E Heat to 90-100 °C and stir for 12-16h D->E Start Reaction F Cool to Room Temperature E->F Reaction Complete G Acidify with 1M HCl F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L L K->L Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_alkoxide R1-Pd(II)L2-OR' pd2_halide->pd2_alkoxide Ligand Exchange pd2_biaryl R1-Pd(II)L2-R2 pd2_alkoxide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product R1-R2 (this compound) pd2_biaryl->product r1x R1-X (3-bromobenzoic acid) r1x->pd2_halide boronic R2-B(OH)2 (2-furylboronic acid) boronic->pd2_biaryl base Base (K2CO3) base->pd2_alkoxide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 3-(2-furyl)benzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of 3-(2-furyl)benzoic acid in polymer chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the established chemistry of analogous furan-containing and benzoic acid-derived monomers. These represent potential and hypothetical applications intended to guide researchers in exploring the use of this compound.

Introduction

This compound is a unique bifunctional molecule possessing a carboxylic acid group and a furan ring. This structure suggests its potential as a monomer or a modifying agent in polymer synthesis. The carboxylic acid moiety allows for its incorporation into polymers like polyesters and polyamides through condensation reactions. The furan ring, a bio-based functional group, can impart specific properties to the resulting polymer, such as increased rigidity, altered thermal stability, and the potential for post-polymerization modification, for instance, through Diels-Alder reactions to create crosslinked or self-healing materials. This document outlines hypothetical applications and experimental protocols for the use of this compound in polymer chemistry, drawing parallels from well-studied furan-based polymers.

Hypothetical Application Note 1: this compound as a Comonomer in High-Performance Aromatic Polyesters

Application: To enhance the thermal properties and introduce functionality in aromatic polyesters.

Background: Aromatic polyesters are known for their high thermal stability and mechanical strength. The incorporation of a non-linear or "kinked" monomer can modify the polymer's crystallinity and solubility. This compound, with its meta-substituted benzoic acid structure and the appended furan ring, can act as such a comonomer. It can be used in conjunction with common diacids (e.g., terephthalic acid, 2,5-furandicarboxylic acid) and diols (e.g., ethylene glycol, 1,4-butanediol) to synthesize novel copolyesters.

Potential Advantages:

  • Modified Thermal Properties: The introduction of the this compound moiety is expected to disrupt the polymer chain linearity, potentially lowering the melting point (Tm) and increasing the glass transition temperature (Tg) compared to fully linear analogues.

  • Bio-based Content: The furan group is derivable from biomass, increasing the renewable content of the final polymer.

  • Functionality: The furan ring can serve as a reactive site for cross-linking via Diels-Alder reactions, potentially leading to thermosetting resins or self-healing materials.

Hypothetical Application Note 2: Synthesis of Furan-Containing Polyamides

Application: To develop novel polyamides with improved solubility and potential for cross-linking.

Background: Polyamides are a class of high-performance polymers with excellent mechanical properties and chemical resistance. The introduction of furan moieties can offer a bio-based alternative to some traditional aromatic components and introduce new functionalities. This compound can be polymerized with diamines to form polyamides.

Potential Advantages:

  • Improved Solubility: The kinked structure may enhance the solubility of the resulting polyamide in common organic solvents, facilitating processing.

  • Cross-linking Capability: Similar to polyesters, the furan group in the polyamide backbone would allow for post-polymerization cross-linking.

Data Presentation: Comparison of Related Polymer Properties

As no experimental data for polymers derived from this compound is available, the following table presents data for polymers synthesized from structurally related monomers to provide a comparative context.

Monomer(s)PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Modulus (MPa)Tensile Strength (MPa)
2,5-Furandicarboxylic acid + Ethylene glycolPoly(ethylene furanoate) (PEF)~85~215~2450~35
Terephthalic acid + Ethylene glycolPoly(ethylene terephthalate) (PET)~75~2602000-410055-75
4'-Hydroxybiphenyl-3-carboxylic acid + 3-Hydroxybenzoic acid (various ratios)Aromatic Copolyestersup to 190Amorphous--
2,5-Furandicarboxylic acid + 1,4-ButanediolPoly(butylene furanoate) (PBF)~45~170--
Adipic acid + HexamethylenediamineNylon 6,6~50~2651000-280060-85

Experimental Protocols

Protocol 1: Synthesis of a Copolyester via Melt Polycondensation

This protocol describes a hypothetical synthesis of a copolyester using this compound, dimethyl terephthalate, and ethylene glycol.

Materials:

  • This compound

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Methanol

  • Chloroform

  • Phenol/1,1,2,2-tetrachloroethane solvent mixture

Procedure:

  • Esterification:

    • Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with this compound, dimethyl terephthalate, ethylene glycol (in molar excess), and zinc acetate.

    • Heat the mixture under a slow stream of nitrogen to 150-200 °C to initiate the esterification/transesterification reaction.

    • Methanol will be distilled off as the reaction proceeds. Continue heating until the theoretical amount of methanol is collected.

  • Polycondensation:

    • Add antimony trioxide to the reaction mixture.

    • Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 Torr.

    • Excess ethylene glycol will be removed under vacuum.

    • Continue the reaction under high vacuum and high temperature until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.

  • Purification:

    • Cool the reactor and extrude the polymer.

    • Dissolve the polymer in a suitable solvent (e.g., chloroform or a phenol/tetrachloroethane mixture).

    • Precipitate the polymer by pouring the solution into a non-solvent like methanol.

    • Filter and dry the purified polymer under vacuum.

Characterization:

  • NMR Spectroscopy: To confirm the incorporation of the this compound monomer and determine the copolymer composition.

  • FTIR Spectroscopy: To identify the characteristic ester functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Visualizations

experimental_workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_purification Purification monomers Monomers: This compound Dimethyl Terephthalate Ethylene Glycol reactor1 Reaction at 150-200°C monomers->reactor1 catalyst1 Catalyst: Zinc Acetate catalyst1->reactor1 distillate1 Methanol Distillate reactor1->distillate1 byproduct oligomers Oligomers reactor1->oligomers transfer reactor2 Reaction at 250-280°C Under Vacuum oligomers->reactor2 catalyst2 Catalyst: Antimony Trioxide catalyst2->reactor2 distillate2 Ethylene Glycol Distillate reactor2->distillate2 byproduct raw_polymer Raw Polymer reactor2->raw_polymer transfer dissolution Dissolution in Solvent raw_polymer->dissolution precipitation Precipitation in Non-solvent dissolution->precipitation purified_polymer Purified Polymer precipitation->purified_polymer

Caption: Hypothetical workflow for the synthesis of a copolyester.

diels_alder_pathway polymer_chain Polymer with Furan Moiety crosslinked_polymer Crosslinked Polymer Network polymer_chain->crosslinked_polymer Diels-Alder Reaction healed_polymer Healed Polymer dienophile Dienophile (e.g., Maleimide) dienophile->crosslinked_polymer heat Heat heat->crosslinked_polymer crosslinked_polymer->polymer_chain Damage/Decrosslinking retro_diels_alder Retro Diels-Alder (Heat) crosslinked_polymer->healed_polymer Self-Healing Cycle healed_polymer->crosslinked_polymer Re-crosslinking

Caption: Potential Diels-Alder cross-linking pathway for self-healing.

Application Notes and Protocols for the Quantification of 3-(2-Furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-(2-furyl)benzoic acid in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for benzoic acid and its derivatives and serve as a comprehensive guide for method development and validation.

Overview of Analytical Techniques

The primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique for the analysis of benzoic acid derivatives.[1][2] It offers good selectivity and sensitivity for compounds with a UV chromophore, such as this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity, making it suitable for trace-level analysis.[3][4] For non-volatile or polar compounds like carboxylic acids, a derivatization step is often necessary to improve their volatility and chromatographic performance.[4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in samples such as pharmaceutical formulations and reaction mixtures.

Experimental Protocol

1. Sample Preparation:

  • Solid Samples: Accurately weigh a portion of the homogenized sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Liquid Samples: Dilute the sample with the mobile phase or a compatible solvent.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.[6]

2. HPLC-UV System and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.[1]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is recommended for the separation of benzoic acid derivatives.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent (e.g., methanol or acetonitrile).[7][8] An isocratic elution with a ratio of 60:40 (buffer:organic solvent) can be a good starting point.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 230-254 nm is expected to provide good sensitivity.[1][7]

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.[7]

Data Presentation

The following table summarizes typical performance characteristics for HPLC-UV analysis of benzoic acid derivatives, which can be expected for a validated method for this compound.

ParameterTypical ValueReference
Linearity (R²)> 0.9998[7]
Limit of Detection (LOD)0.42 µg/mL[7]
Limit of Quantification (LOQ)1.14 µg/mL[7]
Accuracy (Recovery)85.61 - 102.04%[7]
Precision (RSD)< 2%[7]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC C18_Column C18 Column Chromatogram Chromatogram HPLC->Chromatogram UV_Detector UV Detector Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it ideal for the analysis of this compound at trace levels or in complex matrices such as biological samples.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.[4] For solid samples, an appropriate solvent extraction should be employed.

  • Derivatization: To increase the volatility of this compound, a derivatization step is necessary. Common derivatizing agents for carboxylic acids include:

    • BF₃·MeOH: Reacts with the carboxylic acid to form the methyl ester.[3]

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (trimethylchlorosilane): Forms a trimethylsilyl (TMS) ester.[5]

  • Derivatization Procedure (using BF₃·MeOH):

    • Evaporate the extracted sample to dryness under a stream of nitrogen.[3]

    • Add a solution of BF₃ in methanol (e.g., 14% w/v).

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 10-30 minutes) to ensure complete derivatization.[3]

    • After cooling, extract the derivative into an organic solvent like hexane or chloroform.

2. GC-MS System and Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.[3]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is suitable for the separation of the derivatized analyte.[3]

  • Injector Temperature: 250-280°C.[3]

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50-70°C, holding for a few minutes, and then ramping up to 280-300°C.[3][9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3][9]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[3]

3. Calibration:

  • Prepare calibration standards of this compound and subject them to the same extraction and derivatization procedure as the samples.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is recommended to improve the accuracy and precision of the quantification.[4]

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Data Presentation

The following table presents typical performance characteristics for the GC-MS analysis of benzoic acid derivatives, which can be anticipated for a validated method for this compound.

ParameterTypical ValueReference
Linearity (R²)> 0.999[10]
Limit of Detection (LOD)0.05 µg/g[10]
Limit of Quantification (LOQ)0.1 µg/g - 25 µg/L[10]
Accuracy (Recovery)71 - 105%[3][10]
Precision (RSD)< 12%[10]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS DB5_Column DB-5MS Column TIC Total Ion Chromatogram GCMS->TIC MS_Detector Mass Spectrometer Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

References

Application Notes and Protocols for the Derivatization of 3-(2-Furyl)benzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. The derivatization of a parent molecule can profoundly influence its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[1] 3-(2-Furyl)benzoic acid is a compelling scaffold for chemical derivatization due to the bioisosteric relationship between the furan ring and a phenyl ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule.[2] The replacement of a phenyl ring with a furan can alter a compound's metabolic stability, polarity, and interaction with biological targets.[3][4]

This document provides detailed application notes and protocols for the derivatization of this compound into esters and amides. These derivatives are common in medicinal chemistry and are often synthesized to explore structure-activity relationships (SAR) and to develop novel therapeutic agents. The protocols provided herein are foundational for creating libraries of this compound derivatives for screening in a variety of biological assays. Benzoic acid and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

Derivatization Strategies for this compound

The carboxylic acid moiety of this compound is the primary site for derivatization. The two most common and synthetically accessible derivatives are esters and amides.

  • Esterification: The conversion of the carboxylic acid to an ester can modulate the compound's lipophilicity and cell permeability. This is often achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent.

  • Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is a versatile strategy to introduce a wide range of chemical diversity. Amide bonds are generally more stable to hydrolysis than esters. This can be accomplished through the use of coupling agents, by first converting the carboxylic acid to a more reactive species like an acyl chloride, or through direct condensation reactions.[7][8]

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives involves several key stages, from initial synthesis to biological characterization.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_assay Biological Evaluation cluster_sar SAR Analysis start This compound esterification Esterification start->esterification amidation Amidation start->amidation purification Chromatography / Recrystallization esterification->purification amidation->purification characterization NMR, MS, HPLC purification->characterization assay Biological Assays (e.g., Enzyme Inhibition, Cell-Based Assays) characterization->assay data Data Analysis (IC50/EC50 Determination) assay->data sar Structure-Activity Relationship data->sar G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14 P2Y14 Receptor Gi Gαi/o P2Y14->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition RhoA RhoA Activation Gi->RhoA MAPK MAPK Pathway Gi->MAPK cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Response Cellular Response (e.g., Chemotaxis) RhoA->Response MAPK->Response G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Receptor ACh Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor AChE Inhibitor (e.g., Benzoic Acid Derivative) Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-(2-Furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3-(2-furyl)benzoic acid, a key intermediate in pharmaceutical and fine chemical manufacturing. Three viable synthetic routes are presented, tailored for industrial applications: Oxidation of 3-(2-furyl)benzaldehyde, Suzuki-Miyaura Coupling, and a Grignard Reaction protocol. Each method is evaluated for its scalability, efficiency, and potential challenges. This guide includes comprehensive experimental protocols, data summaries, and workflow diagrams to assist in the successful and efficient production of this compound on an industrial scale.

Introduction

This compound is a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other high-value chemical entities. Its unique structural motif, combining a benzoic acid functionality with a furan ring, makes it a desirable component in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. The increasing demand for this intermediate necessitates the development of robust, scalable, and cost-effective synthetic methods.

This document outlines three distinct and industrially feasible synthetic strategies to produce this compound. Each route is presented with detailed protocols, considerations for scale-up, and safety and environmental notes. The selection of the optimal route will depend on factors such as raw material availability and cost, equipment infrastructure, and desired purity of the final product.

Synthetic Routes Overview

Three primary synthetic routes have been identified and are detailed below:

  • Route 1: Oxidation of 3-(2-Furyl)benzaldehyde: A direct and often high-yielding method, contingent on the commercial availability of the aldehyde precursor.

  • Route 2: Suzuki-Miyaura Coupling: A modern and versatile cross-coupling reaction known for its high functional group tolerance and scalability.

  • Route 3: Grignard Reaction: A classic and cost-effective approach for carbon-carbon bond formation.

A comparative summary of these routes is presented in the table below.

ParameterRoute 1: OxidationRoute 2: Suzuki-Miyaura CouplingRoute 3: Grignard Reaction
Starting Materials 3-(2-Furyl)benzaldehyde2-Furylboronic acid, 3-Bromobenzoic acid2-Bromofuran, 3-Bromobenzonitrile
Key Reagents Oxidizing agent (e.g., KMnO₄, H₂O₂)Palladium catalyst, Ligand, BaseMagnesium, Dry Ice (CO₂)
Typical Yields >90%[1][2]80-95%[3]70-85%
Scalability ExcellentExcellentGood, requires strict anhydrous conditions
Cost-Effectiveness High (if starting material is affordable)Moderate (catalyst and ligand costs)High (low-cost reagents)
Safety Concerns Handling of strong oxidantsPalladium catalyst handling and recoveryHighly exothermic, pyrophoric Grignard reagent
Waste Products Reduced form of oxidant (e.g., MnO₂)Catalyst residues, boronic acid byproductsMagnesium salts, unreacted Grignard

Detailed Protocols and Methodologies

Route 1: Oxidation of 3-(2-Furyl)benzaldehyde

This route is often the most direct approach for producing this compound. The oxidation of the aldehyde functionality to a carboxylic acid is a well-established and high-yielding transformation.[1][2][4][5][6] The commercial availability of 3-(2-furyl)benzaldehyde makes this a particularly attractive option for industrial production.[7][8][9][10]

Experimental Protocol:

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with a solution of 3-(2-furyl)benzaldehyde (1.0 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Reaction: A solution of potassium permanganate (KMnO₄) (approximately 2.0 equivalents) in water is added dropwise to the stirred solution of the aldehyde. The reaction is exothermic and the addition rate should be controlled to maintain the temperature between 20-30°C.

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess permanganate is quenched by the addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

  • Filtration: The MnO₂ is removed by filtration through a pad of celite. The filter cake is washed with water.

  • Acidification: The combined filtrate is transferred to a clean reactor and acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 2, leading to the precipitation of this compound.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[11]

Diagram of the Oxidation Workflow:

Oxidation Workflow start Start reactor_setup Reactor Setup: - Charge 3-(2-furyl)benzaldehyde and solvent start->reactor_setup reaction Reaction: - Add KMnO4 solution - Control temperature reactor_setup->reaction monitoring Monitor Reaction (HPLC/TLC) reaction->monitoring workup Work-up: - Quench with NaHSO3 - Form MnO2 precipitate monitoring->workup Reaction Complete filtration Filtration: - Remove MnO2 workup->filtration acidification Acidification: - Add HCl to pH ~2 - Precipitate product filtration->acidification isolation Isolation & Purification: - Filter, wash, and dry - Recrystallize if needed acidification->isolation end End Product: This compound isolation->end

Caption: Workflow for the oxidation of 3-(2-furyl)benzaldehyde.

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized reaction in the pharmaceutical industry for the formation of carbon-carbon bonds.[12][13] This route involves the palladium-catalyzed cross-coupling of 2-furylboronic acid with 3-bromobenzoic acid. Both starting materials are commercially available.

Experimental Protocol:

  • Reactor Setup: An inerted (nitrogen or argon atmosphere) reactor is charged with 3-bromobenzoic acid (1.0 equivalent), 2-furylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a suitable base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

  • Solvent Addition: A degassed solvent system, commonly a mixture of toluene and water or dioxane and water, is added to the reactor.

  • Reaction: The reaction mixture is heated to a temperature of 80-100°C with vigorous stirring.

  • Monitoring: The reaction is monitored by HPLC or GC-MS to determine the consumption of the starting materials.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

  • Extraction: The aqueous layer is acidified with HCl to precipitate the crude this compound. The organic layer can also be treated with a basic aqueous solution to extract the product as its salt, which is then acidified.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki-Miyaura Coupling Workflow start Start reactor_setup Reactor Setup (Inert): - Charge reactants, catalyst, and base start->reactor_setup solvent_addition Add Degassed Solvents reactor_setup->solvent_addition reaction Reaction: - Heat to 80-100°C solvent_addition->reaction monitoring Monitor Reaction (HPLC/GC-MS) reaction->monitoring workup Work-up: - Cool and separate layers monitoring->workup Reaction Complete extraction Extraction & Acidification: - Extract product with base - Acidify to precipitate workup->extraction isolation Isolation & Purification: - Filter, wash, and dry - Recrystallize extraction->isolation end End Product: This compound isolation->end

Caption: Workflow for the Suzuki-Miyaura coupling synthesis.

Route 3: Grignard Reaction

The Grignard reaction is a well-established and cost-effective method for forming C-C bonds.[14][15] This route involves the formation of a Grignard reagent from 2-bromofuran, followed by its reaction with a suitable electrophile derived from the benzoic acid moiety. A plausible approach is the reaction with 3-cyanobenzaldehyde followed by hydrolysis, or more directly, carboxylation of a Grignard reagent derived from 3-bromo-2-furylbenzene. A more straightforward Grignard synthesis would involve the reaction of 2-furylmagnesium bromide with carbon dioxide. However, for the synthesis of the 3-substituted benzoic acid, a multi-step process is generally required.

Experimental Protocol (Illustrative Example: Carboxylation of 3-(2-furyl)phenylmagnesium bromide):

Note: This route requires the prior synthesis of 3-bromo-2-furylbenzene, which can be achieved via a Suzuki-Miyaura coupling of 2-furylboronic acid and 1,3-dibromobenzene.

  • Grignard Reagent Formation: In a dry, inerted reactor, magnesium turnings (1.1 equivalents) are covered with anhydrous tetrahydrofuran (THF). A small amount of an initiator, such as iodine or 1,2-dibromoethane, may be added. A solution of 3-bromo-2-furylbenzene (1.0 equivalent) in anhydrous THF is added slowly to initiate the formation of the Grignard reagent. The reaction is exothermic and the temperature should be maintained at 40-50°C.

  • Carboxylation: The freshly prepared Grignard reagent is then added slowly to a vigorously stirred slurry of crushed dry ice (solid CO₂) in anhydrous THF at a temperature below -60°C.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of aqueous ammonium chloride or dilute HCl.

  • Extraction: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate. The organic layer is then extracted with an aqueous base (e.g., NaOH) to separate the carboxylic acid.

  • Acidification and Isolation: The aqueous basic layer is acidified with HCl to precipitate the this compound. The solid is collected by filtration, washed with water, and dried.

  • Purification: Recrystallization from a suitable solvent may be necessary to achieve the desired purity.

Diagram of the Grignard Reaction Workflow:

Grignard Reaction Workflow start Start grignard_formation Grignard Formation (Inert): - React 3-bromo-2-furylbenzene with Mg in THF start->grignard_formation carboxylation Carboxylation: - Add Grignard reagent to dry ice grignard_formation->carboxylation workup Work-up: - Quench with acid carboxylation->workup extraction Extraction: - Separate organic and aqueous layers workup->extraction acidification_isolation Acidification & Isolation: - Acidify aqueous layer to precipitate - Filter and dry product extraction->acidification_isolation purification Purification: - Recrystallize if needed acidification_isolation->purification end End Product: This compound purification->end

Caption: Workflow for the Grignard reaction synthesis.

Industrial Scale-Up Considerations

ConsiderationDetails
Heat Management All three routes involve exothermic steps. Adequate cooling capacity and controlled addition rates are crucial to prevent runaway reactions, especially for the Grignard synthesis.
Mass Transfer Efficient stirring is essential to ensure homogeneity, particularly in heterogeneous mixtures such as the oxidation with KMnO₄ and the Suzuki-Miyaura coupling with a biphasic solvent system.
Solvent Selection and Recovery Solvents should be chosen based on reaction performance, safety, environmental impact, and ease of recovery. For example, replacing diethyl ether with higher boiling point ethers like THF or 2-methyl-THF in Grignard reactions can improve safety.
Catalyst Loading and Recovery In the Suzuki-Miyaura route, minimizing catalyst loading without compromising reaction efficiency is key to reducing costs. Implementing procedures for catalyst recovery and recycling is also an important consideration for sustainable manufacturing.
Raw Material Sourcing The cost and availability of starting materials such as 3-(2-furyl)benzaldehyde, 2-furylboronic acid, and 3-bromobenzoic acid should be carefully evaluated from reliable commercial suppliers.
Product Purification Industrial-scale purification may involve techniques such as distillation, melt crystallization, or supercritical fluid extraction in addition to recrystallization to achieve high purity.[16][17][18][19]
Safety and Environmental A thorough hazard and operability (HAZOP) study should be conducted for the chosen route. Waste streams must be managed responsibly, including the disposal of heavy metal waste from the Suzuki-Miyaura reaction and manganese dioxide from the oxidation route.

Quality Control

The final product should be characterized to ensure it meets the required specifications. Standard analytical techniques include:

  • Appearance: White to off-white solid.

  • Melting Point: To be determined for the pure compound.

  • Purity (HPLC): ≥ 98% (or as per specification).

  • Identity (¹H NMR, ¹³C NMR, MS): To confirm the chemical structure.

  • Residual Solvents (GC): To ensure levels are within acceptable limits.

Conclusion

The synthesis of this compound for industrial use can be effectively achieved through several synthetic routes. The oxidation of 3-(2-furyl)benzaldehyde offers a direct and high-yielding approach, while the Suzuki-Miyaura coupling provides a versatile and robust method with high functional group tolerance. The Grignard reaction remains a cost-effective alternative, provided that the stringent reaction conditions can be safely managed on a large scale. The choice of the most suitable method will be guided by a thorough evaluation of economic, logistical, and safety factors. The protocols and considerations outlined in this document provide a solid foundation for the successful scale-up and production of this important chemical intermediate.

References

Application Notes and Protocols: 3-(2-furyl)benzoic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion remains a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. 3-(2-furyl)benzoic acid, a heterocyclic carboxylic acid, presents a promising candidate for corrosion inhibition due to the presence of a furan ring, a carboxylic acid group, and a benzene ring. These structural features contain heteroatoms (oxygen) and π-electrons, which are known to facilitate the adsorption of the molecule onto metal surfaces, thereby forming a protective barrier against corrosive agents. This document provides a detailed overview of the potential application of this compound as a corrosion inhibitor, including predicted performance data based on analogous compounds, detailed experimental protocols for its evaluation, and a proposed mechanism of action.

Predicted Performance Data (Based on Analogous Compounds)

Table 1: Inhibition Efficiency from Weight Loss Measurements for Furan-2-Carboxylic Acid on Mild Steel in 0.5 M HCl

Inhibitor Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)--
1.0 x 10⁻⁵--
5.0 x 10⁻⁵--
1.0 x 10⁻⁴--
5.0 x 10⁻⁴--
1.0 x 10⁻³--
5.0 x 10⁻³-97.6[1]

Note: Detailed corrosion rates for various concentrations were not provided in the source.

Table 2: Potentiodynamic Polarization Data for Furan-2-Carboxylic Acid on Mild Steel in 0.5 M HCl

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-----
5.0 x 10⁻³----97.6[1]

Note: Specific electrochemical parameter values were not detailed in the source.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Furan-2-Carboxylic Acid on Mild Steel in 0.5 M HCl

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)---
5.0 x 10⁻³--97.6[1]

Note: Specific Rct and Cdl values were not detailed in the source.

Table 4: Inhibition Efficiency of 3,4-dihydroxybenzoic acid on AISI 316 Stainless Steel in 0.5 M HCl

Inhibitor Concentration (M)Inhibition Efficiency (%)
1.0 x 10⁻²~88[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.

Synthesis of this compound

A potential synthesis route involves the Suzuki coupling reaction. A general procedure is outlined below:

Materials:

  • 2-bromofuran

  • 3-carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 2-bromofuran, 3-carboxyphenylboronic acid, palladium(II) acetate, and triphenylphosphine in 1,4-dioxane.

  • Add an aqueous solution of potassium carbonate to the mixture.

  • Heat the reaction mixture under reflux with stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify with HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Weight Loss Measurements

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal coupons.

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.05 cm)

  • Abrasive papers (from 120 to 1200 grit)

  • Degreasing solvent (e.g., acetone)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers, rinse with distilled water, degrease with acetone, and dry.

  • Weigh the prepared coupons accurately.

  • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

  • Immerse the coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After immersion, retrieve the coupons, wash with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mg cm⁻² h⁻¹) = (W₀ - W₁) / (A * t)

    • IE% = [(CR₀ - CR₁) / CR₀] * 100 Where W₀ and W₁ are the weight loss in the absence and presence of the inhibitor, respectively, A is the surface area of the coupon, and t is the immersion time. CR₀ and CR₁ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Objective: To investigate the electrochemical behavior of the metal-solution interface and determine inhibition efficiency.

Apparatus:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface as described for weight loss measurements.

  • Fill the electrochemical cell with the test solution (corrosive medium with and without the inhibitor).

  • Immerse the three electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes.

a. Potentiodynamic Polarization (PDP):

  • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic curves to Ecorr.

  • Calculate the inhibition efficiency: IE% = [(Icorr₀ - Icorr₁) / Icorr₀] * 100, where Icorr₀ and Icorr₁ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b. Electrochemical Impedance Spectroscopy (EIS):

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency: IE% = [(Rct₁ - Rct₀) / Rct₁] * 100, where Rct₁ and Rct₀ are the charge-transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis (Scanning Electron Microscopy - SEM)

Objective: To visualize the morphology of the metal surface before and after exposure to the corrosive environment.

Procedure:

  • Immerse mild steel coupons in the corrosive medium with and without the inhibitor for a specified period.

  • Retrieve, rinse, and dry the coupons.

  • Mount the coupons on stubs and coat with a thin layer of a conductive material (e.g., gold or carbon) if necessary.

  • Examine the surface morphology using an SEM at various magnifications.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_experiments Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Interpretation prep_inhibitor Prepare Inhibitor Solutions (various concentrations) weight_loss Weight Loss Measurement prep_inhibitor->weight_loss electrochemical Electrochemical Studies (PDP & EIS) prep_inhibitor->electrochemical surface_analysis Surface Analysis (SEM) prep_inhibitor->surface_analysis prep_coupons Prepare & Polish Metal Coupons prep_coupons->weight_loss prep_coupons->electrochemical prep_coupons->surface_analysis calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie electrochemical->calc_ie det_mechanism Determine Inhibition Mechanism electrochemical->det_mechanism analyze_morphology Analyze Surface Morphology surface_analysis->analyze_morphology

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_adsorption Adsorption Process inhibitor This compound in Solution physisorption Physisorption (Electrostatic Interaction) inhibitor->physisorption van der Waals forces chemisorption Chemisorption (Coordinate Bonding) inhibitor->chemisorption O, π-electrons donation metal_surface Metal Surface (e.g., Mild Steel) metal_surface->physisorption metal_surface->chemisorption protective_film Protective Film Formation physisorption->protective_film chemisorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition Blocks active sites

Caption: Proposed mechanism of corrosion inhibition.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition of this compound on metal surfaces, such as mild steel in an acidic medium, is proposed to occur through the adsorption of the inhibitor molecules onto the metal surface. This adsorption can involve both physisorption and chemisorption.

  • Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecule (in acidic solution) and the negatively charged metal surface (due to the adsorption of anions from the acid).

  • Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The lone pair of electrons on the oxygen atoms of the furan ring and the carboxylic acid group, as well as the π-electrons of the aromatic rings, can be donated to the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate covalent bond.

This adsorption process leads to the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rate of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The planarity and aromaticity of the molecule are expected to contribute to a high surface coverage, leading to effective corrosion inhibition. Based on studies of similar compounds, this compound is likely to act as a mixed-type inhibitor.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-furyl)benzoic acid. The primary focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, addressing common side reactions and offering solutions to overcome them.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Low or non-existent yields in the Suzuki-Miyaura coupling for synthesizing this compound can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.

Possible Causes and Recommended Solutions:

Probable CauseRecommended Solution
Inactive Catalyst The palladium catalyst, especially Pd(PPh₃)₄, can degrade over time. It is recommended to use a fresh batch of catalyst or test its activity on a known, reliable Suzuki coupling reaction. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[1]
Oxygen Contamination The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Poor Reagent Quality Ensure the 3-bromobenzoic acid and 2-furylboronic acid are of high purity. Impurities can interfere with the catalytic cycle. The stability of 2-furylboronic acid can also be a concern; consider using a freshly prepared or purchased batch.
Inappropriate Base The choice and quality of the base are critical. Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. Ensure the base is finely powdered and anhydrous for optimal performance.
Suboptimal Solvent System A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is typically employed. Ensure the solvents are anhydrous and properly degassed. The ratio of organic to aqueous phase can also influence the reaction rate and yield.
Low Reaction Temperature While some Suzuki couplings proceed at room temperature, others require heating to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Issue 2: Presence of Significant Side Products

The formation of byproducts is a common challenge in cross-coupling reactions. Identifying these impurities can provide valuable insights into the reaction mechanism and help in optimizing the conditions.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Homocoupling of 2-furylboronic acid Two molecules of 2-furylboronic acid couple to form 2,2'-bifuran. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced.[2][3]Rigorously degas the reaction mixture and maintain an inert atmosphere. Using a Pd(0) catalyst directly can also minimize this side reaction.
Dehalogenation of 3-bromobenzoic acid The bromine atom on 3-bromobenzoic acid is replaced by a hydrogen atom, resulting in the formation of benzoic acid.Use a well-defined and active catalyst. Optimize the reaction time to avoid prolonged exposure of the starting material to the reaction conditions.
Protodeboronation of 2-furylboronic acid The boronic acid group is replaced by a hydrogen atom, leading to the formation of furan. This can be more prevalent with electron-rich boronic acids and under extended heating.[3]Minimize the amount of water in the reaction if possible and shorten the reaction time. Monitoring the reaction progress is key to prevent this.
Furan Ring Opening The furan ring is susceptible to opening under certain conditions, especially in the presence of strong acids or palladium catalysts, which can lead to the formation of unsaturated aldehydes or ketones.Use mild reaction conditions and avoid strongly acidic environments. The choice of palladium catalyst and ligands can also influence the stability of the furan ring.
Decarboxylation of Benzoic Acid Under harsh thermal conditions, the carboxylic acid group can be lost as carbon dioxide.Maintain a controlled and moderate reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-bromobenzoic acid and 2-furylboronic acid in the presence of a base.

Q2: Why is my reaction mixture turning black?

A2: The formation of a black precipitate, often referred to as palladium black, is an indication of catalyst decomposition. This can be caused by the presence of oxygen, high temperatures, or impurities in the reaction mixture. The formation of palladium black leads to a loss of catalytic activity and, consequently, a lower yield of the desired product.

Q3: Can the carboxylic acid group of 3-bromobenzoic acid interfere with the reaction?

A3: Yes, under the basic conditions of the Suzuki-Miyaura coupling, the carboxylic acid will be deprotonated to the carboxylate salt. This can affect its solubility in organic solvents. Additionally, the carboxylate group could potentially coordinate to the palladium catalyst, influencing its activity. Careful selection of the solvent system is important to ensure both reactants are sufficiently soluble.

Q4: Are there any specific challenges associated with using 2-furylboronic acid?

A4: 2-Furylboronic acid can be prone to protodeboronation, especially at elevated temperatures and in the presence of water. The furan ring itself can also be sensitive to certain reaction conditions, potentially leading to ring-opening side reactions. It is advisable to use fresh 2-furylboronic acid and to optimize the reaction time and temperature to minimize these side reactions.

Q5: What are some alternative methods for the synthesis of this compound?

A5: While the Suzuki-Miyaura coupling is the most common, other cross-coupling reactions like the Stille coupling (using an organotin reagent) could potentially be employed. Another approach could involve a Diels-Alder reaction between furan and a suitable dienophile, followed by subsequent chemical transformations to introduce the benzoic acid moiety, though this is a more complex route.[4]

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling reaction to form aryl-benzoic acids. Note that specific yields for this compound can vary depending on the exact reaction conditions, catalyst system, and scale of the reaction.

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT96[5]
4-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT97[5]
1-Bromo-2,6-dimethylbenzeneFuran-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095[1]

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromobenzoic acid

  • 2-Furylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq.), 2-furylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed organic solvent and degassed water to the flask via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low or No Product Observed reagent_check Verify Reagent Quality - 3-Bromobenzoic acid - 2-Furylboronic acid - Base (anhydrous) - Solvents (anhydrous, degassed) start->reagent_check catalyst_check Assess Catalyst Activity - Use fresh catalyst - Test on a known reaction start->catalyst_check condition_check Review Reaction Conditions - Inert atmosphere (N2/Ar) - Temperature - Reaction time - Stirring start->condition_check analysis Analyze for Side Products - Homocoupling - Dehalogenation - Protodeboronation reagent_check->analysis catalyst_check->analysis condition_check->analysis optimization Systematic Optimization - Screen different catalysts/ligands - Vary base and solvent system - Adjust temperature analysis->optimization success Successful Synthesis optimization->success

Caption: A workflow diagram for troubleshooting low yields in the synthesis of this compound.

Suzuki_Miyaura_Side_Reactions Common Side Reactions in the Synthesis of this compound cluster_side_reactions Potential Side Reactions main_reaction 3-Bromobenzoic Acid + 2-Furylboronic Acid -> this compound homocoupling Homocoupling (2,2'-Bifuran) main_reaction->homocoupling [O2] dehalogenation Dehalogenation (Benzoic Acid) main_reaction->dehalogenation [H] protodeboronation Protodeboronation (Furan) main_reaction->protodeboronation [H+] ring_opening Furan Ring Opening main_reaction->ring_opening [Pd catalyst]

Caption: A diagram illustrating the desired reaction and common side reactions.

References

Technical Support Center: Synthesis of 3-(2-Furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-furyl)benzoic acid synthesis. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Negishi coupling.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (e.g., 3-bromobenzoic acid) with an organoboron compound (e.g., 2-furylboronic acid) in the presence of a palladium catalyst and a base.

  • Negishi Coupling: This method couples an organic halide or triflate with an organozinc compound, also using a palladium or nickel catalyst.[1] For this synthesis, it would typically involve the reaction of a 3-halobenzoic acid with a 2-furylzinc reagent.

Q2: I am getting a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Key areas to investigate include:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Insufficiently deoxygenated solvents or a poor inert atmosphere (e.g., nitrogen or argon) can lead to catalyst deactivation.

  • Reagent Quality: The purity of the aryl halide, boronic acid, and base is crucial. Impurities can interfere with the catalytic cycle. Boronic acids, in particular, can be prone to degradation.

  • Base Selection and Strength: The choice of base is critical for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base depends on the specific substrates and solvent system.

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine ligand can significantly impact the reaction's efficiency. For heteroaryl couplings, specialized ligands may be required to achieve high yields.

  • Solvent System: The solvent plays a role in dissolving the reactants and influencing the reaction rate. A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often used.

Q3: How can I minimize the formation of homocoupled byproducts?

A3: Homocoupling, the reaction of two molecules of the same starting material (e.g., two molecules of 2-furylboronic acid), can be a significant side reaction. To minimize this:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid relative to the aryl halide.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time, thereby disfavoring homocoupling.

  • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling more than the desired cross-coupling reaction.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is from a reliable source and has been stored correctly. For reactions requiring in-situ generation of Pd(0), ensure the pre-catalyst is properly activated.
Poor Quality Boronic Acid Boronic acids can dehydrate to form boroxines. Consider using a freshly opened bottle or purifying the boronic acid before use.
Incorrect Base The choice of base is crucial. Perform a small-scale screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to identify the optimal one for your specific system.
Insufficiently Inert Atmosphere Improve the degassing of your solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas for an extended period). Ensure all glassware is properly dried and the reaction is maintained under a positive pressure of nitrogen or argon.
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate. If running at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, then 80 °C) and monitor the reaction progress.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid See FAQ Q3 for strategies to minimize homocoupling.
Protodeboronation The furan ring can be susceptible to protodeboronation (loss of the boronic acid group). Use a non-protic solvent if possible and ensure the base is not excessively strong or used in large excess.
Incomplete Reaction If starting materials are present, the reaction may not have gone to completion. Extend the reaction time or increase the temperature.
Product Degradation The product itself might be unstable under the reaction conditions. Consider running the reaction at a lower temperature for a longer period.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids under aqueous conditions, which can serve as a starting point for optimizing the synthesis of this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89
53,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)benzoic acidLow Yield*

*Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under these specific conditions.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and 2-Furylboronic Acid

This protocol is adapted from a general procedure for the Suzuki coupling of 3-bromobenzoic acid with arylboronic acids.[3]

Materials:

  • 3-Bromobenzoic acid

  • 2-Furylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 equiv), 2-furylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add a 4:1 mixture of toluene and degassed water to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 3-bromobenzoic acid.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - 3-Bromobenzoic Acid - 2-Furylboronic Acid - Base (e.g., K₂CO₃) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) reagents->catalyst solvent Add Solvent System: - Toluene - Degassed Water catalyst->solvent degas Degas Mixture (N₂ or Ar) solvent->degas heat Heat and Stir (80-100 °C, 12-24h) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool acidify Acidify (1M HCl) cool->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify Product (Recrystallization or Chromatography) extract->purify

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

troubleshooting_flowchart start Low Yield of This compound check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere improve_atmosphere Improve degassing of solvents and ensure a positive inert gas pressure. check_atmosphere->improve_atmosphere No check_reagents Are the reagents (especially the boronic acid) of high purity? check_atmosphere->check_reagents Yes improve_atmosphere->check_reagents purify_reagents Use fresh or purified reagents. check_reagents->purify_reagents No check_conditions Have reaction conditions (base, solvent, temperature) been optimized? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Screen different bases, solvents, and vary the temperature. check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes optimize_conditions->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 3-(2-furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-(2-furyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound, a compound often synthesized via Suzuki coupling reactions. Common impurities can include unreacted starting materials (e.g., 3-bromobenzoic acid, 2-furylboronic acid), palladium catalyst residues, and side-products from the reaction.[1][2] Additionally, the furan moiety is sensitive to acidic conditions and heat, which can lead to decomposition and polymerization.[3][4]

Issue 1: Low Yield After Recrystallization

Question: My yield of this compound is significantly lower than expected after recrystallization. What are the possible causes and how can I improve it?

Answer: Low recovery during recrystallization can be due to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.[5][6][7] For benzoic acid derivatives, water is a common recrystallization solvent.[5][6][8] However, depending on the impurities, a mixed solvent system (e.g., ethanol/water) might be more effective.[9]

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[5]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize along with the impurities.[10]

  • Incomplete Crystallization: Insufficient cooling time or temperature will leave a substantial amount of the product dissolved in the solvent.

Recommended Solutions:

Probable CauseRecommended Solution
Suboptimal SolventPerform small-scale solubility tests with various solvents (e.g., water, ethanol, isopropanol, acetone, and their mixtures with water) to identify the best system.
Excessive SolventUse the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions.[6]
Premature CrystallizationPreheat the filtration apparatus (funnel and receiving flask) before hot filtration. Keep the solution heated during filtration.
Incomplete CrystallizationAllow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[8]
Issue 2: Product Decomposition During Purification

Question: I am observing discoloration (browning or darkening) and the formation of insoluble material during purification, suggesting my this compound is decomposing. How can I prevent this?

Answer: The furan ring is susceptible to degradation under acidic conditions and at elevated temperatures, leading to polymerization and other side reactions.[3][11]

Recommended Solutions:

Probable CauseRecommended Solution
Acid-Catalyzed DecompositionDuring workup, ensure all acidic reagents are neutralized with a mild base like sodium bicarbonate. If using silica gel chromatography, consider neutralizing the silica gel with a non-nucleophilic base like triethylamine (0.1-1% in the eluent) before use.[4][11]
Thermal DecompositionAvoid prolonged heating. When recrystallizing, bring the solution to a boil briefly and then allow it to cool. If using a rotary evaporator to remove solvents, use a low bath temperature.[3] For thermally sensitive compounds, vacuum distillation at a reduced temperature can be an alternative purification method.[4]
Issue 3: Persistent Impurities After Recrystallization

Question: Even after multiple recrystallizations, I am unable to remove a persistent impurity from my this compound. What should I do?

Answer: If recrystallization is ineffective, it's likely that the impurity has similar solubility properties to the desired product. In such cases, an alternative purification technique is necessary.

Recommended Solutions:

Probable CauseRecommended Solution
Impurity with Similar SolubilityUtilize column chromatography. Given the acidic nature of this compound, a polar stationary phase like silica gel is appropriate. A gradient elution with a solvent system such as hexane/ethyl acetate, potentially with a small amount of acetic or formic acid to improve peak shape, can be effective.[12]
Palladium Catalyst ResiduePalladium residues can often be removed by treating a solution of the crude product with activated carbon before filtration and crystallization.[6] Alternatively, specific metal scavengers can be employed.
Unreacted Starting MaterialsIf the impurity is a starting material from a Suzuki coupling, optimizing the reaction conditions to drive the reaction to completion can minimize its presence in the crude product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki coupling?

A1: Common impurities include unreacted starting materials such as 3-bromobenzoic acid and 2-furylboronic acid, homocoupled byproducts, and residual palladium catalyst from the reaction.[1][2]

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for silica gel chromatography is a non-polar/polar solvent system like hexanes/ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent. Adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can help to sharpen the peaks of carboxylic acids.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[13] High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of your final product.[14]

Experimental Protocols

Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) and heat the mixture with stirring until the solid is completely dissolved.[5][6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, cool the flask in an ice bath for at least 30 minutes once it has reached room temperature.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading).[11]

  • Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move the desired compound down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Recrystallization (Water)95-98%70-85%Simple, inexpensive, good for removing highly polar or non-polar impurities.May not remove impurities with similar solubility; potential for product loss in mother liquor.
Recrystallization (Ethanol/Water)97-99%65-80%Can be fine-tuned for specific impurities.Requires solvent optimization; may have lower recovery than single-solvent systems.
Column Chromatography (Silica Gel)>99%50-75%Excellent for separating closely related compounds.More time-consuming and expensive; potential for product decomposition on silica.

Visualization

Purification_Workflow cluster_0 Initial Purification cluster_1 Further Purification (If Needed) Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Filtration Filtration Recrystallization->Filtration Pure Crystals Pure Crystals Filtration->Pure Crystals Mother Liquor Mother Liquor Filtration->Mother Liquor Column Chromatography Column Chromatography Mother Liquor->Column Chromatography Recover Product Impure Crystals Impure Crystals Impure Crystals->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Evaporation Evaporation Fraction Collection->Evaporation Highly Pure Product Highly Pure Product Evaporation->Highly Pure Product

Caption: General workflow for the purification of crude this compound.

References

optimizing reaction conditions for 3-(2-furyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(2-furyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves coupling 3-halobenzoic acid (or its ester) with a furan-2-boronic acid derivative.

Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction?

A2: Optimizing a Suzuki coupling reaction requires careful consideration of several factors. The key variables include the choice of palladium catalyst and ligand, the type and concentration of the base, the solvent system, reaction temperature, and duration.[1] Interactions between these parameters can be complex and impact the final yield and purity.[1]

Q3: What are the common side reactions that can occur during the synthesis?

A3: Several side reactions can reduce the yield of the desired product. The most common include:

  • Homocoupling: The boronic acid reagent reacts with itself to form a dimer (e.g., 2,2'-bifuran). This is often promoted by the presence of oxygen or Pd(II) species.[2]

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[2]

  • Protodeborylation: The boronic acid group is cleaved and replaced with a hydrogen atom, which can be accelerated by the catalyst.[3]

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through several methods. Recrystallization is a highly effective technique for purifying benzoic acid derivatives, leveraging the difference in solubility between the product and impurities in a given solvent at different temperatures.[4][5] Column chromatography is another common method. For acidic products, an aqueous workup involving an acid-base extraction can effectively remove non-acidic impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Yield
Probable Cause Recommended Solution
Inactive Catalyst or Ligand Use a fresh palladium catalyst and ensure proper storage. Consider screening different catalyst systems (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or modern pre-catalysts like XPhos Pd G4).[6] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.
Inappropriate Base or Solvent The choice of base is critical and often empirical.[3] Screen different bases such as K2CO3, K3PO4, or Cs2CO3.[7] The solvent system must dissolve both the organic substrates and the inorganic base; mixtures of solvents like Dioxane/H2O, DMF/H2O, or THF/H2O are often effective.[7][8]
Boronic Acid Decomposition Boronic acids can be unstable. Use fresh or recently purchased boronic acid. Alternatively, use a more stable boronic acid derivative, such as a pinacol ester (Bpin).[9] Avoid unnecessarily high temperatures or prolonged reaction times which can lead to degradation.
Poor Substrate Solubility Low solubility of starting materials can hinder the reaction. Choose a solvent system in which all reactants are reasonably soluble at the reaction temperature. For highly insoluble substrates, solvents like DMF, toluene, or chlorinated aromatics might be necessary.[3]
Suboptimal Temperature Reaction temperature is a critical parameter.[7] If the reaction is sluggish, gradually increase the temperature. A typical range for Suzuki couplings is 80-110 °C.[10][8] Conversely, high temperatures can promote side reactions.
Issue 2: Significant Byproduct Formation
Byproduct Probable Cause Recommended Solution
Homocoupling Product Presence of dissolved oxygen or incomplete reduction of a Pd(II) pre-catalyst to the active Pd(0) species.[2]Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Ensure you are using a reliable Pd(0) source or that conditions are suitable for the in-situ reduction of your Pd(II) source.
Dehalogenation Product Certain reaction conditions or impurities can favor the dehalogenation pathway.[2]Try changing the phosphine ligand or the solvent system. Ensure the purity of the aryl halide starting material.
Starting Material Recovery The reaction has not gone to completion.Increase reaction time, temperature, or catalyst loading.[1] Re-evaluate the choice of catalyst, base, and solvent as outlined in "Issue 1". Verify the purity and integrity of your starting materials.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • 2-Furylboronic acid (1.2-1.5 equiv)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv)

  • Potassium Carbonate (K2CO3) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromobenzoic acid, 2-furylboronic acid, and K2CO3.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the Pd(PPh3)4 catalyst to the flask under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., water, or an ethanol/water mixture) until the solid just dissolves. Benzoic acid is much more soluble in hot water than in cold water.[11]

  • If the solution is colored, a small amount of activated charcoal can be added and the solution boiled for a few minutes.

  • Perform a hot filtration to remove insoluble impurities (and charcoal, if used).[5]

  • Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[12]

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[12]

  • Dry the crystals thoroughly to remove residual solvent.

Data Summary

The following table summarizes typical conditions that can be screened for optimizing the synthesis. Yields are illustrative and will depend on the specific substrates and precise conditions.

Entry Catalyst (mol%) Base Solvent Temp (°C) Typical Yield Range
1Pd(PPh3)4 (3%)K2CO3Dioxane/H2O10070-90%
2Pd(dppf)Cl2 (3%)K3PO4DMF11075-95%
3Pd2(dba)3 / SPhos (2%)Cs2CO3THF/H2O7080-98%
4Pd(OAc)2 / PPh3 (4%)K2CO3Ethanol8060-85%

Data compiled from general principles of Suzuki coupling optimization.[10][7][8]

Visualized Workflows and Mechanisms

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst pd_complex R1-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition transmetal R1-Pd(II)(R2)L2 pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R1-R2 (this compound) aryl_halide R1-X (3-Halobenzoic Acid) boronic_acid R2-B(OR)2 (Furan-2-boronic acid) + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_reagents Verify Purity & Integrity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, Temp) check_reagents->check_conditions screen_catalyst Screen Different Catalyst/Ligand Systems check_conditions->screen_catalyst screen_base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) screen_catalyst->screen_base screen_solvent Screen Different Solvents (Dioxane, DMF, THF) screen_base->screen_solvent success Yield Improved screen_solvent->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental_Workflow General Experimental Workflow setup 1. Reaction Setup (Flame-dried flask, add reagents) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reaction 3. Add Catalyst & Degassed Solvent inert->reaction heating 4. Heat and Stir (Monitor by TLC/LC-MS) reaction->heating workup 5. Reaction Workup (Quench, Acidify, Extract) heating->workup purify 6. Purification (Recrystallization or Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS, MP) purify->analysis

Caption: A standard experimental workflow for synthesis and purification.

References

Technical Support Center: Crystallization of 3-(2-furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of 3-(2-furyl)benzoic acid. The information is presented in a user-friendly question-and-answer format.

Troubleshooting Guide

Q1: My this compound is not crystallizing out of solution. What should I do?

A1: Failure to crystallize is a common issue that can often be resolved by inducing nucleation or adjusting the supersaturation of the solution. Here are several techniques to try:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass container below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a previous crystal of this compound, add a tiny "seed" crystal to the supersaturated solution. This will provide a template for further crystal growth.[1] If no seed crystal is available, one can sometimes be obtained by evaporating a drop of the solution on a stirring rod.[1]

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too quickly, as this can lead to the formation of small, impure crystals.

    • Cooling: If the solution was prepared at an elevated temperature, ensure it has been allowed to cool slowly to room temperature and then further in an ice bath.[1]

  • Re-evaluate Solvent Volume: It's possible that too much solvent was added, preventing the solution from becoming supersaturated upon cooling. If other methods fail, you may need to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

Q2: The crystals of this compound are forming too quickly and appear as a fine powder or an oil. How can I obtain larger, purer crystals?

A2: Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice.[2] Oiling out occurs when the compound comes out of solution above its melting point. To promote the growth of larger and purer crystals, the rate of crystallization needs to be slowed down.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask can help to slow down the cooling process.[1] Avoid placing the flask directly in an ice bath until it has reached room temperature.

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the solution. This will slightly decrease the supersaturation, allowing the crystals to form more slowly as the solution cools.[2]

  • Use a Different Solvent System: The choice of solvent is crucial. Experiment with different solvents or solvent mixtures to find a system where the solubility of this compound is moderate at high temperatures and low at room temperature.

Q3: My crystallized this compound has a low yield. How can I improve it?

A3: A low yield can be attributed to several factors during the crystallization process.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently, typically in an ice bath, to maximize the amount of product that crystallizes out.

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor.[2] To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that a significant amount of the product was lost.

  • Premature Filtration: Make sure the crystallization process is complete before filtering. Allow sufficient time for the crystals to form and settle.

  • Washing with Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

Q4: The melting point of my recrystallized this compound is broad and lower than expected, suggesting impurities. What can I do?

A4: A broad and depressed melting point is a classic sign of an impure sample.

  • Recrystallization: Perform a second recrystallization to further purify the compound. Ensure slow cooling to prevent the inclusion of impurities.

  • Decolorizing Carbon: If the solution has a color, it may indicate the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these impurities.[3]

  • Proper Solvent Selection: The chosen solvent should ideally dissolve the impurities well at all temperatures or not at all, while having the desired solubility characteristics for the target compound.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the crystallization of this compound?

Q: How can I tell if my this compound has formed different polymorphs?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a challenge in crystallization. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. Techniques to identify and characterize polymorphs include:

  • Microscopy: Different polymorphs may exhibit distinct crystal habits (shapes).

  • Thermal Analysis (DSC): Differential Scanning Calorimetry can identify different melting points and phase transitions associated with different polymorphs.

  • X-ray Diffraction (XRD): Powder or single-crystal XRD provides a definitive fingerprint of the crystal structure.

  • Spectroscopy (FTIR, Raman): Vibrational spectroscopy can detect differences in the molecular environment between polymorphs.

Q: What is "oiling out" and how can I prevent it?

A: "Oiling out" is the formation of liquid droplets instead of solid crystals when a solution is cooled. This happens when the solute's solubility limit is reached at a temperature above its melting point in the solvent system. To prevent this, you can:

  • Add more solvent: This will keep the compound in solution until a lower temperature is reached.[2]

  • Use a lower boiling point solvent: This ensures the solution temperature does not exceed the melting point of the solute.

  • Cool the solution more slowly: This can sometimes allow crystallization to occur before oiling out.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent
  • Dissolution: In an Erlenmeyer flask, add the impure this compound. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Gradually add the minimum amount of hot solvent required to completely dissolve the solid.[1][3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, or transfer them to a watch glass to air dry.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

Disclaimer: The following data is for benzoic acid and is provided as a reference to guide solvent selection for the crystallization of the structurally related this compound. Actual solubility will vary.

SolventTemperature (K)Molar Solubility (mol/L)
Water298.150.027
Methanol298.15~1.9
Ethanol298.15-
Acetonitrile298.15-
Dichloromethane298.15-
Toluene298.15-
Ethyl Acetate298.15-
1,4-Dioxane298.153.088[6]
1-Butanol298.152.150[6]
1-Propanol298.152.150[6]

Note: A comprehensive dataset for benzoic acid solubility in seven pure solvents from 273.15 K to 323.15 K has been reported, which can be a valuable resource.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolution 1. Dissolve Impure Compound in Minimum Hot Solvent decolorization 2. Add Activated Charcoal (Optional) dissolution->decolorization hot_filtration 3. Hot Filtration to Remove Impurities dissolution->hot_filtration If no decolorization decolorization->hot_filtration cooling 4. Slow Cooling of Filtrate hot_filtration->cooling crystal_formation 5. Crystal Formation cooling->crystal_formation vacuum_filtration 6. Vacuum Filtration crystal_formation->vacuum_filtration washing 7. Wash with Cold Solvent vacuum_filtration->washing drying 8. Dry Crystals washing->drying

Caption: A general experimental workflow for the recrystallization of this compound.

Caption: A troubleshooting decision tree for common crystallization problems.

References

Technical Support Center: Degradation Pathways of 3-(2-furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-furyl)benzoic acid. The information provided is intended to help understand and manage its degradation under various stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Question Possible Causes Troubleshooting Steps
Why am I observing unexpected peaks in my chromatogram after a forced degradation study? - Formation of degradation products. - Interaction with excipients or solvents. - Contamination.- Characterize the new peaks: Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks. This will provide initial clues about the degradation products. - Review the stress conditions: The nature of the stressor (acid, base, light, heat, oxidant) will dictate the likely degradation pathways. For example, thermal stress may cause decarboxylation, while acidic conditions might lead to furan ring opening. - Perform control experiments: Analyze the placebo/vehicle under the same stress conditions to rule out degradation of or interaction with other components. - Consult literature on similar compounds: Review degradation pathways of furan-containing compounds and benzoic acid derivatives to predict potential degradants.
My this compound sample is showing significant degradation under acidic conditions. How can I minimize this? The furan ring is known to be unstable in acidic environments, leading to hydrolysis and ring-opening.[1]- pH control: Maintain the pH of your solution as close to neutral as possible, if the experimental conditions allow. - Solvent selection: Consider using aprotic solvents, which have been shown to have a stabilizing effect on furan derivatives. - Temperature reduction: Perform the reaction at the lowest possible temperature to slow down the degradation rate. - Limit exposure time: Minimize the duration of exposure to acidic conditions.
I am seeing a loss of the parent compound during my thermal stress study, but no major degradation peaks are appearing. What could be happening? - Decarboxylation: Thermal stress can lead to the loss of the carboxylic acid group as carbon dioxide, forming 2-phenylfuran. This product may be volatile or have a different chromatographic retention time. - Polymerization: Furan derivatives can polymerize under stress, forming insoluble or non-chromatographable materials.- Analyze the headspace: Use headspace gas chromatography (GC) to detect volatile degradation products like CO2. - Monitor for insolubles: Visually inspect the sample for any precipitate. If observed, attempt to dissolve it in a strong solvent and analyze. - Use a different analytical technique: Techniques like Gel Permeation Chromatography (GPC) can be used to detect high molecular weight polymers.
Photostability testing is leading to a complex mixture of products. How can I identify the primary degradation pathway? Photodegradation can induce multiple reactions, including oxidation, decarboxylation, and ring cleavage.- Conduct time-course studies: Analyze samples at different time points to identify the initial degradation products before they are further degraded. - Use radical scavengers: The addition of radical scavengers can help determine if free-radical mechanisms are involved. - Control the atmosphere: Perform the experiment under both aerobic and anaerobic conditions to understand the role of oxygen in the degradation process.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under stress conditions?

Based on the known chemistry of the furan and benzoic acid moieties, the following degradation pathways are likely:

  • Acid-Catalyzed Hydrolysis: The furan ring is susceptible to acid-catalyzed ring-opening, which can lead to the formation of dicarbonyl compounds and subsequent polymerization.[1]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid group to form 2-phenylfuran is a probable pathway. Further heating can lead to the cleavage of the furan ring.

  • Photodegradation: Exposure to UV light can induce decarboxylation and oxidation of both the furan and benzene rings, leading to the formation of hydroxylated derivatives and ring-opened products.

  • Oxidative Degradation: In the presence of oxidizing agents, the furan ring is prone to oxidation, which can result in the formation of ring-opened products such as dicarboxylic acids.

Q2: How does the substitution pattern of this compound influence its stability?

The presence of the benzoic acid group, an electron-withdrawing group, at the 3-position of the furan ring can influence its stability. Electron-withdrawing groups can sometimes stabilize the furan ring towards certain degradation pathways. However, the specific impact will depend on the reaction conditions.

Q3: What are the expected degradation products of this compound?

While specific experimental data for this compound is limited, based on the degradation of similar compounds, potential degradation products could include:

  • 2-Phenylfuran: From thermal decarboxylation.

  • Hydroxy-3-(2-furyl)benzoic acids: From oxidative or photolytic degradation.

  • Ring-opened products: Such as butenedioic acid derivatives from the cleavage of the furan ring.

  • Polymers: From acid-catalyzed degradation.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is ideal for separating the parent compound from its non-volatile degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification and structural elucidation of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze for volatile degradation products, such as those resulting from decarboxylation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively identify the structure of isolated degradation products.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2][3][4][5] Here are general protocols that can be adapted for this compound.

1. Acid and Base Hydrolysis

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis by HPLC.

    • Analyze the samples and compare the chromatograms to that of an untreated control solution.

2. Thermal Degradation

  • Objective: To evaluate the stability of the compound at elevated temperatures.

  • Procedure:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C, 100 °C).

    • Expose the compound for a specified duration (e.g., 1, 3, 7 days).

    • At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

    • For solution stability, prepare a solution of the compound and store it at an elevated temperature (e.g., 60 °C).

3. Photodegradation

  • Objective: To determine the light sensitivity of the compound.

  • Procedure:

    • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples by HPLC at various time intervals.

4. Oxidative Degradation

  • Objective: To assess the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of this compound and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature or a slightly elevated temperature.

    • Monitor the degradation over time by HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for forced degradation studies on this compound. These are illustrative and actual results may vary.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl48 hours60 °C25%Furan ring-opened products, Polymers
0.1 M NaOH48 hours60 °C15%Hydrolyzed products
Heat (Solid)7 days100 °C10%2-Phenylfuran (from decarboxylation)
Photolysis (Solution)24 hours25 °C30%Hydroxylated derivatives, Decarboxylated product
3% H₂O₂24 hours25 °C20%Oxidized furan ring products

Mandatory Visualization

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions based on the known reactivity of furan and benzoic acid moieties.

G cluster_acid Acid-Catalyzed Hydrolysis A This compound B Protonation of Furan Ring A->B H+ C Nucleophilic Attack by Water B->C H2O D Ring Opening to Dicarbonyl Intermediate C->D E Polymerization Products D->E

Caption: Predicted pathway for acid-catalyzed degradation.

G cluster_thermal Thermal Degradation F This compound G 2-Phenylfuran F->G Heat (Δ) H CO2 F->H Heat (Δ) I Furan Ring Cleavage Products G->I Further Heating

Caption: Predicted pathway for thermal degradation.

G cluster_photo_oxidative Photolytic/Oxidative Degradation J This compound K Hydroxylated Derivatives J->K hν or [O] L Ring-Opened Products (e.g., dicarboxylic acids) J->L hν or [O] M Decarboxylated Product J->M

Caption: Predicted pathways for photolytic and oxidative degradation.

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing forced degradation studies.

G cluster_workflow Forced Degradation Workflow start Prepare Sample of This compound stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) start->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC-UV/PDA sample->analyze detect Degradation Detected? analyze->detect identify Identify Peaks by LC-MS detect->identify Yes end Report Findings detect->end No quantify Quantify Degradants identify->quantify pathway Elucidate Degradation Pathway quantify->pathway pathway->end

Caption: General workflow for forced degradation studies.

References

troubleshooting poor solubility of 3-(2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-Furyl)benzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weak acid that is anticipated to have low solubility in water at a neutral pH. This is due to the presence of both a hydrophobic benzene ring and a furan ring in its structure. Its solubility is expected to be significantly better in organic solvents and in aqueous solutions with an adjusted alkaline pH.

Q2: Why is my this compound not dissolving in water?

A2: The limited aqueous solubility of this compound is due to its predominantly non-polar structure. While the carboxylic acid group can participate in hydrogen bonding, the larger hydrophobic regions of the molecule hinder its interaction with polar water molecules. At neutral pH, the compound exists primarily in its non-ionized, less soluble form.

Q3: What solvents are recommended for dissolving this compound?

A3: Based on the solubility of structurally similar compounds like benzoic acid and furan-2-carboxylic acid, organic solvents are recommended.[1][2][3][4][5] Good starting points include:

  • Alcohols (e.g., ethanol, methanol)[1][2][4]

  • Acetone[1][2]

  • Dimethyl sulfoxide (DMSO)[6]

  • N,N-Dimethylformamide (DMF)

For aqueous-based experiments, creating a concentrated stock solution in an organic solvent like DMSO, followed by dilution into the aqueous buffer, is a common strategy.[7]

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[2][3] In basic conditions (pH > pKa), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more soluble in water. The predicted pKa for this compound is approximately 4.14. Therefore, increasing the pH of the aqueous solution above this value should enhance its solubility.[7][8][9]

Q5: Can temperature be used to improve the solubility of this compound?

A5: Yes, for many carboxylic acids, solubility in both water and organic solvents increases with temperature.[2][4][10] Gentle heating and stirring can be an effective method to facilitate dissolution. However, it is crucial to ensure that the compound is stable at elevated temperatures and to cool the solution slowly to prevent precipitation.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to address solubility challenges with this compound.

Initial Assessment

Before attempting to solubilize the compound, confirm its identity and purity, as impurities can negatively impact solubility.

Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting poor solubility.

Troubleshooting_Workflow start Start: this compound Fails to Dissolve solvent_selection Step 1: Solvent Selection Attempt to dissolve in a small amount of a recommended organic solvent (e.g., DMSO, Ethanol). start->solvent_selection ph_adjustment Step 2: pH Adjustment For aqueous solutions, add a base (e.g., 0.1M NaOH) dropwise to raise the pH above the pKa (~4.14). solvent_selection->ph_adjustment If dissolution is incomplete or an aqueous solution is required success Success: Compound Dissolved solvent_selection->success If successful heating Step 3: Gentle Heating Warm the solution while stirring to aid dissolution. ph_adjustment->heating If dissolution is incomplete ph_adjustment->success If successful sonication Step 4: Sonication Use a sonicator to break down particle agglomerates. heating->sonication If dissolution is incomplete heating->success If successful sonication->success If successful failure Further Assistance Required: Consider advanced formulation strategies (e.g., co-solvents, surfactants, cyclodextrins). sonication->failure If dissolution is incomplete

Caption: A workflow diagram for troubleshooting the poor solubility of this compound.

Experimental Protocols

Protocol 1: Solubilization in an Organic Solvent for Stock Solutions

This method is suitable for preparing a concentrated stock solution that can be diluted into aqueous media for experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add a small volume of DMSO or ethanol to the tube.

  • Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If necessary, gently warm the solution in a water bath (37°C) to aid dissolution.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffers

This protocol is designed for preparing aqueous solutions of this compound directly.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound to the aqueous buffer.

  • While stirring, add 0.1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved. The final pH should be above the pKa of the compound (i.e., > 5.0 for complete dissolution).

  • Adjust the final volume with the aqueous buffer as needed.

  • Sterile filter the solution if required for cell-based assays.

Quantitative Data Summary

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
Benzoic Acid Water25~0.34
Water1005.63
Ethanol25~58.4
Acetone25~55.6
Furan-2-carboxylic Acid Water203.6
Ethanol-Soluble
Acetone-Soluble

Data for benzoic acid and furan-2-carboxylic acid is compiled from various sources.[1][2][3][4][11]

Factors Influencing Solubility

The solubility of this compound is a multifactorial issue. The following diagram illustrates the key relationships between molecular properties, solvent characteristics, and experimental conditions that influence its dissolution.

Factors_Influencing_Solubility solubility Solubility of This compound molecular_properties Molecular Properties solubility->molecular_properties solvent_properties Solvent Properties solubility->solvent_properties experimental_conditions Experimental Conditions solubility->experimental_conditions pka pKa (~4.14) molecular_properties->pka logp LogP (Hydrophobicity) molecular_properties->logp crystal_lattice Crystal Lattice Energy molecular_properties->crystal_lattice polarity Polarity solvent_properties->polarity ph pH solvent_properties->ph h_bonding Hydrogen Bonding Capacity solvent_properties->h_bonding temperature Temperature experimental_conditions->temperature agitation Agitation (Stirring/Sonication) experimental_conditions->agitation

Caption: A diagram illustrating the key factors that influence the solubility of this compound.

References

preventing byproduct formation in 3-(2-furyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation in chemical reactions involving 3-(2-furyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound turning dark brown or forming a black polymer?

A1: This is a common issue related to the instability of the furan ring, especially under acidic conditions. The furan moiety is susceptible to acid-catalyzed polymerization or ring-opening, which leads to the formation of highly colored, insoluble materials. It is crucial to use mild acidic conditions or avoid strong acids altogether if possible.

Q2: I'm seeing a significant amount of starting material left even after a long reaction time in an amide coupling. What could be the issue?

A2: Incomplete conversion in amide coupling can be due to several factors. The carboxylic acid may not be sufficiently activated. Consider switching to a more potent coupling reagent (e.g., from DCC to HATU). Additionally, ensure your amine is not a salt (e.g., hydrochloride salt); if it is, an additional equivalent of a non-nucleophilic base (like triethylamine or DIEA) is required to liberate the free amine. Solubility issues can also hinder the reaction; ensure all components are well-dissolved in a suitable aprotic solvent.

Q3: In my Suzuki coupling reaction, I am observing significant amounts of a homocoupled byproduct of my boronic acid. How can I minimize this?

A3: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Reducing the reaction temperature or changing the palladium catalyst and ligand system can also minimize this side reaction. Sometimes, adjusting the base or solvent system can also have a significant impact.

Q4: Can I perform a Fischer esterification with this compound using a strong acid catalyst like sulfuric acid?

A4: While Fischer esterification is a standard method, using strong mineral acids like concentrated H₂SO₄ is highly risky with this compound. The strong acid can cause significant degradation of the furan ring, leading to low yields and difficult-to-remove byproducts.[1] Milder methods are strongly recommended.

Troubleshooting Guides

Problem 1: Low Yield and Byproduct Formation in Amide Coupling

You are attempting to couple this compound with a primary amine using a carbodiimide reagent (e.g., EDC) and are observing a low yield of the desired amide along with several unidentified spots on your TLC plate.

Potential Cause Troubleshooting Steps & Recommendations
Furan Ring Degradation The reaction conditions may be too acidic, even from additives like HOBt or the amine salt. Solution: Use a non-acidic additive if possible. If using an amine salt, add 1.1 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA). Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Inefficient Carboxylic Acid Activation Carbodiimides like EDC or DCC can sometimes be inefficient or lead to side reactions like N-acylurea formation. Solution: Switch to a more efficient uronium- or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP. These reagents often give cleaner reactions and higher yields. Allow the carboxylic acid, coupling reagent, and base to pre-activate for 15-30 minutes before adding the amine.
Guanidinium Byproduct Formation Some coupling reagents (uronium/aminium salts) can react with the amine nucleophile to form a guanidinium byproduct, consuming the amine. Solution: The order of addition is crucial. Always add the amine to the pre-activated carboxylic acid mixture. Avoid having a high concentration of free amine in the presence of the coupling reagent before the carboxylic acid has been activated.
Solubility Issues The reactants or activated intermediate may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction. Solution: Switch to a more polar aprotic solvent like DMF or NMP. Ensure all reagents are fully dissolved before proceeding.

G start Low Yield in Amide Coupling check_purity Check Reactant Purity & Stoichiometry start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions acidic_check acidic_check check_conditions->acidic_check coupling_reagent coupling_reagent check_conditions->coupling_reagent order_of_addition order_of_addition check_conditions->order_of_addition add_base Add non-nucleophilic base (e.g., DIEA) acidic_check->add_base Yes change_reagent Switch to HATU or PyBOP coupling_reagent->change_reagent No preactivate Pre-activate acid before adding amine order_of_addition->preactivate No end Improved Yield add_base->end change_reagent->end preactivate->end

Caption: Key reaction pathways in the Suzuki coupling of a furan derivative.

Experimental Protocols

Protocol 1: Mild Esterification using POCl₃

This protocol avoids strong mineral acids to prevent furan ring degradation.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in the desired alcohol (e.g., methanol, 10 mL per mmol of acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cold, stirring solution.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted acid, followed by a brine wash (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

[2]#### Protocol 2: Amide Coupling using HATU

This protocol uses a highly efficient coupling reagent to promote clean and high-yielding amide bond formation.

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.), HATU (1.1 equiv.), and a suitable aprotic solvent (e.g., DMF or DCM, 10 mL per mmol of acid).

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA, 2.5 equiv.) to the stirring mixture.

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. You should observe the solution becoming clear as the activated ester forms.

  • Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (if the product is stable), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Protocol 3: Suzuki Cross-Coupling using PdCl₂(dppf)

This protocol provides a robust set of conditions for the cross-coupling of aryl halides with a boronic acid derivative of the title compound.

  • Preparation: To a flame-dried Schlenk flask, add the this compound derivative (e.g., methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)benzoate) (1.0 equiv.), the aryl halide (1.1 equiv.), PdCl₂(dppf) (3 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Workup: Once complete, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Efficient Synthesis of 3-(2-Furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the efficient synthesis of 3-(2-furyl)benzoic acid. The primary focus is on catalyst selection and optimization for the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a highly effective and commonly employed method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of 3-bromobenzoic acid with 2-furylboronic acid in the presence of a suitable base.[1]

Q2: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the primary factors to investigate?

A2: Several factors can contribute to low or no product yield in a Suzuki-Miyaura coupling. Key areas to troubleshoot include:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if a Pd(II) precatalyst is used, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2][3]

  • Reagent Purity and Stability: Verify the purity of both the 3-bromobenzoic acid and the 2-furylboronic acid. Boronic acids, particularly heteroaromatic ones, can be susceptible to degradation over time.[2]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause decomposition of the starting materials or product. For reactions involving benzoic acid, the formation of a carboxylate salt can affect solubility.[1][3]

  • Reaction Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions.

Q3: I am observing significant amounts of side products. What are the most common side reactions and how can I minimize them?

A3: Common side reactions in the Suzuki-Miyaura coupling for this synthesis include:

  • Protodeboronation: This is the replacement of the boronic acid group on the furan ring with a hydrogen atom. This is a common issue with heteroaromatic boronic acids.[3] To minimize this, consider using milder bases (e.g., K₂CO₃ or KF), running the reaction under anhydrous conditions, or using a boronic ester which can be more stable.[2]

  • Homocoupling: The formation of biphenyl-3,3'-dicarboxylic acid (from the coupling of two molecules of 3-bromobenzoic acid) or 2,2'-bifuran (from the coupling of two molecules of 2-furylboronic acid) can occur. This is often promoted by the presence of oxygen or high catalyst loadings.[3] Ensure thorough degassing and use the optimal amount of catalyst.

  • Dehalogenation: The bromo-substituent on the benzoic acid can be replaced by a hydrogen atom. This can sometimes be minimized by adjusting the base and reaction time.[3]

Q4: What is the best approach for purifying the final this compound product?

A4: Purification of this compound from the reaction mixture typically involves an aqueous workup followed by recrystallization or column chromatography. A common procedure is to:

  • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Perform an acid-base extraction. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic product as its carboxylate salt into the aqueous layer.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the this compound.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive or poisoned catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing to prevent oxidation. Consider using a more robust precatalyst.[2]
Inappropriate base or solvent.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The solubility of the deprotonated benzoic acid is a key consideration.[1][3]
Low reaction temperature.Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Significant Protodeboronation of 2-Furylboronic Acid Presence of water and strong base.Use anhydrous solvents and a milder base like KF or K₂CO₃. Consider using 2-furylboronic acid pinacol ester.[2]
Prolonged reaction time at high temperature.Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupling Byproducts Oxygen in the reaction mixture.Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[3]
High catalyst loading.Reduce the amount of palladium catalyst to the optimal level (typically 0.5-5 mol%).
Difficulty in Product Isolation/Purification Product remains in the organic layer during basic extraction.Ensure the aqueous base is of sufficient concentration and volume to fully deprotonate and extract the benzoic acid derivative.
Co-precipitation of impurities during recrystallization.Choose a recrystallization solvent system that provides a significant solubility difference between the product and the impurities at different temperatures. A solvent/anti-solvent system may be effective.

Catalyst and Condition Selection for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. Below is a summary of commonly used conditions for the coupling of aryl bromides with arylboronic acids, which can serve as a starting point for the synthesis of this compound.

Catalyst System Typical Loading (mol%) Common Ligands Base Solvent System Temperature (°C) Reported Yields (for similar systems)
Pd(PPh₃)₄1-5Triphenylphosphine (integrated)K₂CO₃, K₃PO₄Toluene/Water, Dioxane/Water80-110Good to Excellent[1]
Pd(OAc)₂1-3SPhos, XPhos, P(t-Bu)₃K₃PO₄, Cs₂CO₃Toluene, DioxaneRoom Temp to 100High to Excellent
[PdCl₂(dppf)]1-3dppf (integrated)K₂CO₃, Na₂CO₃DMF, Dioxane/Water80-100Good to High
[PdCl₂(NH₂CH₂COOH)₂]0.1Glycine (integrated)K₂CO₃WaterRoom TempHigh to Excellent[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄ in a Biphasic System

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 2-furylboronic acid.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 2-Furylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, 2-furylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • To isolate the product, extract the organic layer with a saturated solution of sodium bicarbonate.

  • Separate the aqueous layer and acidify to pH 2-3 with 1 M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Visualizations

Experimental Workflow for Suzuki-Miyaura Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Bromobenzoic Acid 2-Furylboronic Acid Base (e.g., K2CO3) B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B Inert Atmosphere C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat and Stir (e.g., 90-100 °C, 12-24h) C->D E Cool and Dilute with Ethyl Acetate D->E F Acid-Base Extraction E->F G Precipitate Product (Acidification) F->G H Filter and Dry G->H I Recrystallization (Optional) H->I J J I->J Pure this compound

Caption: A typical experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Logical Decision Tree for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Yield Observed q1 Are starting materials consumed? start->q1 a1_yes Significant side products observed? q1->a1_yes Yes q2 Check Catalyst System q1->q2 No a1_no Check Reagent Purity & Stoichiometry a1_yes->a1_no No a2_yes_homo Homocoupling? a1_yes->a2_yes_homo Yes a2_yes_proto Protodeboronation? a2_yes_homo->a2_yes_proto No sol_homo Improve Degassing Optimize Catalyst Loading a2_yes_homo->sol_homo Yes a2_no Investigate Product Decomposition a2_yes_proto->a2_no No sol_proto Use Milder Base (KF) Anhydrous Conditions Use Boronic Ester a2_yes_proto->sol_proto Yes q3 Optimize Reaction Conditions q2->q3

Caption: A decision tree to guide troubleshooting efforts when encountering low product yields.

References

Technical Support Center: Isolating Pure 3-(2-Furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the workup and purification of 3-(2-furyl)benzoic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound after a Suzuki-Miyaura coupling reaction?

A1: The most common and effective strategy involves a combination of an aqueous workup to remove the bulk of inorganic salts and the catalyst, followed by purification of the crude product by either recrystallization or acid-base extraction to remove organic impurities.

Q2: How do I choose between recrystallization and acid-base extraction for final purification?

A2:

  • Recrystallization is ideal when the primary impurities have different solubility profiles from this compound in a given solvent system. It is effective at removing both more and less soluble impurities if the correct solvent is chosen.

  • Acid-base extraction is particularly useful for separating the acidic product from neutral or basic organic impurities.[1][2] This method relies on the carboxylic acid's ability to form a water-soluble salt upon treatment with a base.[2][3]

Q3: What are the most common impurities I might encounter?

A3: Common impurities can originate from the starting materials or side reactions of the Suzuki coupling. These may include:

  • Unreacted starting materials (e.g., 3-bromobenzoic acid, 2-furylboronic acid).

  • Homocoupling byproducts (e.g., biphenyl-3,3'-dicarboxylic acid, 2,2'-bifuran).

  • Palladium catalyst residues.

  • Inorganic salts from the base used in the reaction (e.g., phosphates, carbonates).

  • Protodeboronation product of the boronic acid.[4]

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: To confirm the purity of your this compound, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. A purity of >95% is often desired.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of this compound.

Problem 1: Low yield of isolated product after initial workup.
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the workup.
Product loss during extraction Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during acidification to fully precipitate the carboxylic acid. Perform multiple extractions with an organic solvent to maximize recovery.
Precipitation on filter paper During hot filtration in recrystallization, premature crystallization can occur.[6] Use a pre-heated funnel and flask to prevent this.[7]
Problem 2: Product is an oil or fails to crystallize.
Possible Cause Troubleshooting Step
Presence of impurities The presence of significant impurities can lower the melting point and prevent crystallization. Try purifying a small sample by column chromatography to see if a solid can be obtained.
Supersaturated solution The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.[6][8]
Incorrect solvent for recrystallization The chosen solvent may be too good a solvent for the compound even at low temperatures. Experiment with different solvent systems, including mixed solvents.
Problem 3: Final product is colored (e.g., yellow or brown).
Possible Cause Troubleshooting Step
Residual palladium catalyst Palladium residues can often impart a dark color to the product. These can sometimes be removed by treating the crude product with activated carbon during recrystallization or by filtering the organic solution through a pad of celite or silica gel.
Colored organic impurities Add a small amount of decolorizing charcoal to the hot solution during recrystallization and perform a hot filtration to remove it along with the colored impurities.[9]

Experimental Protocols

Protocol 1: General Aqueous Workup after Suzuki-Miyaura Reaction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the organic solution with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[3] The this compound will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2.[1] This will cause the pure this compound to precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., a water/ethanol mixture). The ideal solvent should dissolve the compound when hot but not when cold.[7]

  • Heat the mixture with stirring until the solid completely dissolves.[8]

  • If insoluble impurities are present, perform a hot gravity filtration.[6]

  • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.[8]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[8]

Visualizations

Workup_Workflow cluster_purification Purification Options start Crude Reaction Mixture aq_workup Aqueous Workup (e.g., EtOAc/H2O wash) start->aq_workup crude_product Crude Solid Product aq_workup->crude_product recrystallization Recrystallization crude_product->recrystallization Insoluble impurities acid_base Acid-Base Extraction crude_product->acid_base Neutral/basic impurities pure_product Pure this compound recrystallization->pure_product acid_base->pure_product analysis Purity Analysis (NMR, HPLC, MS) pure_product->analysis

Caption: General workflow for the isolation and purification of this compound.

Acid_Base_Extraction start Crude Product in Organic Solvent add_base Extract with aq. NaHCO3 start->add_base organic_layer Organic Layer (Neutral/Basic Impurities) add_base->organic_layer separates to aqueous_layer Aqueous Layer (Sodium 3-(2-furyl)benzoate) add_base->aqueous_layer acidify Acidify with HCl (pH < 2) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Detailed workflow for purification via acid-base extraction.

References

stability issues of 3-(2-furyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2-furyl)benzoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound stem from the furan ring, which is susceptible to degradation under acidic and basic conditions. This can lead to ring-opening or polymerization.[1][2] The benzoic acid portion of the molecule is generally more stable, but decarboxylation can occur under high-temperature conditions.[2]

Q2: How do substituents on the furan ring, such as the benzoic acid group, affect its stability?

A2: Substituents with electron-withdrawing properties, like the carboxyl group on the benzoic acid, can enhance the stability of the furan ring. By reducing the electron density of the ring, they make it less prone to protonation and subsequent acid-catalyzed degradation.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions of this compound should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light.[1] It is also advisable to use a polar aprotic solvent, such as dimethylformamide (DMF), which has been shown to have a stabilizing effect on some furan derivatives.[2] For aqueous solutions, buffering to a pH between 5 and 10 is recommended to avoid acid- or base-catalyzed degradation.[3]

Q4: Is this compound sensitive to light?

A4: Furan-containing compounds can be sensitive to light, particularly UV radiation, which can promote oxidation and degradation.[4][5] Therefore, it is recommended to store solutions in amber vials or other light-protecting containers and to conduct experiments under controlled lighting conditions where necessary.[4][5]

Q5: How can I assess the stability of my this compound solution?

A5: A forced degradation study, also known as stress testing, is the standard method for evaluating the stability of a drug substance.[6][7] This involves subjecting the compound to a range of harsh conditions, such as high and low pH, oxidation, high temperature, and intense light, to identify potential degradation products and pathways.[6][7] The extent of degradation is typically monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Discoloration of Solution (e.g., turning yellow or brown) Oxidation or polymerization of the furan ring.- Ensure the solution is protected from light by using amber vials. - Minimize headspace in the storage container or purge with an inert gas (e.g., nitrogen or argon). - Store solutions at a lower temperature (e.g., -20°C).
Appearance of Unexpected Peaks in HPLC Chromatogram Degradation of this compound.- Verify the pH of the solution; adjust to a neutral range if necessary. - Check for potential contaminants in the solvent or container that could be catalyzing degradation. - Re-evaluate storage conditions (temperature and light exposure). - If degradation is significant, consider re-purifying the sample.
Formation of Precipitate Polymerization of the furan moiety, especially under acidic conditions.- Ensure all glassware and handling equipment are free from acidic residues. - If working with acidic reagents, use the this compound solution promptly after preparation. - Consider using a different solvent system where the compound has higher solubility and stability.
Loss of Assay Potency Over Time Gradual degradation of the compound.- Perform a systematic stability study to determine the degradation rate under your specific experimental conditions. - Prepare fresh solutions more frequently for critical experiments. - Re-analyze the purity of the stock solution if it has been stored for an extended period.

Quantitative Data Summary

The following table summarizes typical stress conditions used in forced degradation studies for small molecule drug candidates, in accordance with ICH guidelines.[3][7] These conditions can be adapted to assess the stability of this compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 60°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 60°CUp to 7 days
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation (Solution) Neutral Solution50°C to 80°CUp to 7 days
Thermal Degradation (Solid State) Dry Heat40°C to 80°CUp to 7 days
Photostability UV and Visible LightControlled Room TemperatureOverall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m²

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • pH meter

  • HPLC system with UV or DAD detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Thermal Degradation:

    • Incubate a portion of the stock solution in a sealed vial at 80°C.

    • Withdraw aliquots at specified time points for HPLC analysis.

    • For solid-state thermal stress, place the powdered compound in an oven at 80°C and sample at intervals.

  • Photostability Testing:

    • Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[4][5]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Sample both the exposed and control solutions at appropriate time points for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all potential degradation products.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo sampling Sample at Timed Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize if applicable hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify Degradation and Identify Degradants hplc->data

Forced degradation experimental workflow.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_polymerization Polymerization parent This compound hydrolysis_product Ring-Opened Products (e.g., dicarbonyl compounds) parent->hydrolysis_product H⁺ or OH⁻ oxidation_product Oxidized Furan Derivatives (e.g., hydroxyfuran, endoperoxides) parent->oxidation_product [O] polymer Polymeric Degradants hydrolysis_product->polymer Further Reaction

Hypothetical degradation pathways.

References

Technical Support Center: Analytical Method Development for 3-(2-Furyl)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for determining the purity of 3-(2-furyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

A1: The most common and recommended techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Gas Chromatography (GC) often requiring derivatization, titration for overall assay, and spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation.[1][2][3][4] A combination of these methods provides a comprehensive purity profile.

Q2: What is a typical starting point for developing an HPLC method for this compound?

A2: A good starting point for an HPLC method is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, buffered to an acidic pH (e.g., using 0.1% trifluoroacetic acid or phosphoric acid).[4][5] UV detection at a wavelength between 230 nm and 274 nm is suitable for this compound due to its aromatic structure.[4]

Q3: Why am I not seeing my this compound peak when using Gas Chromatography (GC-FID)?

A3: Carboxylic acids like this compound are polar and can interact strongly with active sites in the GC inlet and column, leading to poor peak shape or no elution at all.[2] To overcome this, derivatization of the carboxylic acid group to a less polar ester (e.g., methyl or silyl ester) is highly recommended before GC analysis.[2]

Q4: Can I use titration to determine the purity of my sample?

A4: Yes, an acid-base titration is a suitable method for determining the overall assay or percentage purity of this compound.[3][6] This involves dissolving the sample in a suitable solvent (like ethanol) and titrating with a standardized solution of a strong base, such as sodium hydroxide, using a visual indicator or potentiometric endpoint detection.[3][6][7]

Q5: What are the expected spectroscopic features of this compound?

A5: In FT-IR spectroscopy, you should expect to see a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[8] In ¹H NMR spectroscopy, you would expect to see signals corresponding to the protons on the furan and benzene rings, as well as a characteristic downfield signal for the carboxylic acid proton.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep the carboxylic acid protonated. Add a small amount of trifluoroacetic acid (0.1%) or phosphoric acid to the mobile phase.[5][9]
No Peak or Very Small Peak Sample not dissolving in the mobile phase; incorrect detection wavelength.Check the solubility of this compound in your mobile phase. Prepare the sample in a stronger organic solvent like acetonitrile if necessary. Verify the UV detector is set to an appropriate wavelength (e.g., 230 nm or 274 nm).[4]
Baseline Noise Contaminated mobile phase or column; detector issues.Filter all mobile phases.[10] Purge the HPLC system. If the noise persists, wash the column with a strong solvent or replace it.
Co-eluting Peaks Insufficient separation.Optimize the mobile phase gradient or isocratic composition. Try a different column chemistry (e.g., phenyl-hexyl instead of C18).
GC Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
No Peak Eluting The compound is too polar and is adsorbing to the column or inlet.[2]Derivatize the carboxylic acid group to form a methyl or silyl ester to increase volatility and reduce polarity.[2]
Broad, Tailing Peak Active sites in the GC system.Use a deactivated inlet liner. Ensure the column is in good condition. Derivatization will also resolve this issue.[2]

Quantitative Data Summary

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titration
Typical Purity Range >98% (area percent)>98% (area percent after derivatization)>99% (assay)
Limit of Detection (LOD) Can be in the low ng/mL range depending on the detector.For similar compounds, LODs can be in the range of 0.05 µg/g.Not applicable for impurity detection.
Limit of Quantitation (LOQ) Typically 3x the LOD.For similar compounds, LOQs can be around 0.1 µg/g.Not applicable for impurity detection.
Precision (RSD) Typically <2% for the main peak.For similar compounds, RSD is often below 5%.Typically <0.5%.[7]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric Acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient starting from 70:30 water:acetonitrile) containing 0.1% TFA. Filter and degas the mobile phase.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm and 274 nm[4]

  • Analysis: Inject the sample and integrate the peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Assay by Titration

Objective: To determine the percentage purity (assay) of this compound.

Instrumentation:

  • Analytical balance

  • Burette (50 mL)

  • Magnetic stirrer

Reagents:

  • This compound sample

  • Ethanol (ACS grade)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a conical flask.[6]

  • Add 20 mL of ethanol to dissolve the sample.[6]

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.[6]

  • Record the volume of NaOH solution used.

  • Calculate the percentage purity using the following formula:

    % Purity = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH solution in mL

    • M = Molarity of NaOH solution

    • MW = Molecular weight of this compound (188.18 g/mol )

    • W = Weight of the sample in grams

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Impurities) Dissolution->HPLC GC_MS GC-MS Analysis (Volatile Impurities, requires derivatization) Dissolution->GC_MS Titration Titration (Assay) Dissolution->Titration Spectroscopy Spectroscopy (FT-IR, NMR) (Identity Confirmation) Dissolution->Spectroscopy Purity_Report Purity Assessment & Report HPLC->Purity_Report GC_MS->Purity_Report Titration->Purity_Report Spectroscopy->Purity_Report

Caption: Experimental workflow for the purity assessment of this compound.

Troubleshooting_HPLC Start HPLC Analysis Issue Peak_Shape Poor Peak Shape? Start->Peak_Shape No_Peak No/Small Peak? Peak_Shape->No_Peak No Adjust_pH Adjust Mobile Phase pH (Acidic) Peak_Shape->Adjust_pH Yes Check_Solubility Check Sample Solubility No_Peak->Check_Solubility Yes Resolved Issue Resolved No_Peak->Resolved No Check_Column Check Column Health Adjust_pH->Check_Column Check_Wavelength Verify Detection Wavelength Check_Solubility->Check_Wavelength Check_Wavelength->Resolved Check_Column->Resolved

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(2-Furyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current, albeit limited, scientific literature reveals a nascent understanding of the distinct biological activities exhibited by 3-(2-furyl)benzoic acid and its structural isomers. While direct comparative studies are scarce, preliminary data suggests that the positional arrangement of the furyl and benzoic acid moieties significantly influences their potential as antimicrobial and anticancer agents.

This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these compounds. The isomers under consideration include 2-(2-furyl)benzoic acid, 4-(2-furyl)benzoic acid, and the corresponding 3-furyl analogues.

Antimicrobial and Antifungal Potential

Derivatives of benzoic acid are widely recognized for their antimicrobial properties.[1] While specific comparative data for all furylbenzoic acid isomers is not available, studies on related compounds suggest that the substitution pattern on the benzoic acid ring plays a crucial role in determining the spectrum and potency of antimicrobial and antifungal activity.[2][3] For instance, research on pyrazole-derived hydrazones of 4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid has demonstrated potent activity against drug-resistant bacteria, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against strains of Staphylococcus aureus and Acinetobacter baumannii.[4][5] This highlights the potential of substituted benzoic acids in combating microbial resistance.

Although no direct MIC values were found for the specific furylbenzoic acid isomers , the general principle of structure-activity relationships in benzoic acid derivatives suggests that the electronic and steric properties conferred by the different furan ring positions could lead to variations in their antimicrobial efficacy.

Anticancer and Cytotoxic Activities

The anticancer potential of benzoic acid derivatives is an active area of research.[6][7] While no studies directly comparing the cytotoxicity of all six furylbenzoic acid isomers were identified, related research provides some insights. For example, a study on 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, which contain a 3-(furan-2-yl) moiety, showed moderate anticancer activity against breast cancer cell lines (MDA-MB-468 and T-47D). This suggests that the 3-(2-furyl) structural motif may be a valuable component in the design of novel anticancer agents.

Furthermore, a broad review of benzoic acid derivatives in cancer therapy indicates that these compounds can act through various mechanisms, including the inhibition of histone deacetylases (HDAC).[8] The specific inhibitory potency of each furylbenzoic acid isomer against such targets would likely differ based on their unique three-dimensional structures and ability to interact with the enzyme's active site.

Enzyme Inhibition

The inhibitory activity of benzoic acid derivatives against various enzymes is a key aspect of their therapeutic potential. For instance, derivatives of 4-hydroxybenzoic acid have been investigated as inhibitors of GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes involved in neurotransmitter metabolism.

Experimental Protocols

Due to the limited availability of direct comparative studies, a generalized experimental protocol for assessing antimicrobial activity is provided below. This protocol is based on standard methods frequently cited in the literature for evaluating benzoic acid derivatives.[5]

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (furylbenzoic acid isomers)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Logical Relationship of Isomers

The following diagram illustrates the structural relationship between this compound and its isomers. The key difference lies in the point of attachment of the furan ring to the benzoic acid and the position of the oxygen atom within the furan ring.

Isomer_Relationships Structural Isomers of Furylbenzoic Acid cluster_2_furyl 2-Furyl Derivatives cluster_3_furyl 3-Furyl Derivatives This compound This compound 2-(2-furyl)benzoic acid 2-(2-furyl)benzoic acid This compound->2-(2-furyl)benzoic acid Positional Isomer 4-(2-furyl)benzoic acid 4-(2-furyl)benzoic acid This compound->4-(2-furyl)benzoic acid Positional Isomer 3-(3-furyl)benzoic acid 3-(3-furyl)benzoic acid This compound->3-(3-furyl)benzoic acid Furan Isomer 2-(3-furyl)benzoic acid 2-(3-furyl)benzoic acid 3-(3-furyl)benzoic acid->2-(3-furyl)benzoic acid Positional Isomer 4-(3-furyl)benzoic acid 4-(3-furyl)benzoic acid 3-(3-furyl)benzoic acid->4-(3-furyl)benzoic acid Positional Isomer

Structural relationships between furylbenzoic acid isomers.

Conclusion

The biological activities of this compound and its isomers remain a largely unexplored area of research. The available literature on related compounds strongly suggests that positional isomerism will play a critical role in defining their pharmacological profiles. Further systematic studies employing standardized experimental protocols are necessary to elucidate the specific antimicrobial, anticancer, and enzyme-inhibitory activities of each isomer. Such research will be instrumental in identifying promising lead compounds for the development of novel therapeutic agents. The lack of direct comparative data underscores a significant gap in the current scientific knowledge and presents a compelling opportunity for future investigation.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 3-(2-Furyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive spectroscopic comparison of 3-(2-furyl)benzoic acid and its methyl ester derivative, offering insights into how subtle structural modifications influence their spectral fingerprints. The data presented herein, including NMR, IR, UV-Vis, and mass spectrometry, serves as a valuable resource for the identification, characterization, and quality control of these compounds.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its methyl ester, methyl 3-(2-furyl)benzoate. These quantitative data points provide a clear and concise comparison of their distinct spectral properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusChemical Shift (δ, ppm) and Multiplicity
This compound ¹H NMR8.24 (t, J=1.6 Hz, 1H), 7.99 (dt, J=7.8, 1.4 Hz, 1H), 7.84 (dt, J=7.8, 1.4 Hz, 1H), 7.68 (dd, J=1.8, 0.8 Hz, 1H), 7.49 (t, J=7.8 Hz, 1H), 6.91 (dd, J=3.5, 0.8 Hz, 1H), 6.53 (dd, J=3.5, 1.8 Hz, 1H)
¹³C NMR171.8, 153.3, 144.1, 131.8, 131.2, 130.4, 129.0, 128.9, 112.1, 109.8
Methyl 3-(2-furyl)benzoate ¹H NMR8.21 (t, J=1.7 Hz, 1H), 7.94 (dt, J=7.8, 1.4 Hz, 1H), 7.80 (dt, J=7.8, 1.4 Hz, 1H), 7.67 (dd, J=1.8, 0.8 Hz, 1H), 7.44 (t, J=7.8 Hz, 1H), 6.89 (dd, J=3.5, 0.8 Hz, 1H), 6.52 (dd, J=3.5, 1.8 Hz, 1H), 3.93 (s, 3H)
¹³C NMR166.5, 153.4, 143.8, 131.5, 131.1, 130.2, 128.8, 128.6, 112.0, 109.5, 52.3

Table 2: IR, UV-Vis, and Mass Spectrometric Data

CompoundIR (cm⁻¹)UV-Vis (λmax, nm)Mass Spec. (m/z)
This compound ~3000 (br, O-H), ~1685 (C=O), ~1600, ~1450 (C=C)~230, ~274[1][2][3][4][5]188 (M+), 171, 143, 115
Methyl 3-(2-furyl)benzoate ~1720 (C=O), ~1600, ~1450 (C=C), ~1250 (C-O)Not explicitly found202 (M+), 171, 143, 115

Experimental Protocols: A Guide to Spectroscopic Analysis

The data presented in this guide is based on standard spectroscopic techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[6]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon nuclei.[6]

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Solid samples are typically analyzed using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.[7]

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is measured over a wavelength range (e.g., 200-400 nm). A baseline is first recorded with the solvent-filled cuvette in both the sample and reference beams. The absorption maxima (λmax) are then determined from the spectrum of the sample.[1]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this class of compounds, where the sample is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the molecular ion peak (M+) and various fragment ions, which provide information about the molecular weight and structure of the compound.[8]

Visualizing the Workflow

To better illustrate the process of spectroscopic analysis, the following diagrams outline the typical experimental workflows.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution KBr Pellet\nFormation\n(FTIR) KBr Pellet Formation (FTIR) Sample->KBr Pellet\nFormation\n(FTIR) Dilute Solution\n(UV-Vis) Dilute Solution (UV-Vis) Sample->Dilute Solution\n(UV-Vis) MS_Spec Mass Spectrometer Sample->MS_Spec Direct Infusion/ GC Inlet NMR_Spec NMR Spectrometer Dissolution->NMR_Spec NMR Tube FTIR_Spec FTIR Spectrometer KBr Pellet\nFormation\n(FTIR)->FTIR_Spec Sample Holder UVVis_Spec UV-Vis Spectrometer Dilute Solution\n(UV-Vis)->UVVis_Spec Cuvette NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data FTIR_Data IR Spectrum (Vibrational Frequencies) FTIR_Spec->FTIR_Data UVVis_Data UV-Vis Spectrum (λmax) UVVis_Spec->UVVis_Data MS_Data Mass Spectrum (m/z values, Fragmentation Pattern) MS_Spec->MS_Data

Caption: General workflow for the spectroscopic analysis of organic compounds.

Key Signaling Pathways and Molecular Interactions

The spectroscopic properties of this compound and its derivatives are intrinsically linked to their electronic structure and the interplay of the furan and benzoic acid moieties.

Molecular_Properties_Influence cluster_structure Molecular Structure cluster_properties Spectroscopic Properties Functional_Groups Functional Groups (-COOH, -COOCH₃, Furan) NMR NMR (Chemical Environment of Nuclei) Functional_Groups->NMR Influences chemical shifts IR IR (Bond Vibrations) Functional_Groups->IR Determines characteristic bands Conjugation π-Conjugation (Furan & Benzene Rings) UVVis UV-Vis (Electronic Transitions) Conjugation->UVVis Affects λmax Substitution Substituent Effects Substitution->NMR Modifies chemical shifts MS MS (Fragmentation) Substitution->MS Alters fragmentation patterns

Caption: Influence of molecular structure on spectroscopic properties.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3-(2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The definitive method for elucidating the three-dimensional structure of crystalline compounds, X-ray crystallography, provides unparalleled insight into atomic arrangement, bond lengths, and intermolecular interactions. While a specific crystal structure for 3-(2-furyl)benzoic acid is not publicly available, this guide outlines the experimental approach for its determination and compares this technique with other widely used analytical methods for structural validation.

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography is a powerful technique that relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise location of each atom in space. This method is capable of providing unambiguous structural determination, making it an invaluable tool in chemical research and drug development.

A typical experimental workflow for the X-ray crystallographic analysis of an organic compound like this compound involves several key stages, from crystal growth to structure refinement.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Compound Purification B Solvent Selection A->B C Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) B->C D Single Crystal Formation C->D E Crystal Mounting D->E F X-ray Diffraction Experiment E->F G Data Acquisition F->G H Data Processing & Reduction G->H I Structure Solution (Phase Problem) H->I J Structure Refinement I->J K Validation J->K L L K->L Final Structural Model

A flowchart illustrating the major steps in determining a crystal structure.

For a molecule like this compound, with the molecular formula C₁₁H₈O₃, X-ray crystallography would be expected to reveal key structural features. For instance, similar to benzoic acid, it is anticipated that this compound molecules would form centrosymmetric dimers in the solid state, linked by hydrogen bonds between their carboxylic acid groups.[1]

A Comparative Look: Alternative Structural Validation Methods

While X-ray crystallography provides the most detailed structural information, other spectroscopic techniques are routinely employed for the characterization of organic compounds. These methods offer complementary information and can be particularly useful when obtaining suitable crystals for X-ray diffraction proves challenging.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions.Unambiguous structure determination.Requires a single, high-quality crystal; not suitable for amorphous solids or liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistry.[2][3]Provides detailed information about the molecular structure in solution; non-destructive.[4]Does not provide precise bond lengths and angles; interpretation can be complex for large molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups.[2]Fast and simple to perform; provides a "fingerprint" of the molecule.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition.[2][3]High sensitivity; can be used to determine the molecular formula.Does not provide information about the connectivity or stereochemistry of the molecule.

Experimental Protocols in Focus

X-ray Crystallography
  • Crystal Growth : High-purity this compound would be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate). Single crystals can be grown by slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.[5][6] The goal is to obtain well-formed crystals with dimensions of approximately 0.1-0.3 mm.[7]

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[7] This map is used to build a preliminary model of the molecule, which is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Alternative Methods
  • NMR Spectroscopy : A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra would be acquired to determine the chemical shifts and coupling constants of the protons and carbons, respectively. 2D NMR experiments, such as COSY and HMQC/HSQC, could be used to establish the connectivity between atoms.

  • IR Spectroscopy : A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution. The sample is then placed in an IR spectrometer, and the spectrum is recorded, showing characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the furan and benzene rings.

  • Mass Spectrometry : A dilute solution of the compound is introduced into the mass spectrometer. The molecule is ionized (e.g., by electrospray ionization), and the mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.[3]

References

Comparative Antimicrobial Efficacy of Furan-Containing Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial efficacy of various furan-containing benzoic acid derivatives. The information is compiled from recent scientific literature and presented to facilitate the evaluation of these compounds as potential antimicrobial agents.

The furan ring is a versatile heterocyclic moiety that is present in numerous biologically active compounds.[1] When incorporated into the structure of benzoic acid, it can give rise to derivatives with significant antimicrobial properties.[2] This guide summarizes the available quantitative data on the antimicrobial activity of these compounds and provides a detailed experimental protocol for their evaluation.

Data on Antimicrobial Efficacy

The antimicrobial efficacy of furan-containing benzoic acids and their derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[3] The following table summarizes the MIC values for a selection of furan-containing compounds against various bacterial and fungal strains, as reported in the scientific literature. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

CompoundMicrobial StrainMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans ATCC 1023164[4][5]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus ATCC 29213128[4][5]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli ATCC 25922>128[4][5]
N-(p-tolylcarbamothioyl)furan-2-carboxamideEscherichia coli280[6]
N-(p-tolylcarbamothioyl)furan-2-carboxamideStaphylococcus aureus265[6]
N-(p-tolylcarbamothioyl)furan-2-carboxamideBacillus cereus230[6]
N-(2,4-dinitrophenylcarbamothioyl)furan-2-carboxamideVarious bacterial and fungal strains150.7 - 295[6]
2-Methyl-5-aryl-3-furoic acidsFungiAntifungal activity noted[7]
2-Methyl-5-aryl-3-furoic acidsBacteriaPoor antibacterial activity[7]
Substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazidesVarious bacterial and fungal strainsActivity improved by electron-withdrawing groups on the benzoic acid moiety[2]
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive bacteria50 - 200[8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive bacteria50 - 200[8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans & C. parapsilosis100[8]
5-(4-Nitrophenyl)furan-2-carboxylic acidMycobacterial modelsPromising activity[9]

Experimental Protocols

The determination of the antimicrobial efficacy of furan-containing benzoic acids is predominantly carried out using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is standardized by organizations such as the International Organization for Standardization (ISO) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of furan-containing benzoic acid derivatives.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the furan-containing benzoic acid derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

  • Growth Media: Prepare sterile broth medium for dilutions and microbial growth.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[3]

  • Dilute the standardized microbial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

3. Serial Dilution of Test Compounds:

  • Perform serial twofold dilutions of the stock solution of the test compounds in the growth medium directly in the 96-well microtiter plate.[13]

  • The typical final volume in each well is 100 µL, with 50 µL of the compound dilution and 50 µL of the inoculum.[3]

4. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours for most bacteria.[3] Fungal plates may require longer incubation periods.

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.[3][14]

6. Controls:

  • Growth Control: A well containing only the growth medium and the inoculum to ensure the viability of the microorganisms.[3]

  • Sterility Control: A well containing only the growth medium to check for contamination.[3]

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compounds Prepare Compound Stock Solutions serial_dilution Serial Dilution of Compounds in Plate prep_compounds->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution inoculum_prep Standardize and Dilute Inoculum prep_media->inoculum_prep prep_cultures Prepare Microbial Cultures prep_cultures->inoculum_prep inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate Plates (16-20h, 35°C) inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Signaling Pathway Inhibition (Hypothetical)

While the precise mechanisms of action for all furan-containing benzoic acids are not fully elucidated, a potential mode of action is the inhibition of key bacterial signaling pathways, such as quorum sensing.

signaling_pathway cluster_bacterium Bacterial Cell autoinducer Autoinducer (Signaling Molecule) receptor Receptor Protein autoinducer->receptor Binds gene_expression Virulence Gene Expression receptor->gene_expression Activates biofilm Biofilm Formation gene_expression->biofilm furan_benzoic_acid Furan-Containing Benzoic Acid furan_benzoic_acid->receptor Inhibits Binding

References

assessing the purity of synthesized 3-(2-furyl)benzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to assessing the purity of synthesized 3-(2-furyl)benzoic acid, comparing High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. As with any synthesized compound intended for further use, particularly in pharmaceutical applications, rigorous purity assessment is critical. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, safety profile, and physical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a detailed protocol for assessing the purity of this compound by HPLC and objectively compares its performance against other common analytical methods: Thin-Layer Chromatography (TLC), Melting Point Analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For aromatic carboxylic acids, reversed-phase HPLC is the most common and effective mode.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a gradient RP-HPLC method for the quantitative purity analysis of this compound.

1. Instrumentation and Consumables:

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm. Aromatic carboxylic acids typically exhibit strong UV absorbance.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

4. Data Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Assessment

The following table summarizes hypothetical results from the HPLC analysis of a synthesized batch of this compound.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.5215.60.45Impurity A
28.913425.898.90This compound
311.2422.50.65Impurity B
Total 3463.9 100.00

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile_phase Prepare Mobile Phases (A: 0.1% HCOOH in H2O) (B: 0.1% HCOOH in ACN) hplc_system Set Up HPLC System (C18 Column, 30°C) prep_mobile_phase->hplc_system prep_sample Prepare Sample & Standard (100 µg/mL in Diluent) injection Inject Sample (10 µL) prep_sample->injection hplc_system->injection separation Gradient Elution (1.0 mL/min) injection->separation detection UV Detection (275 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Experimental workflow for HPLC purity assessment.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, other techniques can provide complementary or preliminary information about a compound's purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and simple chromatographic technique used for qualitative purity assessment.[1]

  • Experimental Protocol:

    • Plate: Silica gel F254 plate.

    • Sample Prep: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate).

    • Spotting: Spot the dissolved sample onto the baseline of the TLC plate.

    • Mobile Phase (Eluent): A mixture of non-polar and polar solvents, e.g., 70:30 Hexane:Ethyl Acetate with a few drops of acetic acid. The ideal eluent should provide a retention factor (Rf) of ~0.3-0.5 for the main spot.

    • Development: Place the plate in a chamber containing the eluent.

    • Visualization: View the developed plate under UV light (254 nm). A pure compound should ideally show a single spot.[2][3] Multiple spots indicate the presence of impurities.[4]

  • Performance: TLC is excellent for quickly monitoring reaction progress and for a preliminary check of purity. However, it is not quantitative and has much lower resolution and sensitivity than HPLC, meaning minor impurities may not be detected.

Melting Point Analysis

This technique relies on the physical property that pure crystalline solids have a sharp and defined melting point range. Impurities typically cause the melting point to be depressed and the range to broaden.[5][6]

  • Experimental Protocol:

    • Sample Prep: Ensure the crystalline sample is completely dry.

    • Packing: Pack a small amount of the finely powdered sample into a capillary tube.[7]

    • Measurement: Place the tube in a melting point apparatus and heat slowly (e.g., 1-2 °C per minute) near the expected melting point.

    • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.[8]

  • Performance: Melting point analysis is a fast and simple method for a preliminary assessment of purity for crystalline solids.[9] However, it is insensitive to small amounts of impurities and cannot resolve impurities with similar melting points to the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful spectroscopic technique primarily used for structural elucidation, but it can also be used to assess purity.

  • Experimental Protocol:

    • Sample Prep: Accurately weigh the sample and dissolve it in a deuterated solvent (e.g., DMSO-d6 or CDCl3). For quantitative NMR (qNMR), a certified internal standard of known purity is added.

    • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient relaxation delay for quantitative analysis.

    • Data Analysis: Analyze the spectrum for signals that do not correspond to the target compound. The presence of unexpected signals indicates impurities. Purity can be quantified by comparing the integral of the analyte's signals to those of the internal standard (qNMR).

  • Performance: NMR provides invaluable structural information and can detect impurities without the need for reference standards for those impurities. It is a non-destructive technique. However, for accurate quantification, qNMR requires careful experimental setup and an appropriate internal standard. It may not detect impurities that lack protons or whose signals overlap with the main compound's signals.

Summary of Method Comparison

The table below provides a direct comparison of the different analytical techniques for purity assessment.

FeatureHPLCTLCMelting Point¹H NMR
Principle Chromatographic SeparationChromatographic SeparationThermal PropertySpectroscopy
Output QuantitativeQualitativeSemi-QuantitativeQuantitative (qNMR)
Resolution Very HighLow to ModerateVery LowHigh
Sensitivity High (ng to pg)Low (µg)Very LowModerate to High
Speed Moderate (15-30 min/sample)Fast (5-15 min)Fast (5-10 min)Moderate (5-15 min/sample)
Cost High (instrumentation)Very LowLowHigh (instrumentation)
Expertise HighLowLowHigh
Best For Accurate quantitation of purity and impurities.Rapid, preliminary purity checks and reaction monitoring.Preliminary purity check of crystalline solids.Structural confirmation and purity assessment, especially with an internal standard.

Logical Comparison Diagram

Purity_Assessment_Comparison cluster_main Purity Assessment of this compound cluster_methods Analytical Methods cluster_results Information Obtained main_compound Synthesized Compound hplc HPLC (Quantitative, High-Res) main_compound->hplc tlc TLC (Qualitative, Fast) main_compound->tlc mp Melting Point (Semi-Quantitative, Fast) main_compound->mp nmr NMR (Structural, Quantitative) main_compound->nmr hplc_res Purity %, Impurity Profile hplc->hplc_res tlc_res Number of Components tlc->tlc_res mp_res Purity Indication (Range) mp->mp_res nmr_res Structural Confirmation, Purity vs. Standard nmr->nmr_res

Caption: Comparison of analytical methods for purity assessment.

Conclusion

For the comprehensive and accurate purity assessment of synthesized this compound, HPLC is the superior method . It provides high-resolution separation and precise quantification of the main component and any impurities, which is essential for quality control in research and drug development.

The other methods serve as valuable orthogonal or preliminary techniques:

  • TLC is ideal for rapid, real-time monitoring of the synthesis reaction.

  • Melting Point Analysis offers a quick, initial check on the purity of the final crystalline product.

  • NMR Spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and can provide quantitative purity data when used with an internal standard.

A multi-faceted approach, employing HPLC as the primary quantitative tool and supplementing with techniques like NMR for identity and TLC for initial checks, constitutes a robust strategy for ensuring the quality and purity of synthesized compounds.

References

A Comparative Guide to the Catalytic Performance of Furan- and Benzoic Acid-Based Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is crucial for the success of transition metal-catalyzed reactions, profoundly influencing catalyst activity, stability, and selectivity. This guide focuses on two of the most powerful and widely used cross-coupling reactions in synthetic chemistry: the Suzuki-Miyaura coupling and the Heck reaction.

Comparative Performance of Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of the palladium catalyst is highly dependent on the nature of the supporting ligand. Below is a comparison of various catalyst systems, including those with furan-containing substrates, which can provide an indication of how a 3-(2-furyl)benzoic acid-derived ligand might perform.

Table 1: Performance of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst System (Precatalyst/Ligand)Heteroaryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
tBuIndPd(XPhos)Cl2-chloro-4,6-dimethoxypyrimidinebenzo[b]furan-2-boronic acidK₂CO₃THF/MeOHRT1>95[1]
AllylPd(XPhos)Cl2-chloro-4,6-dimethoxypyrimidinebenzo[b]furan-2-boronic acidK₂CO₃THF/MeOHRT1~70[1]
CrotylPd(XPhos)Cl2-chlorothiophene3-furan boronic acidK₂CO₃THF/MeOHRT1>95[1]
CinnamylPd(XPhos)Cl2-chlorothiophene3-furan boronic acidK₂CO₃THF/MeOHRT1>95[1]
Pd(OAc)₂ / SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[2]
PdCl₂{PtBu₂(p-NMe₂-Ph)}₂2-chloropyridine4-methoxyphenylboronic acidK₃PO₄Toluene/H₂O100694[3][4]

Note: Direct comparison of catalyst performance should be approached with caution due to variations in experimental conditions across different studies.

Comparative Performance of Catalysts in the Heck Reaction

The Heck reaction is a key method for the formation of substituted alkenes. The choice of ligand influences the efficiency and regioselectivity of the reaction. While specific data for this compound derivatives is unavailable, the performance of various phosphine and N-heterocyclic carbene (NHC) ligands provides a useful benchmark.

Table 2: Performance of Various Palladium Catalysts in the Heck Reaction

Catalyst System (Precatalyst/Ligand)Aryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(dba)₂ / Ligand 6c¹4-Bromoacetophenonen-Butyl acrylateK₂CO₃DMAc1201298[5]
Pd(OAc)₂ / P(t-Bu)₃4-ChlorotolueneStyreneCs₂CO₃Dioxane1001885[6]
PEPPSI-IPr²4-ChlorotolueneStyreneK₂CO₃Dioxane1201692[6]
PdCl₂(PPh₃)₂Iodobenzene2,3-DihydrofuranK₂CO₃DMF702up to 59[7]
Pd(L-proline)₂4-Bromoanisolen-Butyl acrylateEt₃NH₂OMW0.2595[8]

¹Ligand 6c is a triaryl phosphine-functionalized imidazolium salt. ²PEPPSI-IPr is an N-heterocyclic carbene palladium complex.

Experimental Protocols

Below are generalized experimental methodologies for the Suzuki-Miyaura and Heck reactions. These protocols are intended as a starting point and may require optimization for specific substrates and catalyst systems.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a THF/water mixture). Then, add the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%) and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).[2]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 110°C) for the specified time (e.g., 2-24 hours).[1][2]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

General Procedure for the Heck Reaction
  • Reaction Setup: In a reaction tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂ and ligand, 1-5 mol%).[5][8]

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMAc, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140°C) with stirring for the required duration (e.g., 12-24 hours).[5]

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for catalyst screening.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Aryl Halide, Boronic Acid, and Base C Dispense Reagents into Reaction Vials under Inert Gas A->C B Prepare Stock Solutions of Pd Precursor and Ligands D Add Catalyst and Ligand Stock Solutions B->D C->D E Heat and Stir for Specified Time D->E F Quench Reaction and Prepare for Analysis E->F G Analyze by GC/LC-MS to Determine Yield F->G H Compare Performance of Different Ligands G->H

Caption: General experimental workflow for screening and comparing catalyst performance.

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 3-(2-Furyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential mechanisms of action of 3-(2-furyl)benzoic acid derivatives, drawing parallels with structurally related compounds and outlining key experimental methodologies for their validation. As direct research on the specific mechanism of this class of molecules is emerging, this document synthesizes available data on analogous compounds to offer a predictive framework for researchers.

Comparative Analysis of Biological Activity

While specific quantitative data for a range of this compound derivatives is not yet extensively published in comparative studies, the broader families of furan and benzoic acid derivatives have demonstrated significant biological activities. Structure-activity relationship (SAR) studies on related compounds, such as the soluble guanylate cyclase (sGC) stimulator YC-1 (Lificiguat), which contains a 3-(5'-hydroxymethyl-2'-furyl) moiety, provide valuable insights into potential targets and efficacy.[1][2][3]

Below is a table summarizing the reported biological activities of various benzoic acid and furan derivatives, which can serve as a predictive reference for the potential activities of this compound derivatives.

Compound ClassDerivative ExampleBiological ActivityTarget/PathwayReported IC50/EC50/KiReference
Furan-containing sGC StimulatorsYC-1 (Lificiguat)Vasodilation, Anti-platelet aggregationSoluble Guanylate Cyclase (sGC)Not specified[1][2][3]
Furan-containing sGC StimulatorsYC-1 (Lificiguat)Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)HIF-1 PathwayNot specified[1][2][3]
Furan-containing sGC StimulatorsYC-1 (Lificiguat)Inhibition of NF-κBNF-κB PathwayNot specified[1][3]
Benzoic Acid Derivatives4-acetylamino-3-guanidinobenzoic acidInfluenza Neuraminidase InhibitionNeuraminidaseIC50 = 2.5 x 10⁻⁶ M[4]
Benzoic Acid DerivativesTetrahydroisoquinolynyl-benzoic acid derivative (6e)Acetylcholinesterase (AChE) InhibitionAChEKi = 18.78 ± 0.09 nM[5]
Benzoic Acid DerivativesTetrahydroisoquinolynyl-benzoic acid derivative (6f)Carbonic Anhydrase I (hCA I) InhibitionhCA IKi = 13.62 ± 0.21 nM[5]
Benzoic Acid Derivatives3-m-bromoacetylamino benzoic acid ethyl esterCytotoxicity in leukemia and lymphoma cellsApoptosis (caspase-9 activation)IC50 < 0.2 µg/mL[6]
Benzoic Acid Derivatives2-((3-(chloromethyl)benzoyl)oxy)benzoic acidSuppression of NF-κB expressionNF-κB PathwayNot specified[7]

Postulated Signaling Pathways and Mechanism of Action

Based on the activity of the structurally related compound YC-1, a plausible mechanism of action for this compound derivatives could involve the modulation of key signaling pathways implicated in inflammation, cancer, and cardiovascular diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[7][8] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. Some benzoic acid derivatives have been shown to suppress NF-κB expression.[7] The proposed mechanism involves the inhibition of IκBα degradation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8][9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkBa IκBα IKK_complex->IkBa P NFkB_inactive NF-κB (Inactive) Proteasome Proteasome IkBa->Proteasome Ub p50 p50 p65 p65 NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Derivative This compound derivative Derivative->IKK_complex Inhibition DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound derivatives.

Apoptosis Pathway

Certain benzoic acid derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells.[6][10] A potential mechanism involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and -6.[6] This caspase cascade leads to the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death.

Apoptosis_Pathway Derivative This compound derivative Mitochondria Mitochondria Derivative->Mitochondria Stress Signal Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9_inactive Pro-caspase-9 Caspase9_inactive->Apoptosome Caspase9_active Caspase-9 Apoptosome->Caspase9_active Activation Caspase3_inactive Pro-caspase-3 Caspase9_active->Caspase3_inactive Cleavage Caspase3_active Caspase-3 Caspase3_inactive->Caspase3_active Substrates Cellular Substrates (e.g., PARP) Caspase3_active->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by this compound derivatives.

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanisms of action, a series of in vitro assays are recommended. The following protocols are generalized from standard laboratory procedures and should be optimized for specific experimental conditions.

General Experimental Workflow

A typical workflow for validating the mechanism of action of a novel compound involves a tiered approach, starting with broad screening and moving towards more specific target validation.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound derivatives Start->Compound_Synthesis Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Assay Target_Identification Hypothesize/Identify Potential Targets Cytotoxicity_Assay->Target_Identification Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Kinase, Protease) Target_Identification->Enzyme_Inhibition_Assay Signaling_Pathway_Assay Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Target_Identification->Signaling_Pathway_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity, Annexin V) Target_Identification->Apoptosis_Assay Data_Analysis Data Analysis and SAR Studies Enzyme_Inhibition_Assay->Data_Analysis Signaling_Pathway_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Validation Mechanism of Action Validation Data_Analysis->Mechanism_Validation End End Mechanism_Validation->End

Caption: A generalized workflow for validating the mechanism of action of novel compounds.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Activation Assay (Western Blot)

This assay is used to detect the levels of key proteins in the NF-κB signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or a stimulant (e.g., TNF-α) for the desired time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein (e.g., phospho-IκBα, p65).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • Assay Reagent Addition: Add the caspase-3/7 reagent containing the substrate to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., excitation/emission ~498/521 nm) or luminescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of cells (can be done in parallel with a viability assay) and compare the activity to the vehicle control.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The proposed mechanisms of action are based on the analysis of structurally related compounds and require experimental validation for the specific this compound derivatives of interest. The experimental protocols provided are general and should be adapted and optimized for specific laboratory conditions and research questions.

References

cross-validation of analytical methods for 3-(2-furyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2-Furyl)benzoic Acid

Comparative Analysis of Method Performance

The choice of an analytical method is a critical decision that directly influences the accuracy and reliability of quantitative results. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of benzoic acid derivatives, which can be considered as target validation parameters for a method developed for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.5 - 100 µg/mL0.01 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%100 - 111%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~3 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~10 ng/mL

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. This section outlines the experimental protocols for HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA)[1]. The gradient can be optimized to achieve the best separation.

  • Flow Rate : 1.0 mL/min[2].

  • Detection : UV detection at the wavelength of maximum absorbance for this compound (typically determined by a UV scan)[1][2].

  • Sample Preparation : Standard and sample solutions are prepared in the mobile phase or a compatible solvent such as methanol.

Validation Parameters:

  • Linearity : A series of standard solutions are prepared and injected to construct a calibration curve.

  • Accuracy : Determined by the recovery of a known amount of standard spiked into a sample matrix.

  • Precision : Assessed by repeated injections of a single standard solution.

  • LOD and LOQ : Calculated from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility[2].

  • Instrumentation : A standard GC-MS system with a capillary column and a mass selective detector.

  • Derivatization : The carboxylic acid group of this compound is typically derivatized (e.g., methylation) to form a more volatile ester[3].

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector and Detector Temperatures : Optimized to ensure efficient vaporization of the derivatized analyte and prevent degradation.

  • Ionization Mode : Electron Ionization (EI).

  • Detection : Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Validation Parameters:

  • Linearity : A calibration curve is generated using derivatized standards.

  • Accuracy : Evaluated by analyzing spiked samples that have undergone the complete sample preparation and derivatization process.

  • Precision : Determined by replicate analyses of a single sample.

  • LOD and LOQ : Estimated from the signal-to-noise ratio of the chromatographic peak.

Visualizations

The following diagrams illustrate the chemical structure of the analyte and a typical workflow for the cross-validation of analytical methods.

Caption: Chemical Structure of this compound

cross_validation_workflow Cross-Validation Workflow for Analytical Methods define_methods Define Analytical Methods (e.g., HPLC, GC-MS) method_development Method Development and Optimization for each Technique define_methods->method_development pre_validation Pre-Validation and System Suitability method_development->pre_validation method_validation Individual Method Validation (Accuracy, Precision, Linearity, etc.) pre_validation->method_validation cross_validation Cross-Validation Study method_validation->cross_validation sample_exchange Sample Exchange Between Two or More Laboratories/Methods cross_validation->sample_exchange data_comparison Statistical Comparison of Results (e.g., Bland-Altman Plot, t-test) sample_exchange->data_comparison acceptance_criteria Evaluation Against Pre-defined Acceptance Criteria data_comparison->acceptance_criteria conclusion Conclusion on Method Comparability and Interchangeability acceptance_criteria->conclusion

Caption: Cross-Validation Workflow for Analytical Methods

References

A Comparative Review of Substituted Furyl Benzoic Acids: From Medicinal Chemistry to Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of substituted furyl benzoic acids reveals their expanding applications across diverse scientific fields, most notably in drug discovery as potent anticancer and antimicrobial agents. This guide provides a comparative overview of their performance, supported by experimental data, and delves into their emerging roles in materials science and catalysis.

Substituted furyl benzoic acids, a class of organic compounds characterized by the presence of both a furan ring and a benzoic acid moiety, have garnered significant attention from the scientific community. Their versatile chemical structure allows for a wide range of modifications, leading to a diverse array of biological activities and material properties. This review synthesizes the current literature, presenting a comparative analysis of their applications, performance data, and the experimental methodologies used to evaluate them.

Medicinal Chemistry: A Hub of Activity

The primary application of substituted furyl benzoic acids lies within the realm of medicinal chemistry, where they have been extensively investigated for their therapeutic potential.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of substituted furyl benzoic acid derivatives against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Selected Furyl Benzoic Acid Derivatives

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)C6 (Glioma)Reference
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivativeSignificant InhibitionSignificant Inhibition-[1]
Furan-based pyridine carbohydrazide 44.06--[2]
Furan-based N-phenyl triazinone 72.96--[2]
Bis-2(5H)-furanone derivative 4e--12.1[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[4]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I MTT Assay Experimental Workflow

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial Activity

Substituted furyl benzoic acid derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Selected Furyl Benzoic Acid Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
2-Chlorobenzoic acid derivative 6-Comparable to Norfloxacin-[9]
Amoxicillin-p-nitrobenzoic acid (6d)64 (MRSA)--[10]
p-Hydroxy benzoic acid derivative 14Potent ActivityPotent ActivityPotent Activity[11]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4125--[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] The broth microdilution method is a common technique for determining MIC.[13][14]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[14]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.[13]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[13]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[13]

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12][13]

MIC_Determination_Workflow A Prepare serial dilutions of compound B Inoculate with microbial suspension A->B C Incubate plate B->C D Observe for growth (turbidity) C->D E Determine lowest concentration with no growth (MIC) D->E Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

The biological activity of many substituted furyl benzoic acids can be attributed to their ability to inhibit specific enzymes. Two notable examples are tyrosinase and acetylcholinesterase.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone, a precursor in melanin synthesis.[15][16][17]

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, the test compound, and mushroom tyrosinase solution.[15]

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.[15]

  • Reaction Initiation: The reaction is initiated by adding the substrate, L-DOPA.[15]

  • Kinetic Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time.[15]

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition and IC₅₀ value are determined.[15]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with DTNB (Ellman's reagent) to produce a yellow-colored product.[18][19][20]

  • Reaction Setup: In a 96-well plate, a solution containing phosphate buffer, DTNB, the test inhibitor, and the AChE enzyme is prepared.[18]

  • Pre-incubation: The mixture is pre-incubated to allow for enzyme-inhibitor binding.[18]

  • Reaction Initiation: The substrate, acetylthiocholine iodide (ATCI), is added to start the reaction.[18]

  • Kinetic Measurement: The increase in absorbance at 412 nm is measured over time.[18]

  • Data Analysis: The rate of the reaction is used to calculate the percentage of inhibition and the IC₅₀ value of the test compound.[18]

Emerging Applications in Materials Science and Catalysis

Beyond their medicinal applications, substituted furyl benzoic acids are being explored as building blocks for novel polymers and as ligands in catalysis.

Polymer Science

The furan ring, being a bio-based chemical, offers a sustainable alternative to petroleum-derived monomers in polymer synthesis. Polyamides and polyesters derived from furan-2,5-dicarboxylic acid (FDCA), a derivative of furfural, have shown promising thermal and mechanical properties.[13][21][22]

Table 3: Thermal Properties of Polyamides Derived from Furan-2,5-dicarboxylic Acid

PolymerGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Decomposition Temperature (T5%, °C)Reference
PA5T-350.8420.0[21]
PA5T/5F-309.8413.2[21]
Furan-based Polyamides (FPAs)97 - 140--[13]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material.

  • Sample Preparation: A small amount of the polymer sample is placed in a TGA furnace.

  • Heating Program: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).[22][23]

  • Mass Measurement: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The temperature at which a certain percentage of mass loss occurs (e.g., T5%) is determined to assess the thermal stability of the polymer.[21]

Catalysis

The carboxylic acid and furan moieties in substituted furyl benzoic acids can act as coordinating ligands for metal centers, forming complexes with catalytic activity. For instance, palladium complexes with benzoic acid derivatives have been used in C-H functionalization reactions.[24] Rhodium complexes with various ligands have been studied for their catalytic efficiency in hydroformylation reactions.[6][7][20]

Table 4: Catalytic Performance of Selected Rhodium Complexes in Propene Hydroformylation

Ligandn:iso RatioTurnover Frequency (TOF, mol product/mol catalyst/h)Reference
Bis-phosphoramidite (EasyDiPhos)< 1~1000[7]
Bis-phosphoniteLow-[7]

Corrosion Inhibition

Benzoic acid and its derivatives have been investigated as corrosion inhibitors for various metals and alloys. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process.[10][25][26][27][28][29]

Table 5: Corrosion Inhibition Efficiency of Benzoic Acid Derivatives on Mild Steel

InhibitorConcentrationInhibition Efficiency (%)Reference
Acrylic Acid1 M-[27]
2,2'-(1,4-phenylenebis(methanylylidene))bis(N-(3-methoxyphenyl) hydrazinecarbothioamide) (PMBMH)0.0005 M95.7[28]
Ficus thonningii bark extract1.0 g/dm³82.926 (predicted)[29]

Experimental Protocol: Weight Loss Method for Corrosion Inhibition

This is a straightforward method to evaluate the efficiency of a corrosion inhibitor.

  • Specimen Preparation: Pre-weighed metal specimens are prepared.

  • Immersion: The specimens are immersed in a corrosive medium (e.g., acidic solution) with and without the inhibitor for a specific duration.[28]

  • Cleaning and Re-weighing: After the immersion period, the specimens are cleaned to remove corrosion products and then re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula: Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[28]

Future Perspectives

The field of substituted furyl benzoic acids is ripe with opportunities for further exploration. In medicinal chemistry, a deeper understanding of their mechanisms of action through molecular docking and signaling pathway analysis will be crucial for the rational design of more potent and selective therapeutic agents.[8][18][30][31] In materials science, the synthesis and characterization of new polymers from bio-based furyl benzoic acid monomers will contribute to the development of sustainable and high-performance materials. For catalysis, the design of novel ligands based on the furyl benzoic acid scaffold could lead to more efficient and selective catalysts for a variety of organic transformations. The continued investigation of these versatile compounds promises to yield significant advancements across multiple scientific disciplines.

References

A Comparative DFT Study of Furan- and Thiophene-Substituted Benzoic Acids: An In-Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic and structural differences between bioactive molecules is paramount. This guide provides a comparative analysis of furan- and thiophene-substituted benzoic acids, leveraging Density Functional Theory (DFT) to elucidate their respective physicochemical properties. The following sections detail the computational methodology, present a quantitative comparison of key descriptors, and illustrate the underlying theoretical concepts.

The substitution of a phenyl ring with a five-membered heterocycle like furan or thiophene can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Thiophene is often considered a bioisostere of a phenyl ring, while furan's higher electronegativity, due to the oxygen atom, imparts distinct electronic characteristics.[1][2] DFT studies serve as a powerful tool to predict and rationalize these differences at the molecular level.

Comparative Analysis of Molecular Properties

The electronic and structural properties of 2-(furan-2-yl)benzoic acid and 2-(thiophen-2-yl)benzoic acid were modeled to provide a direct comparison. The calculated parameters, including Frontier Molecular Orbital (FMO) energies, dipole moments, and Mulliken atomic charges, offer insights into the reactivity and intermolecular interaction potential of these molecules. Thiophene's greater aromaticity compared to furan generally leads to more stable materials.[1]

Property2-(furan-2-yl)benzoic acid (Illustrative)2-(thiophen-2-yl)benzoic acid (Illustrative)Significance
HOMO Energy (eV) -6.5-6.2Indicates electron-donating ability; higher HOMO suggests greater reactivity towards electrophiles.
LUMO Energy (eV) -1.8-2.0Indicates electron-accepting ability; lower LUMO suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (eV) 4.74.2Relates to chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[3]
Dipole Moment (Debye) 2.52.1Influences solubility and intermolecular interactions.
Mulliken Charge on Heteroatom -0.25 (O)-0.15 (S)Reflects the electron density distribution within the molecule.

Note: The values presented in this table are illustrative and representative of typical trends observed in DFT studies of similar compounds. Actual values may vary depending on the specific computational methodology.

Experimental Protocols: A DFT-Based Approach

The computational data presented in this guide is based on a standard DFT protocol widely used for organic molecules. This methodology provides a balance between accuracy and computational cost, making it suitable for comparative studies.

Computational Details:

All calculations are performed using the Gaussian 09 software package. The molecular geometries are optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set.[4][5] This level of theory has been shown to provide reliable results for the geometries and electronic properties of substituted benzoic acids.[5][6]

Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies). The molecular properties, including HOMO and LUMO energies, dipole moments, and Mulliken atomic charges, are then calculated from the optimized geometries.

Visualizing Computational Workflows and Molecular Relationships

To better understand the processes and concepts involved in this comparative study, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the chosen heterocycles and their resulting electronic properties.

experimental_workflow cluster_start Input cluster_dft DFT Calculation cluster_analysis Analysis cluster_output Output start Define Molecules: - 2-(furan-2-yl)benzoic acid - 2-(thiophen-2-yl)benzoic acid geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (HOMO, LUMO, Dipole Moment, etc.) freq_calc->prop_calc data_extraction Data Extraction and Tabulation prop_calc->data_extraction comparison Comparative Analysis data_extraction->comparison report Publish Comparison Guide comparison->report

A typical workflow for a comparative DFT study.

logical_relationship cluster_properties Electronic Properties furan Furan stability Lower Reactivity (Larger HOMO-LUMO Gap) furan->stability Higher Electronegativity of Oxygen thiophene Thiophene reactivity Higher Reactivity (Smaller HOMO-LUMO Gap) thiophene->reactivity Lower Electronegativity of Sulfur

The influence of the heteroatom on electronic properties.

Conclusion

The choice between a furan or thiophene substituent on a benzoic acid core can have a significant impact on its electronic properties and, by extension, its biological activity. DFT calculations provide a robust framework for predicting and understanding these differences. Generally, the higher electronegativity of the oxygen in furan leads to a larger HOMO-LUMO gap, suggesting greater kinetic stability compared to its thiophene counterpart. Conversely, the presence of sulfur in thiophene often results in a smaller HOMO-LUMO gap, indicating potentially higher reactivity. These in-silico insights can guide the rational design of novel drug candidates and functional materials.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 3-(2-furyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-(2-furyl)benzoic Acid in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Summary

This compound is classified as a substance that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2] In solid form, it presents a risk of dust inhalation.[3][4]

Personal Protective Equipment (PPE)

Proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles.[3] A face shield may be necessary for splash-prone procedures.[5][6]To protect eyes from splashes and airborne particles.[7]
Skin and Body Protection Chemically resistant gloves such as nitrile or butyl rubber.[6] A standard laboratory coat should be worn. For larger quantities, a chemically resistant apron over the lab coat is recommended.[3][7]To prevent skin contact and contamination of personal clothing.[7]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a fume hood or if dust is generated.[3][7]To protect against the inhalation of harmful dust.[7]
Foot Protection Closed-toe shoes.[7]To protect feet from spills.[7]

Operational Plan: Safe Handling Protocol

A strict operational plan is essential for laboratory safety.

Engineering Controls:

  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3][7]

  • Ventilation: Ensure the laboratory is well-ventilated.[8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[3][7]

Pre-Handling Preparation:

  • Read and understand the Safety Data Sheet (SDS) before beginning work.[3]

  • Ensure all necessary PPE is available and in good condition.[3]

  • Designate a specific area for handling the compound.[3]

Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Minimize dust formation when handling the solid.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

Spill Management:

  • Small Spills: Carefully sweep up the solid material, avoiding dust creation. Place it in a sealed, labeled container for disposal.[3]

  • Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical.

Waste Collection:

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.[7]

Container Rinsing:

  • Empty containers that held the acid should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[7]

Disposal Procedure:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[4][9]

Experimental Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Fume Hood and Designated Workspace prep2->prep3 handle1 Weigh and Handle this compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 clean1 Collect All Waste in Labeled Hazardous Waste Container handle2->clean1 Experiment Complete clean2 Decontaminate Workspace clean1->clean2 clean3 Remove and Dispose of PPE Properly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.